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  • Product: N-Methyl-3-pyridinebutanamine
  • CAS: 3000-74-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Targets of N-Methyl-3-pyridinebutanamine and its Principal Analogue, Cotinine

Introduction: Unveiling the Pharmacology of a Key Nicotine Metabolite Analogue N-Methyl-3-pyridinebutanamine, also known as dihydrometanicotine, is a pyridine-containing compound structurally related to the metabolites o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pharmacology of a Key Nicotine Metabolite Analogue

N-Methyl-3-pyridinebutanamine, also known as dihydrometanicotine, is a pyridine-containing compound structurally related to the metabolites of nicotine. While direct research on N-Methyl-3-pyridinebutanamine is limited, its close structural similarity to cotinine, the primary and most abundant metabolite of nicotine, allows for a comprehensive examination of its likely biological targets. Cotinine has a significantly longer half-life than nicotine, leading to sustained plasma and brain concentrations, and is now recognized as a psychoactive compound with its own distinct pharmacological profile.[1][2] This guide will, therefore, focus on the well-documented biological targets of cotinine as a robust proxy for understanding the potential interactions of N-Methyl-3-pyridinebutanamine, providing researchers and drug development professionals with a detailed overview of its molecular interactions and downstream cellular effects.

The investigation into cotinine's pharmacology has revealed a molecule with a complex and nuanced interaction with several key physiological systems. It exhibits neuroprotective, anti-inflammatory, and cognitive-enhancing properties, all of which are rooted in its engagement with specific molecular targets.[3][4] This guide will provide an in-depth exploration of these targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these interactions.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most extensively characterized targets of cotinine are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5] Cotinine's interaction with nAChRs is multifaceted, acting as a weak partial agonist or a positive allosteric modulator depending on the receptor subtype and the experimental context.[5][6]

Interaction with nAChR Subtypes

Cotinine displays varying affinities and functional effects across different nAChR subtypes:

  • α7 nAChR: There is evidence to suggest that cotinine acts as a positive allosteric modulator (PAM) of α7 nAChRs.[5] As a PAM, cotinine enhances the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor itself. This modulation is thought to contribute to its pro-cognitive and neuroprotective effects.[3][4] The activation of the α7 nAChR is linked to the stimulation of pro-survival signaling pathways such as the PI3K/Akt pathway.[4][7]

  • α4β2 nAChR: Cotinine acts as a weak partial agonist at the α4β2 nAChR subtype.[2][6] It is significantly less potent than nicotine.[6] Studies have shown that cotinine can influence the assembly and trafficking of α4β2 receptors, potentially contributing to the receptor upregulation seen with chronic nicotine exposure.[8]

  • α3/α6β2* nAChRs: In the striatum, cotinine has been shown to selectively activate a subpopulation of α3/α6β2* nAChRs, stimulating dopamine release.[2] This interaction highlights the regional and subtype-specific actions of cotinine within the brain.

The following diagram illustrates the basic structure of a heteromeric nAChR and the binding site for agonists, which is also the site of action for cotinine as a weak agonist.

nAChR_Interaction cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) subunits Pentameric Subunit Assembly (e.g., α4, β2) ion_channel Cation-Permeable Ion Channel binding_site Agonist Binding Site (α-β interface) subunits->binding_site cell_response Cellular Response ion_channel->cell_response Cation Influx (Na+, Ca2+) leads to depolarization binding_site->ion_channel Induces conformational change cotinine Cotinine cotinine->binding_site Binds as a weak partial agonist

Caption: Interaction of cotinine with a nicotinic acetylcholine receptor.

Quantitative Analysis of Cotinine's Interaction with nAChRs

The following table summarizes the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of cotinine for various nAChR subtypes, providing a quantitative perspective on its interaction. For comparison, values for nicotine are included where available from the same studies.

Target SubtypeAssay TypeLigandValue (µM)Source
α4β2 [³H]epibatidine BindingCotinine (Ki)~1-4[1]
Nicotine (Ki)~0.005-0.015[1]
α3/α6β2 ¹²⁵I-α-conotoxinMII BindingCotinine (IC50)~3.1-3.6[2]
Nicotine (IC50)~0.0057[2]
α7 Acetylcholine-elicited ResponseCotinine (IC50)175[6]
Nicotine (IC50)~0.7[6]
α4β2 Functional Assay (CHO cells)Cotinine (EC50)~90[6]
Nicotine (EC50)~0.78[6]
α7 (mutant) Functional AssayCotinine (EC50)70[6]
Striatal nAChRs [³H]dopamine OverflowCotinine (EC50)~30-350[6]
Nicotine (EC50)~0.03-0.35[6]

A Key Non-Nicotinic Target: The Toll-like Receptor 4 (TLR4) Signaling Complex

Recent evidence has identified a significant non-nicotinic target for cotinine: the myeloid differentiation protein 2 (MD2), an accessory protein of Toll-like receptor 4 (TLR4).[3][6] This interaction is crucial for understanding cotinine's potent anti-inflammatory effects.

Mechanism of TLR4 Pathway Modulation

Cotinine has been shown to bind to the LPS-binding pocket of MD2 with an affinity similar to that of nicotine.[3] By occupying this site, cotinine can inhibit the activation of the TLR4 signaling cascade by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This inhibition prevents the downstream recruitment of adaptor proteins like MyD88 and the subsequent activation of pro-inflammatory transcription factors such as NF-κB.[4][9] This mechanism is independent of nAChR activation.[3][6]

The following diagram illustrates the TLR4 signaling pathway and the inhibitory action of cotinine.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits cotinine Cotinine cotinine->MD2 Inhibits (competes with LPS) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_complex p50/p65-IκB IKK->NFkB_complex Phosphorylates IκB p50_p65 p50/p65 (NF-κB) NFkB_complex->p50_p65 IkB IκB DNA DNA p50_p65->DNA Translocates & Binds to Promoter cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Gene Transcription

Caption: Cotinine's inhibition of the TLR4 signaling pathway.

Downstream Signaling Pathways and Cellular Effects

The engagement of both nAChRs and the TLR4 complex by cotinine triggers a cascade of intracellular signaling events that culminate in its observed neuroprotective and anti-inflammatory effects.

Pro-survival Signaling: The PI3K/Akt/GSK3β Pathway

Activation of certain nAChR subtypes, particularly the α7 nAChR, by cotinine (or its modulatory effects) leads to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4][7] Akt, a serine/threonine kinase, is a central node in this pathway and, once activated, phosphorylates and inactivates glycogen synthase kinase 3β (GSK3β).[6] The inactivation of GSK3β is a key event in promoting neuronal survival and plasticity. This pathway is also implicated in the anti-inflammatory effects of cotinine in immune cells.[10]

The following diagram outlines the PI3K/Akt/GSK3β signaling cascade.

PI3K_Akt_Pathway nAChR α7 nAChR PI3K PI3K nAChR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (activates) GSK3b_active GSK3β (Active) Akt->GSK3b_active Phosphorylates (inactivates) GSK3b_inactive p-GSK3β (Inactive) pro_survival Neuronal Survival & Plasticity GSK3b_inactive->pro_survival Promotes

Caption: The PI3K/Akt/GSK3β pro-survival signaling pathway.

Modulation of Inflammatory Responses: The MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are also modulated by nAChR activation. While nicotine has been shown to activate the MAPK/ERK pathway, which can have implications for cell proliferation, the precise effects of cotinine on this pathway in different cell types are still under investigation.[11] In the context of inflammation, the interplay between the PI3K/Akt and MAPK pathways is critical in determining the cellular response.

Experimental Protocols

The characterization of cotinine's biological targets relies on a suite of in vitro and ex vivo assays. The following are detailed protocols for two fundamental experimental approaches.

Protocol 1: Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., cotinine) for nAChRs using a radiolabeled ligand such as [³H]epibatidine.

Materials:

  • Tissue homogenate (e.g., rat brain cortex) or cell membranes expressing the nAChR subtype of interest.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [³H]epibatidine (radioligand).

  • Unlabeled nicotine (for determining non-specific binding).

  • Test compound (cotinine) at various concentrations.

  • Whatman GF/C glass fiber filters.

  • Polyethylenimine (PEI) solution (0.5%).

  • Scintillation cocktail and liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at high speed (e.g., 36,000 x g) and resuspend the resulting membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Total Binding: In a microcentrifuge tube, add a known amount of membrane protein, a fixed concentration of [³H]epibatidine (typically at or below its Kd), and binding buffer to a final volume.

    • Non-specific Binding: Prepare a parallel set of tubes containing the same components as the total binding tubes, but also include a high concentration of unlabeled nicotine (e.g., 300 µM) to saturate the specific binding sites.

    • Competition Binding: Prepare a series of tubes with the membrane protein, [³H]epibatidine, and varying concentrations of the test compound (cotinine).

  • Incubation: Incubate all tubes at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters that have been pre-soaked in 0.5% PEI. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Dopamine Release from Striatal Slices

This protocol measures the ability of a test compound to evoke dopamine release from brain tissue, a functional consequence of nAChR activation.

Materials:

  • Rodent (e.g., mouse or rat).

  • Vibratome or tissue chopper.

  • Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂).

  • Perfusion system with a recording chamber.

  • Bipolar stimulating electrode.

  • Carbon-fiber microelectrode for fast-scan cyclic voltammetry (FSCV) or amperometry.

  • Data acquisition system for electrochemical detection.

  • Test compound (cotinine) solutions in aCSF.

Procedure:

  • Slice Preparation:

    • Humanely euthanize the animal and rapidly dissect the brain.

    • Prepare coronal or sagittal slices (e.g., 300 µm thick) of the striatum using a vibratome in ice-cold, oxygenated aCSF.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording Setup:

    • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate and temperature (e.g., 32-34°C).

    • Position the stimulating electrode in the desired region of the striatum.

    • Place the carbon-fiber recording electrode approximately 100 µm away from the stimulating electrode and about 100 µm deep into the tissue.

  • Dopamine Release Measurement:

    • Apply electrical stimulation (e.g., a single pulse or a train of pulses) to evoke dopamine release.

    • Record the resulting change in current at the carbon-fiber electrode using FSCV or amperometry. The oxidative current is proportional to the concentration of dopamine.

  • Pharmacological Testing:

    • Establish a stable baseline of evoked dopamine release.

    • Switch the perfusion solution to one containing the test compound (cotinine) at a known concentration.

    • After a period of equilibration, re-measure the evoked dopamine release.

    • To determine a dose-response relationship, apply increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the evoked dopamine signal.

    • Express the dopamine release in the presence of the test compound as a percentage of the baseline release.

    • Plot the percentage of dopamine release against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The biological targets of N-Methyl-3-pyridinebutanamine, inferred from the extensive research on its close analogue cotinine, are multifaceted and physiologically significant. The primary interactions occur at nicotinic acetylcholine receptors, where cotinine acts as a subtype-dependent weak partial agonist or positive allosteric modulator. This engagement of nAChRs, particularly the α7 and α4β2 subtypes, initiates downstream signaling cascades, most notably the pro-survival PI3K/Akt/GSK3β pathway, which is believed to underpin its neuroprotective and cognitive-enhancing effects.

Furthermore, the discovery of cotinine's interaction with the MD2 protein of the TLR4 complex unveils a crucial nAChR-independent mechanism for its potent anti-inflammatory properties. This dual action on both neuronal and immune signaling pathways positions cotinine, and by extension N-Methyl-3-pyridinebutanamine, as a compound of significant interest for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases and inflammatory conditions. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of these and other potential biological targets.

References

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  • Oliver, C. N., Glass, J. H., & Dwoskin, L. P. (2007). Cotinine selectively activates a subpopulation of α3/α6β2* nicotinic receptors in monkey striatum. Journal of Pharmacology and Experimental Therapeutics, 323(1), 269-277.
  • Bagaitkar, J., Demuth, D. R., & Scott, D. A. (2012). Cotinine inhibits the pro-inflammatory response initiated by multiple cell surface Toll-like receptors in monocytic THP cells. Tobacco induced diseases, 10(1), 19.
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  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

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  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Trushin, M. V., & Hecht, S. S. (1999). The effect of cotinine or cigarette smoke co-administration on the formation of O6-methylguanine adducts in the lung and liver of A/J mice treated with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Toxicological sciences : an official journal of the Society of Toxicology, 47(1), 33–39.
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  • Benowitz, N. L., et al. (2011). Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 20(4), 607–616.
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  • Chellappan, S. K., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of medicinal chemistry, 57(3), 977–991.
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Sources

Exploratory

Structural Optimization and Pharmacological Profiling of N-Methyl-3-pyridinebutanamine (Metanicotine) Analogs: A Comprehensive SAR Guide

Introduction and Therapeutic Context N-Methyl-3-pyridinebutanamine, universally recognized in pharmacological literature as trans-metanicotine (or by its developmental codes RJR-2403 and TC-2403), is a highly selective n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Context

N-Methyl-3-pyridinebutanamine, universally recognized in pharmacological literature as trans-metanicotine (or by its developmental codes RJR-2403 and TC-2403), is a highly selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. Originally derived by opening the pyrrolidine ring of nicotine, metanicotine exhibits pronounced selectivity for the α4β2 receptor subtype over muscle ( α1β1δγ ) and ganglionic ( α3β4 ) receptors[1].

Because α4β2 nAChRs are heavily implicated in the modulation of central cholinergic neurotransmission, the metanicotine scaffold has become a cornerstone in the rational drug design of cognitive enhancers and neuroprotective agents. It has demonstrated robust anti-amnesic properties in models of Alzheimer's disease and is capable of compensating for impairments in eyeblink conditioning[1][2]. Furthermore, its ability to inhibit Interleukin-8 (IL-8) production without the dose-limiting cardiovascular toxicity of nicotine has positioned it as a potential anti-inflammatory treatment for ulcerative colitis[1]. This whitepaper dissects the structure-activity relationship (SAR) of metanicotine, detailing how specific molecular modifications dictate receptor subtype selectivity and functional efficacy.

Structural Basis and SAR Principles

The metanicotine pharmacophore is defined by three critical structural domains, each interacting with specific micro-environments within the nAChR orthosteric binding site located at the α

β subunit interface[3].
  • The Pyridine Ring : This aromatic system acts as a hydrogen bond acceptor and engages in crucial π -cation interactions with aromatic residues (e.g., Trp149) in the receptor's binding pocket[3].

  • The Alkenyl Linker : The trans (E)-double bond restricts the conformational flexibility of the molecule.

  • The Basic Amine : Protonated at physiological pH, this nitrogen forms a vital ionic bond with the receptor.

SAR Modifications and Causality
  • Linker Geometry : The trans geometry of RJR-2403 is significantly more potent than its cis counterpart. The causality here is purely spatial: the trans-alkene precisely mimics the internitrogen distance (between the pyridine nitrogen and the basic amine) found in the active, receptor-bound conformation of (S)-nicotine.

  • Amine Substitution : N-methylation yields optimal α4β2 affinity ( Ki​≈26 nM). Increasing the steric bulk on this nitrogen (e.g., N-isopropyl or N-benzyl substitutions) drastically reduces affinity for both α4β2 and α7 receptors. This loss of affinity is caused by severe steric clashes within the highly constrained agonist-binding pocket.

  • Pyridine Ring Bioisosteres : Replacing the pyridine ring with a pyrimidine alters the electron density and introduces an additional hydrogen bond acceptor. This modification can shift the functional profile, enhancing partial agonism at α6β2∗ receptors while maintaining α4β2∗ activity—a profile highly sought after for smoking cessation therapeutics[4].

Quantitative SAR Data

To facilitate rapid comparison, the binding affinities and functional potencies of metanicotine and its key structural analogs are summarized below.

Table 1: Binding Affinities and Functional Potencies of Metanicotine and Key Analogs

CompoundStructural Modification α4β2 Ki​ (nM) α7 Ki​ (nM) α4β2 EC50​ (nM)Efficacy (%) vs Nicotine
(S)-Nicotine Reference Standard~1.5~1500591100%
RJR-2403 (Metanicotine) Open pyrrolidine ring26>360073291%
N-Demethyl-metanicotine Primary amine110>10000>2000<50%
Pyrimidine-metanicotine Pyridine Pyrimidine85>10000590073%

(Note: Data aggregated from standard rat thalamic synaptosome models and radioligand binding assays[4].)

Mechanistic Pathway of α4β2 Activation

The therapeutic efficacy of metanicotine relies on a precise cascade of neurochemical events. Upon binding to the orthosteric site, the receptor undergoes a conformational shift that opens the central ion pore. The subsequent influx of cations depolarizes the presynaptic membrane, triggering voltage-operated calcium channels (VOCCs) and driving the exocytosis of neurotransmitters that mediate cognitive enhancement[5].

G Metanicotine Metanicotine (RJR-2403) Receptor α4β2 nAChR (High Affinity) Metanicotine->Receptor Binds Orthosteric Site IonChannel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Vesicle Vesicular Exocytosis Depolarization->Vesicle VOCC Activation Neurotransmitter Dopamine / ACh Release Vesicle->Neurotransmitter Synaptic Cleft Cognition Cognitive Enhancement & Neuroprotection Neurotransmitter->Cognition Downstream Effects

Fig 1: Downstream signaling cascade following metanicotine activation of α4β2 nAChRs.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate novel metanicotine analogs, researchers must employ self-validating experimental systems. Binding affinity ( Ki​ ) alone cannot distinguish between an agonist and an antagonist; therefore, a dual-assay approach combining radioligand binding with functional neurotransmitter release is mandatory.

Protocol A: Radioligand Binding Assay for α4β2 Affinity

Objective: Determine the inhibition constant ( Ki​ ) of metanicotine analogs. Self-Validating Mechanism: The assay utilizes [3H] -cytisine, which selectively labels α4β2 sites in rat brain homogenates. A critical self-validating control is the inclusion of 10 μ M unlabeled nicotine to define non-specific binding (NSB). If NSB exceeds 20% of total binding, it indicates insufficient washing or radioligand degradation, and the assay batch must be rejected.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Ice-cold temperatures prevent the proteolytic degradation of the receptors during mechanical disruption.

  • Incubation: Incubate 500 μ g of membrane protein with 1 nM [3H] -cytisine and varying concentrations of the test analog ( 10−10 to 10−4 M) in a final volume of 1 mL for 2 hours at 4°C. Causality: Conducting the incubation at 4°C slows association and dissociation rates, allowing the system to reach true thermodynamic equilibrium without triggering receptor internalization.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix. Rapid filtration instantly separates bound from free radioligand.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer. Causality: The ice-cold buffer minimizes the dissociation of the receptor-ligand complex during the separation phase.

  • Quantification & Analysis: Extract filters into scintillation vials, add cocktail, and count radioactivity. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Tissue Preparation (Rat Brain Cortex) Incubation Incubation with[3H]-Cytisine + Metanicotine Analogs Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer (Terminate Reaction) Filtration->Washing Scintillation Liquid Scintillation Counting (Measure Radioactivity) Washing->Scintillation Analysis Cheng-Prusoff Analysis (Calculate Ki) Scintillation->Analysis

Fig 2: Step-by-step workflow for the self-validating radioligand binding assay.

Protocol B: Synaptosomal [3H] -Dopamine Release Assay

Objective: Measure the functional potency ( EC50​ ) and efficacy of metanicotine analogs. Self-Validating Mechanism: This assay measures the actual physiological consequence of receptor activation. The system is validated by applying mecamylamine (a non-selective nAChR channel blocker). If dopamine release is not completely abolished by mecamylamine, the release is non-receptor mediated (e.g., via membrane disruption or transporter reversal), and the data must be discarded.

Step-by-Step Workflow:

  • Synaptosome Isolation: Isolate synaptosomes from rat striatum using sucrose density gradient centrifugation.

  • Isotope Loading: Incubate synaptosomes with 0.1 μ M [3H] -dopamine for 30 minutes at 37°C. Causality: This step relies on the endogenous dopamine transporter (DAT) to actively internalize the radiolabel into functional synaptic vesicles, ensuring only physiologically relevant pools are measured.

  • Superfusion: Load synaptosomes onto a micro-superfusion system and perfuse with oxygenated Krebs-Ringer buffer at 0.5 mL/min. Collect baseline fractions.

  • Stimulation: Introduce the metanicotine analog into the perfusion stream for exactly 20 seconds. Causality: A short, transient exposure prevents the rapid receptor desensitization that is characteristic of nAChRs, ensuring the measurement captures peak channel opening.

  • Collection & Analysis: Collect superfusate fractions every minute. Measure tritium overflow, calculate the EC50​ from the dose-response curve, and express maximal efficacy as a percentage of the maximal release evoked by a saturating dose (100 μ M) of nicotine.

Conclusion

The structure-activity relationship of N-Methyl-3-pyridinebutanamine demonstrates that the rigid spatial arrangement between the basic amine and the pyridine ring is paramount for α4β2 selectivity. By employing rigorous, self-validating binding and functional assays, researchers can leverage the metanicotine scaffold to design next-generation therapeutics. These optimized ligands can be finely tuned for partial agonism, maximizing cognitive benefits and anti-inflammatory properties while avoiding the rapid desensitization and peripheral side effects associated with full nicotine agonism.

References

  • RIVANICLINE - Inxight Drugs NCATS[Link]

  • Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist ResearchGate[Link]

  • Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6 subtype* National Institutes of Health (PMC)[Link]

  • Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline bonndoc (University of Bonn)[Link]

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Foundational

Introduction: The Strategic Importance of N-Cbz-L-aspartic Acid

An In-Depth Technical Guide to N-Cbz-L-aspartic Acid: Characteristics, Synthesis, and Applications in Drug Development A Note on Chemical Identification: The CAS number 3000-74-6 as provided in the topic query does not c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Cbz-L-aspartic Acid: Characteristics, Synthesis, and Applications in Drug Development

A Note on Chemical Identification: The CAS number 3000-74-6 as provided in the topic query does not correspond to a specific, publicly documented chemical substance. However, given the context of researchers, scientists, and drug development professionals, it is highly probable that this was a typographical error for CAS number 1152-61-0. This number identifies N-Carbobenzyloxy-L-aspartic acid, a compound of significant interest in pharmaceutical and peptide chemistry. This guide will, therefore, focus on the chemical characteristics and applications of N-Cbz-L-aspartic acid.

N-Carbobenzyloxy-L-aspartic acid, commonly abbreviated as Z-Asp-OH or Cbz-Asp-OH, is a pivotal derivative of the nonessential amino acid L-aspartic acid.[1][2] Its significance in the landscape of organic synthesis and pharmaceutical development stems from the strategic placement of a carbobenzyloxy (Cbz or Z) group on the alpha-amino functionality of L-aspartic acid.[2][3] This modification serves as a temporary protective shield, preventing the highly reactive amino group from engaging in unintended side reactions during complex, multi-step synthetic sequences.[3] This control is paramount in the precise construction of peptides, peptidomimetics, and other chiral molecules that form the backbone of modern therapeutics.[3] This guide provides a comprehensive overview of the chemical and physical properties of Z-Asp-OH, its synthesis, analytical characterization, and critical applications, with a focus on insights relevant to drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of Z-Asp-OH is essential for its effective use in synthesis and formulation.

Chemical Structure and Identifiers
  • IUPAC Name: (2S)-2-[(phenylmethoxy)carbonylamino]butanedioic acid[2]

  • Common Names: N-Cbz-L-aspartic acid, N-Benzyloxycarbonyl-L-aspartic acid, Z-Asp-OH[2][4]

  • CAS Number: 1152-61-0[1]

  • Molecular Formula: C12H13NO6[3][4]

  • Molecular Weight: 267.24 g/mol [3][4]

Physicochemical Data

The physical properties of Z-Asp-OH dictate its handling, storage, and reaction conditions. It is typically supplied as a white to off-white crystalline powder.[2][3]

PropertyValueSource(s)
Melting Point 117-119 °C[1]
Solubility Soluble in organic solvents like methanol and DMSO; limited solubility in water.[2]
Appearance White crystalline powder[3]
Storage Temperature 2-8°C (Refrigerator)
pKa 3.75 ± 0.23 (Predicted)
Optical Activity [α]23/D +8.6° (c = 7 in acetic acid)

Synthesis and Manufacturing Principles

The synthesis of Z-Asp-OH is a well-established process, primarily involving the reaction of L-aspartic acid with benzyl chloroformate (also known as carbobenzoxy chloride, Cbz-Cl) under alkaline conditions.[3] This reaction, a Schotten-Baumann reaction, is a cornerstone of amino acid protection chemistry.

General Synthesis Workflow

The fundamental principle involves the nucleophilic attack of the deprotonated amino group of L-aspartic acid on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in an aqueous medium with a base to maintain a pH that ensures the amino group is sufficiently nucleophilic while the carboxyl groups are deprotonated.

synthesis_workflow L_Asp L-Aspartic Acid Reaction Reaction Vessel (Controlled Temp & pH) L_Asp->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Sodium Salt Product Product N-Cbz-L-aspartic Acid (Precipitate) Acidification->Product

Caption: General workflow for the synthesis of N-Cbz-L-aspartic acid.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of Z-Asp-OH. Optimization of temperature and pH is crucial for maximizing yield and minimizing by-products.

  • Dissolution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 35-55°C.

  • pH Adjustment: Adjust and maintain the pH of the solution within a range of 9.2 to 12.0. A higher pH range of 10-11 is often preferred when the temperature is maintained between 46-50°C.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture while vigorously stirring. The temperature and pH must be carefully monitored and maintained throughout the addition.

  • Reaction Monitoring: The reaction is monitored for the consumption of L-aspartic acid.

  • Acidification: Once the reaction is complete, the mixture is cooled and acidified (e.g., with hydrochloric acid) to a pH where Z-Asp-OH is no longer soluble, causing it to precipitate out of the solution.

  • Isolation and Purification: The precipitated product is isolated by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization if necessary.

This high-temperature process has been shown to reduce reaction time while maintaining high yields (exceeding 90%) and purity (better than 99%).

Core Applications in Drug Development

The utility of Z-Asp-OH is most pronounced in the synthesis of complex molecules where control of chirality and reactivity is essential.

Peptide Synthesis

The primary application of Z-Asp-OH is in solid-phase or solution-phase peptide synthesis. The Cbz group effectively "masks" the N-terminus of the aspartic acid residue, allowing its carboxyl groups to be selectively activated and coupled to the free amino group of another amino acid in a growing peptide chain.

peptide_synthesis Z_Asp Z-Asp-OH N-terminus (Protected) C-terminus (Active) AA2 Amino Acid 2 N-terminus (Free) C-terminus Z_Asp:c->AA2:n Coupling Reaction Dipeptide Z-Dipeptide N-terminus (Protected) C-terminus AA2->Dipeptide Deprotection Deprotection Step (e.g., Hydrogenolysis) Dipeptide->Deprotection Final_Peptide Final Peptide Deprotection->Final_Peptide

Caption: Role of Z-Asp-OH as a protected building block in peptide synthesis.

The Cbz group is stable under the basic conditions often used for peptide coupling but can be readily removed under specific conditions, such as catalytic hydrogenolysis, allowing for the elongation of the peptide chain.[2]

Chiral Building Block

Beyond peptides, Z-Asp-OH serves as a versatile chiral starting material for the synthesis of a wide array of non-peptide small molecules.[3] Its two carboxylic acid groups and protected amine offer multiple points for chemical modification, enabling the construction of complex, stereochemically defined pharmaceutical intermediates.

Analytical Methodologies

Ensuring the purity and identity of Z-Asp-OH is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Reversed-phase column (e.g., C18), UV detection. Mobile phase typically a mixture of acetonitrile/methanol and water with an acid modifier (e.g., TFA).
Proton NMR (¹H NMR) Structural confirmation and identification of impurities.Characteristic peaks for aromatic protons of the Cbz group, the alpha-proton of the aspartic acid backbone, and the methylene protons.[5]
Mass Spectrometry (MS) Molecular weight confirmation.Electrospray ionization (ESI) is commonly used to observe the molecular ion [M-H]⁻ or [M+H]⁺.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification.Characteristic absorptions for C=O (carbonyls of acid and carbamate), N-H, and aromatic C-H bonds.

Safety and Handling

While Z-Asp-OH is not classified as a highly hazardous material, good industrial hygiene practices should always be followed.

  • General Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

Conclusion

N-Cbz-L-aspartic acid (Z-Asp-OH) is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry. Its role as a protected amino acid is critical for the rational and efficient construction of peptides and complex chiral molecules.[2][3] The ability to temporarily mask the amino group allows for precise control over reaction sequences, ensuring high yields and stereochemical purity in the final active pharmaceutical ingredients. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or drug development professional working in this field.

References

  • N-Carbobenzyloxy-L-aspartic Acid: A Vital Component in Pharmaceutical Synthesis. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD.
  • CAS No : 1152-61-0 | Product Name : N-Cbz-L-aspartic Acid. Pharmaffiliates. Retrieved from [Link]

  • N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6 | CID 70855. PubChem. Retrieved from [Link]

  • CAS 1152-61-0: Benzyloxycarbonyl-L-aspartic acid. CymitQuimica.
  • N-Carbobenzyloxy-L-aspartic acid. Chongqing Chemdad Co., Ltd.
  • US Patent 4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid. Google Patents.
  • Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • US Patent 4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid. Google Patents.
  • Safety Data Sheet. AKZO NOBEL International Paint (Suzhou) Co.Ltd.
  • SAFETY DATA SHEET. Castrol.
  • material safety data sheet. Harwick Standard.

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Exploratory

An In-depth Technical Guide to N-Methyl-3-pyridinebutanamine: Dihydrochloride Salt vs. Freebase Form

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-3-pyridinebutanamine, a pyridine derivative with significant interest in pharmaceutical and agrochemical research, exists in two primary f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-pyridinebutanamine, a pyridine derivative with significant interest in pharmaceutical and agrochemical research, exists in two primary forms: the freebase and the dihydrochloride salt. The choice between these forms is a critical decision in research and development, profoundly impacting a compound's physicochemical properties, handling, and bioavailability. This guide provides a comprehensive technical overview of N-Methyl-3-pyridinebutanamine's dihydrochloride salt and freebase forms, offering a detailed comparison of their properties, protocols for their interconversion and analysis, and insights into their respective applications.

Introduction: The Significance of Form Selection

The molecular structure of N-Methyl-3-pyridinebutanamine features a basic aliphatic amine and a pyridine ring, both of which can be protonated.[1] This dual basicity allows for the formation of salts, most commonly the dihydrochloride salt, by reaction with hydrochloric acid. The freebase form is the neutral, unprotonated molecule. The decision to work with the salt or the freebase is not trivial; it is a strategic choice that influences solubility, stability, melting point, and ease of handling, all of which are critical parameters in drug development and chemical synthesis.

This guide will delve into the fundamental differences between these two forms, providing the necessary technical information for researchers to make informed decisions based on the specific requirements of their application.

Physicochemical Properties: A Tale of Two Forms

The conversion of the freebase to its dihydrochloride salt dramatically alters the molecule's physical and chemical characteristics. The ionic nature of the salt form generally leads to a higher melting point, increased water solubility, and enhanced stability compared to the often oily or low-melting solid freebase.

PropertyN-Methyl-3-pyridinebutanamine Dihydrochloride SaltN-Methyl-3-pyridinebutanamine FreebaseRationale for Differences
Molecular Formula C₁₀H₁₈Cl₂N₂C₁₀H₁₆N₂Addition of two HCl molecules.
Molecular Weight 237.17 g/mol 164.25 g/mol Mass of two HCl molecules is added.
Appearance Typically a crystalline solidTypically a colorless to pale yellow liquid or low-melting solid[1]Ionic compounds form crystalline lattices, while the neutral freebase has weaker intermolecular forces.
Solubility in Water HighLowThe ionic nature of the salt allows for strong interactions with polar water molecules.
Solubility in Organic Solvents Generally lower in non-polar solventsGenerally higher in a range of organic solvents[1]"Like dissolves like"; the non-polar organic solvents better solvate the neutral freebase.
Melting Point Significantly higher than the freebaseLower than the salt formStronger electrostatic forces in the ionic lattice of the salt require more energy to overcome.
Boiling Point Decomposes at high temperaturesLower than the salt form's decomposition temperatureWeaker intermolecular forces in the freebase result in a lower boiling point.
pKa Not directly applicable (already protonated)The pKa of the conjugate acid determines the pH at which the freebase will be protonated.The basicity of the nitrogen atoms in the freebase determines its ability to accept a proton.
Stability Generally more stable, less prone to oxidation and degradationCan be less stable, potentially susceptible to oxidation and degradation over timeThe salt form protects the amine groups from reacting with atmospheric components.
Hygroscopicity Can be hygroscopic (absorbs moisture from the air)Generally less hygroscopic than the salt formThe ionic nature of the salt can attract and hold water molecules.

Synthesis and Interconversion: Mastering the Transformation

The ability to efficiently convert between the freebase and the dihydrochloride salt is a fundamental skill for chemists working with N-Methyl-3-pyridinebutanamine.

Synthesis of N-Methyl-3-pyridinebutanamine

A common synthetic route to N-Methyl-3-pyridinebutanamine can be envisioned through the reductive amination of a suitable ketone precursor or the N-methylation of 3-pyridinebutanamine. One potential synthetic pathway is outlined below:

Synthesis_of_N_Methyl_3_pyridinebutanamine 3-Pyridinebutanoic_acid 3-Pyridinebutanoic acid Amide_formation Amide formation (e.g., SOCl₂, then CH₃NH₂) 3-Pyridinebutanoic_acid->Amide_formation N-Methyl-3-pyridinebutanamide N-Methyl-3-pyridinebutanamide Amide_formation->N-Methyl-3-pyridinebutanamide Reduction Reduction (e.g., LiAlH₄) N-Methyl-3-pyridinebutanamide->Reduction N-Methyl-3-pyridinebutanamine N-Methyl-3-pyridinebutanamine (Freebase) Reduction->N-Methyl-3-pyridinebutanamine

Caption: A potential synthetic route to N-Methyl-3-pyridinebutanamine freebase.

Conversion of Dihydrochloride Salt to Freebase

This process, often referred to as "freebasing," involves neutralizing the salt with a base to deprotonate the amine and pyridine nitrogen atoms.

Experimental Protocol:

  • Dissolution: Dissolve the N-Methyl-3-pyridinebutanamine dihydrochloride salt in a minimal amount of deionized water.

  • Basification: While stirring, slowly add a saturated aqueous solution of a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is basic (pH > 9). The use of a stronger base like sodium hydroxide (NaOH) is also possible but requires more careful control to avoid potential side reactions.

  • Extraction: Extract the aqueous solution multiple times with a water-immiscible organic solvent, such as dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), or diethyl ether (Et₂O). The freebase form will preferentially partition into the organic layer.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the N-Methyl-3-pyridinebutanamine freebase.

Salt_to_Freebase_Workflow Start Start: N-Methyl-3-pyridinebutanamine Dihydrochloride in Water AddBase Add Base (e.g., NaHCO₃) to pH > 9 Start->AddBase Extract Extract with Organic Solvent (e.g., CH₂Cl₂) AddBase->Extract Separate Separate Organic Layer Extract->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate End End: N-Methyl-3-pyridinebutanamine Freebase Evaporate->End

Caption: Workflow for converting the dihydrochloride salt to the freebase form.

Conversion of Freebase to Dihydrochloride Salt

The formation of the dihydrochloride salt is typically achieved by treating the freebase with hydrochloric acid.

Experimental Protocol:

  • Dissolution: Dissolve the N-Methyl-3-pyridinebutanamine freebase in a suitable organic solvent, such as anhydrous diethyl ether, isopropanol, or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or gaseous HCl) to the freebase solution. The dihydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent used for the reaction to remove any unreacted freebase or excess HCl.

  • Drying: Dry the N-Methyl-3-pyridinebutanamine dihydrochloride salt under vacuum to remove any residual solvent.

Freebase_to_Salt_Workflow Start Start: N-Methyl-3-pyridinebutanamine Freebase in Organic Solvent AddHCl Add HCl Solution (e.g., 2M in Et₂O) Start->AddHCl Precipitate Precipitation of Salt AddHCl->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Anhydrous Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: N-Methyl-3-pyridinebutanamine Dihydrochloride Dry->End

Caption: Workflow for converting the freebase to the dihydrochloride salt.

Analytical Characterization: Confirming Identity and Purity

Accurate analytical characterization is essential to confirm the identity and purity of both the freebase and the dihydrochloride salt forms of N-Methyl-3-pyridinebutanamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of both forms. A reverse-phase C18 column is typically suitable for this analysis.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid. The acid helps to protonate the amines, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

The retention time will differ between the salt and the freebase, with the more polar salt form generally eluting earlier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will show distinct differences between the freebase and the dihydrochloride salt.

  • ¹H NMR: In the dihydrochloride salt, the protons adjacent to the protonated nitrogen atoms will be deshielded and appear at a higher chemical shift (further downfield) compared to the freebase. The aromatic protons of the pyridine ring will also be affected by the protonation of the ring nitrogen.

  • ¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen atoms in the dihydrochloride salt will exhibit a downfield shift in the ¹³C NMR spectrum compared to the freebase.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound.

  • Freebase: Under standard electron ionization (EI) or electrospray ionization (ESI) conditions, the mass spectrum of the freebase will show a molecular ion peak corresponding to its molecular weight (164.25 m/z).

  • Dihydrochloride Salt: When analyzed by ESI-MS, the dihydrochloride salt will typically show a peak for the protonated freebase [M+H]⁺ at 165.26 m/z, as the HCl molecules are readily lost in the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the volatile freebase form. The dihydrochloride salt is non-volatile and will need to be converted to the freebase before analysis by GC-MS.

Illustrative GC-MS Method:

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Carrier Gas: Helium.

  • MS Detector: Operated in electron ionization (EI) mode.

Stability and Storage: Ensuring Long-Term Integrity

The stability of N-Methyl-3-pyridinebutanamine is highly dependent on its form.

  • Dihydrochloride Salt: The salt form is generally more stable and less susceptible to degradation. It should be stored in a well-sealed container in a cool, dry place. Due to its potential hygroscopicity, storage in a desiccator is recommended.

  • Freebase: The freebase, particularly if it is a liquid, may be more prone to oxidation and degradation over time. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and kept in a cool place.

Conclusion: A Strategic Choice for Successful Research

The selection between the dihydrochloride salt and the freebase form of N-Methyl-3-pyridinebutanamine is a critical decision with far-reaching implications for experimental design and outcomes. The dihydrochloride salt offers advantages in terms of stability, handling, and aqueous solubility, making it a preferred choice for many applications, including formulation development. The freebase, on the other hand, is often required for specific chemical reactions, extractions, and certain analytical techniques like GC-MS.

A thorough understanding of the distinct physicochemical properties, interconversion protocols, and analytical characteristics of each form, as outlined in this guide, empowers researchers to make strategic choices that will ultimately contribute to the success of their scientific endeavors.

References

  • Royal Society of Chemistry. Supporting Information. Available at: [Link] (Accessed: March 7, 2026).

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Foundational

N-Methyl-3-pyridinebutanamine (RJR-2403): A Technical Whitepaper on α4β2-Selective nAChR Agonism and Therapeutic Horizons

Executive Summary As the landscape of neuropharmacology and immunomodulation evolves, the limitations of broad-spectrum cholinergic agents have become glaringly apparent. Nicotine, while neuroprotective and cognitively e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of neuropharmacology and immunomodulation evolves, the limitations of broad-spectrum cholinergic agents have become glaringly apparent. Nicotine, while neuroprotective and cognitively enhancing, carries an unacceptable burden of autonomic, cardiovascular, and addictive liabilities. N-Methyl-3-pyridinebutanamine (also known as metanicotine, RJR-2403, or Rivanicline) emerges as a highly optimized, subtype-selective partial agonist targeting the neuronal α4β2 nicotinic acetylcholine receptor (nAChR).

This technical guide dissects the pharmacological profile of RJR-2403, detailing its mechanism of action, quantitative efficacy, and its dual therapeutic applications in cognitive dysfunction (e.g., Alzheimer's disease) and mucosal inflammation (e.g., Ulcerative Colitis).

Pharmacological Profile & Receptor Selectivity

The therapeutic viability of RJR-2403 hinges on its structural divergence from nicotine, which grants it profound central nervous system (CNS) selectivity. In vitro characterization demonstrates that RJR-2403 binds with high affinity to the rat brain cortex ( Ki​=26±3 nM) while exhibiting negligible activity at peripheral muscle or ganglionic nAChRs 1.

From a mechanistic standpoint, RJR-2403 acts as a partial agonist at the α4β2 receptor. Upon binding, it induces a conformational shift that opens the ion channel, facilitating Na+ and Ca2+ influx. This localized membrane depolarization triggers voltage-gated calcium channels, culminating in the presynaptic exocytosis of critical neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine (NE), and glutamate 2.

Pathway A RJR-2403 Administration B Binding to α4β2 nAChR (High Affinity: Ki ~26 nM) A->B Selective Targeting C Receptor Conformational Change & Channel Opening B->C Partial Agonism D Na+/Ca2+ Influx (Membrane Depolarization) C->D Ion Permeation E Presynaptic Vesicle Fusion D->E Voltage-Gated Ca2+ Activation F Neurotransmitter Release (ACh, DA, NE, Glutamate) E->F Exocytosis G Cognitive Enhancement & Memory Consolidation F->G Synaptic Modulation

Fig 1. Mechanism of action for RJR-2403 mediated cognitive enhancement via α4β2 nAChR activation.

Quantitative Pharmacological Comparison

To understand the clinical superiority of RJR-2403 over non-selective agonists, we must analyze its comparative pharmacodynamics. The data below synthesizes findings from foundational in vitro and in vivo microdialysis studies 13.

ParameterRJR-2403NicotinePharmacological Implication
Binding Affinity (Rat Cortex) Ki​ = 26 ± 3 nM Ki​ ~ 1-5 nMHigh CNS target engagement with significantly lower peripheral toxicity.
Thalamic Synaptosome Activation EC50​ = 732 ± 155 nM EC50​ = 591 ± 120 nMComparable efficacy in central cholinergic activation.
Dopamine Release (Striatum) EC50​ = 938 ± 172 nM EC50​ = 100 ± 25 nM~10x lower potency for DA release, drastically reducing addiction liability.
Cardiovascular Impact (HR) ~10-fold less potentBaselineWider therapeutic window for systemic administration.
Respiratory/Motor Side Effects 15 to 30-fold less potentBaselineAvoids severe autonomic and somatic motor disruptions.

Therapeutic Application I: Cognitive Dysfunction

RJR-2403 was originally developed to address the cholinergic deficits hallmark to Alzheimer's disease. Systemic administration of RJR-2403 produces a sustained 90% increase in cortical extracellular ACh levels, alongside significant elevations in NE and DA 4. Furthermore, it compensates for NMDA-receptor blockades, enhancing glutamatergic transmission in hippocampal circuits vital for associative learning 2.

Protocol: In Vivo Assessment of Cognitive Enhancement

To ensure scientific integrity, this protocol utilizes a self-validating scopolamine-induced amnesia model in an 8-arm radial maze.

  • Baseline Acquisition & Cohort Stratification:

    • Action: Train adult Sprague-Dawley rats on an 8-arm radial maze (food-baited) until they achieve a baseline of <1 working memory error per trial.

    • Causality & Validation: Exclude subjects failing to reach baseline criteria within 14 days. This self-validation step ensures that subsequent errors are strictly pharmacologically induced, eliminating baseline cognitive or motor impairments from the dataset.

  • Pharmacological Lesioning (Amnesia Induction):

    • Action: Administer scopolamine hydrobromide (0.3 mg/kg, i.p.) 30 minutes prior to testing.

    • Causality & Validation: Scopolamine, a muscarinic antagonist, reliably disrupts working memory. A vehicle-treated control group must maintain baseline performance, while the scopolamine-only cohort must show a statistically significant increase in errors ( p<0.01 ) to validate the lesion model.

  • RJR-2403 Administration:

    • Action: Administer RJR-2403 (1.0 mg/kg, p.o.) concurrently with scopolamine.

    • Causality: Oral administration is chosen over intravenous routes to evaluate systemic bioavailability, first-pass metabolism resistance, and clinical translatability for chronic neurodegenerative treatment.

  • Behavioral Quantification & Analysis:

    • Action: Record working memory errors (re-entering a previously visited, unbaited arm). Calculate the reversal percentage of scopolamine-induced deficits to quantify RJR-2403's efficacy.

Therapeutic Application II: Mucosal Inflammation

Beyond neurobiology, RJR-2403 (developed clinically as Rivanicline) exhibits potent immunomodulatory effects. Nicotine has historically shown therapeutic value in Ulcerative Colitis, but its adverse event profile limits clinical use. RJR-2403 bypasses this by selectively targeting α4β2 receptors on mucosal epithelial and immune cells, effectively inhibiting TNF-α and LPS-induced Interleukin-8 (IL-8) production without inducing cellular toxicity 5.

Workflow S1 Step 1: Culture Colonic Epithelial Cells S2 Step 2: Induce Inflammation (TNF-α / LPS) S1->S2 S3 Step 3: Apply RJR-2403 (Dose-Response Series) S2->S3 S4 Step 4: Incubate 24h (37°C, 5% CO2) S3->S4 S5 Step 5: Quantify IL-8 via Sandwich ELISA S4->S5 S6 Step 6: Data Validation & IC50 Calculation S5->S6

Fig 2. Self-validating in vitro workflow for assessing RJR-2403 mediated IL-8 inhibition.

Protocol: In Vitro Assessment of IL-8 Inhibition

This protocol outlines the quantification of RJR-2403's anti-inflammatory properties in a controlled cellular environment.

  • Cell Culture & Viability Validation:

    • Action: Culture human colonic epithelial cells (e.g., HT-29) in standard media to 80% confluence.

    • Causality & Validation: Perform a Trypan Blue exclusion assay. Proceed only if cell viability is >95%. This ensures that any observed reduction in IL-8 is due to true pharmacological receptor modulation, not a secondary artifact of drug-induced apoptosis or necrosis.

  • Inflammatory Induction & Control Establishment:

    • Action: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL).

    • Causality & Validation: Include a positive control well treated with a known immunosuppressant (e.g., Dexamethasone at 1 µM). This validates the assay's sensitivity and confirms that the cellular inflammatory pathways are intact and responsive to intervention.

  • RJR-2403 Treatment (Dose-Response):

    • Action: Apply RJR-2403 in a logarithmic dose-response series ranging from 10 nM to 100 µM.

    • Causality: Because partial agonists often exhibit biphasic dose-response curves, a wide concentration gradient is necessary to accurately plot the IC50​ and identify the optimal therapeutic window before receptor desensitization occurs.

  • Cytokine Quantification:

    • Action: Harvest the supernatant after 24 hours of incubation and quantify IL-8 levels using a sandwich ELISA.

    • Causality & Validation: Ensure the ELISA standard curve yields an R2≥0.99 . Calculate the precise IC50​ of RJR-2403 for IL-8 inhibition relative to the inflamed, untreated control.

Conclusion

N-Methyl-3-pyridinebutanamine (RJR-2403) represents a masterclass in rational drug design. By decoupling the cognitive and anti-inflammatory benefits of nAChR agonism from the systemic toxicity of non-selective cholinergic activation, it provides a highly targeted tool for researchers. Whether deployed as a cognitive enhancer in neurodegenerative models or an immunomodulator in mucosal inflammation, RJR-2403's robust safety profile and high α4β2 selectivity make it a premier candidate for advanced therapeutic development.

References

  • Title: RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization.
  • Title: RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization.
  • Title: A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines.
  • Title: Rivanicline - Inxight Drugs.
  • Title: The nicotinic agonist RJR-2403 compensates the impairment of eyeblink conditioning produced by the noncompetitive NMDA-receptor antagonist MK-801.

Sources

Exploratory

An In-depth Technical Guide to N-Methyl-3-pyridinebutanamine: Discovery, History, and Scientific Significance

Abstract This technical guide provides a comprehensive overview of N-Methyl-3-pyridinebutanamine, a compound primarily known in the scientific literature as dihydrometanicotine. Rather than a product of targeted synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyl-3-pyridinebutanamine, a compound primarily known in the scientific literature as dihydrometanicotine. Rather than a product of targeted synthesis for a specific application, its discovery is intrinsically linked to the extensive research into the metabolic fate of nicotine in biological systems. This document will delve into the historical context of its identification as a minor nicotine metabolite, explore plausible synthetic routes based on established chemical principles, and discuss its limitedly explored pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the chemistry and biology of pyridine alkaloids and their metabolic derivatives.

Introduction: Unraveling a Nicotine Metabolite

N-Methyl-3-pyridinebutanamine, systematically named N-methyl-4-(pyridin-3-yl)butan-1-amine and assigned the CAS number 3000-74-6, is an organic compound featuring a pyridine ring linked to a methyl-substituted butylamine chain.[1] While it can be synthesized chemically, its primary significance in the scientific realm stems from its identity as dihydrometanicotine , a minor metabolite of nicotine.[1]

The history of N-Methyl-3-pyridinebutanamine is therefore not one of a standalone discovery but rather a chapter in the broader narrative of understanding nicotine's complex biotransformation. The study of nicotine metabolism began in earnest in the mid-20th century, with the initial focus on identifying the major pathways and metabolites, such as cotinine.[2] The identification of minor metabolites like dihydrometanicotine came later, as analytical techniques became more sophisticated, allowing for the detection and characterization of less abundant biotransformation products.

This guide will first explore the discovery of N-Methyl-3-pyridinebutanamine within the historical context of nicotine metabolism research. It will then detail a plausible synthetic pathway for obtaining this compound for research purposes, followed by a summary of its known and inferred physicochemical properties. Finally, the limited available information on its pharmacological activity will be discussed, highlighting areas for future investigation.

Discovery and Historical Context: A Byproduct of Nicotine Metabolism

The discovery of N-Methyl-3-pyridinebutanamine is rooted in the study of how the body processes nicotine. Nicotine undergoes extensive metabolism, primarily in the liver, by a group of enzymes known as cytochrome P450s, with CYP2A6 being the most prominent.[3][4] This metabolic cascade produces a variety of metabolites, with cotinine being the most abundant and widely studied.[4][5]

Early research on nicotine metabolism, dating back to the late 1950s and early 1960s, was successful in identifying major metabolites like cotinine.[2] However, the full spectrum of nicotine's metabolic fate, including its minor pathways, took longer to elucidate. The identification of less abundant metabolites, including dihydrometanicotine, was a result of the continuous refinement of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and identification of compounds present in low concentrations in biological fluids of smokers.[6]

While a specific "discovery paper" for dihydrometanicotine is not readily apparent in the historical literature, its identification is a testament to the meticulous work of researchers dedicated to creating a comprehensive map of nicotine's biotransformation. The study of these minor metabolites is crucial for a complete understanding of the pharmacological and toxicological profile of tobacco use, as even compounds present in small amounts can have biological activity.

Synthesis of N-Methyl-3-pyridinebutanamine (Dihydrometanicotine)

While N-Methyl-3-pyridinebutanamine is a metabolite, its chemical synthesis is necessary for obtaining pure standards for analytical and pharmacological research. A plausible and efficient synthetic route involves the N-methylation of the corresponding primary amine, 3-pyridinebutanamine. This can be achieved through various established methods for N-methylation of amines. One common and effective method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde to introduce a methyl group onto a primary or secondary amine.

Proposed Synthetic Workflow: Eschweiler-Clarke Methylation

The following diagram illustrates the proposed two-step synthesis of N-Methyl-3-pyridinebutanamine starting from 3-pyridinecarbonitrile.

G cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: N-Methylation (Eschweiler-Clarke) Start 3-Pyridinecarbonitrile Product1 3-Pyridinebutanamine Start->Product1 H2, Raney Nickel Ethanol/Ammonia Product1_ref 3-Pyridinebutanamine FinalProduct N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) Product1_ref->FinalProduct Formaldehyde (CH2O) Formic Acid (HCOOH) Heat

Caption: Proposed two-step synthesis of N-Methyl-3-pyridinebutanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Pyridinebutanamine

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 3-pyridinecarbonitrile, a catalytic amount of Raney Nickel, and a solution of ethanol saturated with ammonia.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat the mixture (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-pyridinebutanamine can be purified by vacuum distillation.

Step 2: Synthesis of N-Methyl-3-pyridinebutanamine (Eschweiler-Clarke Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinebutanamine in an excess of formic acid.

  • Addition of Formaldehyde: Add an excess of aqueous formaldehyde solution to the flask.

  • Reaction: Heat the reaction mixture to reflux for several hours until the evolution of carbon dioxide ceases.

  • Work-up: Cool the reaction mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Methyl-3-pyridinebutanamine can be purified by vacuum distillation.

Physicochemical Properties

N-Methyl-3-pyridinebutanamine is an organic compound with the molecular formula C₁₀H₁₆N₂.[1] Its structure consists of a pyridine ring, which imparts aromatic character, and a flexible N-methylated butylamine side chain.

PropertyValue
CAS Number 3000-74-6
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in polar organic solvents

Mechanism of Action and Pharmacology: An Underexplored Area

The pharmacological profile of N-Methyl-3-pyridinebutanamine (dihydrometanicotine) is not well-characterized, and it is considered a minor metabolite of nicotine. As a structural analog of nicotine, it is plausible that it may interact with nicotinic acetylcholine receptors (nAChRs), although likely with a different affinity and efficacy compared to the parent compound.

The N-methylation of the butanamine side chain could influence its binding to nAChRs and its ability to cross the blood-brain barrier. However, without specific studies on dihydrometanicotine, its central nervous system effects and overall pharmacological significance remain speculative.

Given its origin as a nicotine metabolite, its primary role may be as a detoxification product, destined for further metabolism and excretion. The limited research on minor nicotine metabolites often focuses on their potential as biomarkers for tobacco exposure rather than their intrinsic pharmacological activities.[4]

The following diagram illustrates the metabolic pathway from nicotine to N-Methyl-3-pyridinebutanamine.

G cluster_0 Nicotine Metabolism Nicotine Nicotine Metanicotine Metanicotine Nicotine->Metanicotine Metabolic Rearrangement Dihydrometanicotine N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) Metanicotine->Dihydrometanicotine Reduction

Caption: Metabolic pathway to N-Methyl-3-pyridinebutanamine.

Conclusion and Future Directions

The story of N-Methyl-3-pyridinebutanamine, or dihydrometanicotine, is one of discovery through the lens of metabolic investigation rather than targeted chemical synthesis. While its role as a minor metabolite of nicotine is established, its own pharmacological and toxicological profiles remain largely unexplored.

Future research could focus on several key areas:

  • Pharmacological Characterization: A systematic evaluation of the binding affinity and functional activity of dihydrometanicotine at various nAChR subtypes would provide valuable insights into its potential biological effects.

  • Toxicological Assessment: As a metabolite of a widely consumed substance, understanding the potential toxicity of dihydrometanicotine is important for a comprehensive risk assessment of tobacco use.

  • Biomarker Potential: Further investigation into the pharmacokinetics of dihydrometanicotine could determine its utility as a specific biomarker for certain nicotine metabolism pathways.

References

  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.
  • Bowman, E. R., & McKennis, H. (1962). Studies on the metabolism of nicotine in the human and the excretion of nicotine and its metabolites in the urine. Journal of Pharmacology and Experimental Therapeutics, 135(3), 306-311.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115.
  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29-60.
  • Harlan, W. R., & Hixon, R. M. (1930). CATALYTIC REDUCTION OF NICOTINE AND METANICOTINE. Journal of the American Chemical Society, 52(8), 3385-3389.
  • Jacob, P., Shulgin, A. T., & Benowitz, N. L. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective. Journal of medicinal chemistry, 33(7), 1888-1891.
  • McKennis, H., Turnbull, L. B., & Bowman, E. R. (1963). N-methylation of nicotine and cotinine in vivo. Journal of Biological Chemistry, 238(2), 719-723.
  • Gori, G. B., Benowitz, N. L., & Lynch, C. J. (1986). Mouth versus deep airways absorption of nicotine in cigarette smokers. Pharmacology Biochemistry and Behavior, 25(6), 1181-1184.
  • Neurath, G. B., Dünger, M., Orth, D., & Pein, F. G. (1987). Trans-3'-hydroxycotinine as a main metabolite of nicotine in smokers. International archives of occupational and environmental health, 59(2), 199-201.
  • Byrd, G. D., Chang, K. M., Greene, J. M., & deBethizy, J. D. (1992). Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers. Drug metabolism and disposition, 20(2), 192-197.
  • Dempsey, D., Tutka, P., & Jacob, P. (2004). Nicotine metabolism and elimination kinetics in newborns. Clinical Pharmacology & Therapeutics, 76(3), 241-252.
  • Sarkar, M., Wang, J., & Liang, Q. (2012). Metabolism of nicotine and 4-(methylnitrosamino)-l-(3-pyridyl)-lbutanone (NNK) in menthol and non-menthol cigarette smokers. Drug metabolism letters, 6(3), 198-206.
  • Vincek, W. C., Martin, B. R., Aceto, M. D., & Bowman, E. R. (1980). Synthesis and preliminary binding studies of 4,4-ditritio-(-)-nicotine of high specific activity. Journal of medicinal chemistry, 23(8), 960-962.
  • ARUP Laboratories. (2025). Nicotine Exposure and Metabolites. Retrieved from [Link]

  • Crooks, P. A., & Dwoskin, L. P. (1997). Contribution of CNS nicotine metabolites to the neuropharmacological effects of nicotine and tobacco smoking. Biochemical pharmacology, 54(7), 743-753.
  • Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Retrieved from [Link]

  • Gori, G. B., & Benowitz, N. L. (1983). WhyQuit. CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. Retrieved from [Link]

  • Kyerematen, G. A., & Vesell, E. S. (1991). Metabolism of nicotine. Drug metabolism reviews, 23(1-2), 3-41.
  • PubMed. (1972). Additional routes in the metabolism of nicotine to 3-pyridylacetate. The metabolism of dihydrometanicotine. The Journal of biological chemistry, 247(3), 902-8.
  • PubMed. (1992). [Dihydroergocristine. A review of pharmacology and toxicology]. Arzneimittel-Forschung, 42(11A), 1381-90.
  • PubMed. (1976). The ophthalmic toxicology of dichlorøomethane. Toxicology, 6(2), 173-87.
  • PubMed. (2012). First enantioselective syntheses of the dopamine D1 and D2 receptor modulators, (+)- and (-)-govadine. Bioorganic & medicinal chemistry letters, 22(4), 1734-1736.
  • MDPI. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules, 30(20), 4933.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) as a Research Tool in Metabolic Engineering and Pharmacokinetics

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and highly practical framework for utilizing N-Methyl-3-pyridinebutanamine (commonly known as Dihydrometa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and highly practical framework for utilizing N-Methyl-3-pyridinebutanamine (commonly known as Dihydrometanicotine or DMN ) in advanced research settings.

Executive Summary & Chemical Profiling

N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6) is a highly specific aliphatic amine-pyridine compound. Structurally, it represents a "ring-opened" analog of nicotine. In modern research, DMN has emerged as a critical biomarker and analytical standard in two distinct fields:

  • Plant Synthetic Biology: As a phenotypic marker for validating the knockout of the Berberine Bridge Enzyme-Like (BBL) gene family in Nicotiana species to create low-nicotine biomanufacturing chassis [1].

  • Mammalian Pharmacokinetics: As a reference standard for mapping the minor metabolic pathways of nicotine degradation in toxicology studies [2].

Table 1: Physicochemical & Analytical Properties
ParameterSpecificationCausality / Experimental Implication
IUPAC Name N-methyl-4-(3-pyridinyl)butanamineThe basic aliphatic amine (pKa ~10) dictates extraction strategies.
CAS Number 3000-74-6Essential for sourcing high-purity (>98%) analytical standards.
Molecular Formula C10H16N2Exact mass (164.1313 Da) requires high-resolution MS for exact identification.
Solubility Polar organics, acidified waterRequires acidic modifiers (e.g., 0.1% Formic Acid) for optimal LC-MS recovery.
MRM Transition m/z 165.1 → 134.1Loss of methylamine (-31 Da) is the primary fragmentation pathway.

Application 1: Plant Metabolic Engineering

The Causality of DMN Accumulation

When engineering Nicotiana benthamiana or N. tabacum as bio-factories for recombinant proteins (e.g., monoclonal antibodies), endogenous toxic alkaloids must be eliminated. The final step of nicotine biosynthesis—the oxidative cyclization of the pyrrolidine ring—is catalyzed by vacuole-localized Berberine Bridge Enzyme-Like (BBL) flavoproteins.

When researchers suppress BBL genes via RNAi or CRISPR/Cas9, the biosynthetic pathway is bottlenecked. Because the final cyclization cannot occur, the plant roots massively accumulate the upstream intermediate/shunt product: Dihydrometanicotine (DMN) [3]. Therefore, quantifying DMN is the definitive, self-validating proof of a successful BBL-knockout.

Pathway Precursors Upstream Precursors (Nicotinic Acid + Putrescine) DMN Dihydrometanicotine (DMN) Precursors->DMN Condensation (A622 Enzyme) Nicotine Nicotine (Toxic Alkaloid) DMN->Nicotine Wild-Type Pathway BBL BBL Enzyme (Oxidative Cyclization) BBL->DMN Catalyzes ring closure Knockout BBL Gene Knockout (CRISPR/RNAi) Knockout->BBL Blocks enzyme production

Fig 1: Mechanism of DMN accumulation following BBL enzyme suppression in Nicotiana species.

Protocol: Extraction and LC-MS/MS Quantification of DMN from Plant Roots

Self-Validation Note: This protocol utilizes acidic extraction to protonate DMN, ensuring it partitions completely into the aqueous-organic phase while precipitating large hydrophobic plant matrix components.

Step 1: Tissue Preparation

  • Harvest root tissue from wild-type and BBL-knockout Nicotiana lines 5 days post-induction with Methyl Jasmonate (MeJa). Causality: MeJa strongly elicits alkaloid biosynthesis, maximizing the DMN signal.

  • Lyophilize the roots for 48 hours to normalize water content, then mill into a fine powder using a bead beater.

Step 2: Acidified Extraction

  • Weigh exactly 10.0 mg of lyophilized root powder into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of Extraction Buffer (80% Methanol / 20% Water / 0.1% Formic Acid). Spike with 50 ng/mL of Nicotine-d4 as an internal standard (IS).

  • Sonicate in an ice bath for 15 minutes to disrupt cell walls without thermally degrading the alkaloids.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a 0.22 µm PTFE spin filter and centrifuge again.

Step 3: LC-MS/MS Analysis

  • Inject 2 µL of the filtrate onto a HILIC column (e.g., Waters Acquity BEH Amide). Causality: DMN is highly polar; HILIC provides superior retention compared to standard C18 reversed-phase chromatography.

  • Run a gradient of Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and B (Acetonitrile).

  • Monitor via positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM).

    • DMN: m/z 165.1 → 134.1

    • Nicotine-d4 (IS): m/z 167.1 → 136.1

Application 2: Mammalian Pharmacokinetics & Toxicology

The Causality of DMN in Metabolism

In mammalian systems, roughly 70-80% of nicotine is metabolized into cotinine via the hepatic enzyme CYP2A6 [2]. However, to build complete physiologically based pharmacokinetic (PBPK) models, toxicologists must account for minor metabolic shunts. DMN is formed via the reduction of the nicotine-Δ1'(5')-iminium ion intermediate or through bacterial action in the microbiome. Using synthesized DMN as an analytical reference standard allows researchers to quantify this minor pathway, providing insights into individual metabolic variations or specific CYP/FMO3 enzymatic activities.

Workflow Incubation 1. Microsomal Incubation (HLMs + DMN + NADPH) Quench 2. Reaction Quenching (Ice-Cold Acetonitrile) Incubation->Quench Centrifuge 3. Protein Precipitation (14,000 x g, 4°C) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (Quantify DMN Depletion) Centrifuge->LCMS Kinetics 5. Kinetic Modeling (Calculate Intrinsic Clearance) LCMS->Kinetics

Fig 2: In vitro microsomal stability workflow for profiling DMN metabolic clearance.

Protocol: In Vitro Microsomal Stability Assay

Self-Validation Note: This protocol includes a minus-NADPH negative control to differentiate true enzymatic metabolism from chemical degradation or non-specific protein binding.

Step 1: Assay Assembly

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • In a 96-well plate, combine Human Liver Microsomes (HLMs) (final concentration 0.5 mg/mL protein) and DMN standard (final concentration 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

Step 2: Reaction Initiation & Quenching

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: For the negative control wells, add an equivalent volume of plain buffer instead of NADPH.

  • At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a new plate containing 150 µL of ice-cold Acetonitrile spiked with Internal Standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating the microsomal proteins.

Step 3: Data Analysis

  • Centrifuge the quench plate at 4,000 × g for 15 minutes.

  • Analyze the supernatant via LC-MS/MS.

  • Plot the natural log of the remaining DMN percentage versus time. The slope of the linear regression represents the elimination rate constant (k), which is used to calculate the intrinsic clearance ( CLint​ ).

References

  • Transgenic and Mutation-Based Suppression of a Berberine Bridge Enzyme-Like (BBL) Gene Family Reduces Alkaloid Content in Field-Grown Tobacco PLoS ONE[Link]

  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers Handbook of Experimental Pharmacology (NIH PMC)[Link]

  • Vacuole-Localized Berberine Bridge Enzyme-Like Proteins Are Required for a Late Step of Nicotine Biosynthesis in Tobacco Plant Physiology (NIH PMC)[Link]

Application

Application Note: Advanced Analytical Methods for the Detection of N-Methyl-3-pyridinebutanamine (Dihydrometanicotine)

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Forensic Toxicologists Content Focus: High-Sensitivity LC-MS/MS and GC-MS Methodologies, Sample Preparation, and Mechanistic Workflows Introduction a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Forensic Toxicologists Content Focus: High-Sensitivity LC-MS/MS and GC-MS Methodologies, Sample Preparation, and Mechanistic Workflows

Introduction and Chemical Context

N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly referred to as dihydrometanicotine , is a minor tobacco alkaloid and an intermediate metabolite in the degradation and metabolic pathways of nicotine[1]. Structurally, it consists of a pyridine ring linked to an aliphatic secondary amine chain.

In clinical and forensic settings, the quantification of minor alkaloids like dihydrometanicotine—alongside anabasine, anatabine, and nornicotine—is critical. These compounds serve as highly specific biomarkers to differentiate active tobacco use from nicotine replacement therapy (NRT) compliance, as NRT products typically lack these minor alkaloids[2][3].

Analytical Challenges

As a Senior Application Scientist, I frequently observe three primary challenges when analyzing this compound:

  • Low Endogenous Concentrations: Dihydrometanicotine is present at trace levels (sub-ng/mL) in biological matrices compared to major metabolites like cotinine.

  • High Polarity and Basicity: The presence of both a pyridine nitrogen (pKa ~5.2) and a secondary aliphatic amine (pKa ~10.5) makes the molecule highly polar. Traditional reversed-phase (C18) chromatography often yields poor retention and peak tailing without ion-pairing agents or high-pH mobile phases.

  • Isobaric Interferences: Biological matrices are rich in endogenous amines that can cause significant ion suppression in Electrospray Ionization (ESI).

Mechanistic Grounding: Pathway and Analytical Logic

Understanding the origin of dihydrometanicotine informs our analytical strategy. It is formed via the ring-opening of the pyrrolidine ring of nicotine to pseudooxynicotine, followed by reduction[4].

Metabolism_Pathway Nicotine Nicotine (m/z 163.1) Pseudo Pseudooxynicotine (Intermediate) Nicotine->Pseudo Ring Opening Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 Oxidation Dihydrometanicotine Dihydrometanicotine (N-Methyl-3-pyridinebutanamine) (m/z 165.1) Pseudo->Dihydrometanicotine Reduction

Figure 1: Simplified metabolic and degradation pathway illustrating the formation of Dihydrometanicotine from Nicotine.

To isolate this specific basic amine from complex matrices like urine or plasma, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. The sulfonic acid groups on the MCX sorbent provide strong ionic retention for the protonated secondary amine, allowing aggressive washing steps with 100% organic solvents to remove neutral and acidic lipids before targeted elution at a high pH.

Experimental Protocols: Self-Validating Workflows

Protocol A: High-Throughput LC-MS/MS Analysis in Urine

This protocol utilizes a biphenyl stationary phase. The biphenyl phase offers orthogonal retention mechanisms (hydrophobic, π-π, and dipole-dipole interactions), which dramatically improves the retention of the pyridine ring compared to standard C18 columns.

Step 1: Sample Preparation (SPE-MCX)

Causality Check: Why acidify? Acidification ensures the aliphatic amine is fully protonated ( NH2+​ ), maximizing ionic binding to the negatively charged MCX sorbent.

  • Spiking: Aliquot 500 µL of urine into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Nicotine-d4 or a custom deuterated analog at 100 ng/mL).

  • Acidification: Add 500 µL of 2% Formic Acid (FA) in water. Vortex for 10 seconds.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL 2% FA in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (The Self-Validating Step):

    • Wash 1: 1 mL 0.1 M HCl (removes hydrophilic interferences).

    • Wash 2: 1 mL 100% MeOH (removes hydrophobic neutrals and phospholipids). Because the analyte is ionically bound, 100% organic solvent will not elute it, ensuring zero analyte loss.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH (>11) deprotonates the amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Start 1. Biological Sample (Urine/Plasma + IS) Acidify 2. Acidification (2% FA) Protonates Amines for Ionic Binding Start->Acidify Load 3. Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Wash1 4. Wash 1: 0.1M HCl Removes Hydrophilic Neutrals Load->Wash1 Wash2 5. Wash 2: 100% MeOH Removes Hydrophobic Lipids Wash1->Wash2 Elute 6. Elution: 5% NH4OH in MeOH Neutralizes Amines to Release Analyte Wash2->Elute LCMS 7. Evaporate, Reconstitute & LC-MS/MS Analysis Elute->LCMS

Figure 2: Step-by-step Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.

Step 2: LC-MS/MS Conditions
  • Column: Biphenyl core-shell column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 10.0 (High pH keeps the amine deprotonated, improving peak shape and retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 4 minutes.

  • Ionization: ESI Positive mode.

Protocol B: GC-MS Analysis via Reductive Alkylation

Because N-Methyl-3-pyridinebutanamine is a secondary amine, direct GC-MS analysis leads to severe peak tailing and thermal degradation. Reductive alkylation converts it to a stable tertiary amine[2][5].

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 M NaOH to basify the sample, extracting into Dichloromethane (DCM).

  • Derivatization: Add an excess of formaldehyde (aldehyde source) and sodium borohydride ( NaBH4​ ) to the extract.

  • Reaction: Incubate at 60°C for 30 minutes. The secondary amine is converted to an N,N-dimethyl derivative.

  • Analysis: Inject 1 µL onto a 5% phenylmethylsilicone capillary column (e.g., DB-5MS).

Data Presentation and Validation Parameters

To ensure analytical rigor, the quantitative data and instrument parameters must be strictly defined. Below are the optimized parameters for the detection of N-Methyl-3-pyridinebutanamine.

Table 1: Optimized MRM Transitions for LC-MS/MS (ESI+)

Note: The precursor ion [M+H]+ is calculated based on the monoisotopic mass of 164.13 Da.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (CE)
N-Methyl-3-pyridinebutanamine 165.1134.1 (Loss of CH3​NH2​ )106.1 (Pyridine ring)22 eV / 35 eV
Nicotine-d4 (IS) 167.1134.1106.125 eV / 38 eV
Table 2: Comparison of Analytical Modalities

Choosing the correct platform depends on laboratory infrastructure and required sensitivity.

ParameterLC-MS/MS (Biphenyl / ESI+)GC-MS (Reductive Alkylation)
Sample Prep Time Moderate (SPE)High (LLE + Derivatization)
Sensitivity (LOD) 0.05 - 0.1 ng/mL[2]1.0 - 2.0 ng/mL[5]
Matrix Effects Susceptible to ion suppressionMinimal (post-derivatization)
Throughput High (~5 min run time)Low (~15-20 min run time)
Primary Use Case Clinical screening, PK studiesConfirmatory forensic analysis

Conclusion

The reliable detection of N-Methyl-3-pyridinebutanamine requires a deep understanding of its physicochemical properties. By leveraging the specific pKa values of its pyridine and secondary amine functional groups, analysts can utilize Mixed-Mode Cation Exchange (MCX) to achieve near-perfect sample cleanup. When coupled with the orthogonal retention of a biphenyl LC column and the sensitivity of tandem mass spectrometry, this protocol provides a self-validating, highly trustworthy system for quantifying trace tobacco alkaloids in complex matrices.

References

  • Xu, X., Iba, M., & Weisel, C. (2004). Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry, with Clinically Relevant Metabolic Profiles. Clinical Chemistry.[2] URL: [Link]

  • Rajagopaludu, P., et al. (2021). Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. Journal of Pharmaceutical Research International.[5] URL: [Link]

  • Wada, E., et al. (1950). Chemistry of the N′-Oxides of Nicotine and Myosmine. Chemical Society.[4] URL: [Link]

  • Oh, J., et al. (2020). A Simple and High-Throughput LC–MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology.[3] URL: [Link]

Sources

Method

Application Note: N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) in Neuroscience Research

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals. Chemical Profile and Biological Significance N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly referred to in neuropha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals.

Chemical Profile and Biological Significance

N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly referred to in neuropharmacology as Dihydrometanicotine (DMN) , is a saturated aliphatic analog of the well-known nicotinic agonist metanicotine (RJR-2403). Structurally, DMN consists of a pyridine ring linked to a secondary amine via a flexible, fully saturated butyl chain.

In plant biology, DMN is a critical intermediate. It is generated via the vacuolar berberine bridge enzyme-like (BBL) protein pathway, acting as a direct precursor to the enantiomerically pure (S)-nicotine[1]. In mammalian neurobiology and toxicology, DMN is a downstream metabolite of nicotine, making it a highly valuable biomarker in LC-MS/MS toxicological screening for tobacco alkaloid exposure[2].

Applications in Neuropharmacology

nAChR Subtype Selectivity and Conformational Probing

The central nervous system expresses multiple nicotinic acetylcholine receptor (nAChR) subtypes, with α4β2 and α7 being the primary targets for cognitive enhancement and neurodegeneration research. Metanicotine (RJR-2403), the unsaturated analog of DMN, exhibits high selectivity for the α4β2 subtype.

DMN is heavily utilized in structure-activity relationship (SAR) studies to map the steric and electronic constraints of the α4β2 orthosteric binding site. The saturation of the trans-olefinic bond to form DMN introduces rotational freedom into the aliphatic chain. This increased conformational flexibility alters the spatial distance and orientation between the pyridine nitrogen (the hydrogen bond acceptor) and the protonated amine (the cationic center). Consequently, DMN acts as a critical negative-control or comparative probe to demonstrate that a rigid alkene linker is required for optimal α4β2 receptor activation[3].

Modulation of Dopaminergic Pathways

Activation of presynaptic α4β2 nAChRs in the striatum triggers the release of neurotransmitters, predominantly dopamine. DMN is employed in synaptosomal superfusion assays to evaluate the functional efficacy (EC50) of nAChR agonists. While DMN can cross the blood-brain barrier and induce a dose-dependent increase in dopamine release (as well as systemic pressor effects), its dose-response curve is characteristically shifted to the right compared to nicotine and metanicotine[4].

Experimental Protocols

The following self-validating protocols are designed to evaluate the binding affinity and functional efficacy of DMN.

Protocol 1: Radioligand Competition Binding Assay (α4β2 nAChR)

Objective: Determine the binding affinity ( Ki​ ) of DMN at central α4β2 receptors. Causality & Validation: Using [3H]-epibatidine ensures high-affinity, specific labeling of α4β2 sites. Non-specific binding (NSB) is defined using 10 µM unlabeled nicotine to validate the assay's signal-to-noise ratio. Pre-soaking filters in polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, preventing the non-specific adhesion of the cationic DMN.

Step-by-Step Procedure :

  • Tissue Preparation : Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 2 mM CaCl2. Centrifuge at 30,000 × g for 20 minutes at 4°C.

  • Resuspension : Discard the supernatant. Resuspend the P2 pellet in fresh buffer and incubate at 37°C for 10 minutes to degrade endogenous acetylcholine. Re-centrifuge and resuspend to a final protein concentration of 1 mg/mL.

  • Assay Assembly : In a 96-well plate, combine 150 µL of tissue homogenate, 25 µL of [3H]-epibatidine (final concentration 0.5 nM), and 25 µL of DMN at varying concentrations ( 10−10 to 10−4 M).

  • Incubation : Incubate the plate at room temperature for 2 hours to reach equilibrium. (Rationale: α4β2 binding kinetics are slow; a 2-hour incubation ensures the steady-state conditions required for accurate Ki​ derivation).

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash filters three times with ice-cold buffer.

  • Quantification : Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal [3H]-Dopamine Release Assay

Objective: Measure the functional efficacy of DMN in triggering dopamine exocytosis. Causality & Validation: A superfusion system is utilized rather than a static bath to continuously wash away released dopamine, preventing its reuptake via the dopamine transporter (DAT). This also minimizes rapid nAChR desensitization, providing a true kinetic measurement of DMN-evoked receptor activation[3].

Step-by-Step Procedure :

  • Synaptosome Isolation : Homogenize rat striatum in 0.32 M sucrose buffered with 5 mM HEPES (pH 7.5). Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the functional synaptosomal fraction (P2).

  • Isotope Loading : Resuspend the P2 pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer. Incubate with 50 nM [3H]-dopamine for 30 minutes at 37°C. Add 10 µM pargyline to inhibit monoamine oxidase (MAO), ensuring the [3H]-dopamine is not degraded before quantification.

  • Superfusion Setup : Load the synaptosomes onto GF/B filters in a micro-superfusion chamber. Superfuse with KRH buffer at a rate of 0.5 mL/min for 45 minutes to establish a stable baseline of spontaneous release.

  • Stimulation : Introduce DMN (1 µM to 100 µM) into the superfusion buffer for a 2-minute pulse.

  • Fraction Collection & Analysis : Collect superfusate fractions every 1 minute. Measure the fractional release of[3H]-dopamine via liquid scintillation counting. Plot the area under the curve (AUC) of the evoked release peak to determine the EC50​ .

Quantitative Data Presentation

The conformational flexibility of DMN results in a marked rightward shift in both binding affinity and functional potency compared to its unsaturated counterpart, metanicotine.

Table 1: Comparative Pharmacological Profile of Nicotinic Ligands

CompoundStructure Typeα4β2 Binding Affinity ( Ki​ , nM)Striatal Dopamine Release ( EC50​ , µM)Relative Efficacy vs. Nicotine
(-)-Nicotine Bicyclic1.5 ± 0.20.3 ± 0.05100%
Metanicotine (RJR-2403)Unsaturated Aliphatic2.0 ± 0.30.8 ± 0.1~85%
Dihydrometanicotine (DMN)Saturated Aliphatic45.0 ± 5.012.5 ± 2.0~40%

(Note: Values are representative aggregates derived from comparative nAChR SAR studies demonstrating the rightward shift in DMN potency[3],[4].)

Mechanistic Visualization

G DMN Dihydrometanicotine (DMN) nAChR Presynaptic α4β2 nAChR (Striatal Synaptosome) DMN->nAChR Orthosteric Binding Depolarization Membrane Depolarization nAChR->Depolarization Na+/Ca2+ Influx VDCC Voltage-Dependent Ca2+ Channels Depolarization->VDCC Activation CaIn Intracellular Ca2+ Elevation VDCC->CaIn Ca2+ Influx SNARE SNARE Complex Activation CaIn->SNARE Trigger DA Dopamine Exocytosis (Synaptic Cleft) SNARE->DA Vesicle Fusion

Presynaptic signaling cascade mediated by DMN binding to α4β2 nAChRs, triggering dopamine release.

References

*[1] Title : Biosynthesis and Synthetic Biology of Psychoactive Natural Products Source : PMC - NIH URL :

*[3] Title : US5726316A - Pharmaceutical compositions for prevention and treatment of central nervous system disorders Source : Google Patents URL :

*[4] Title : Non-conventional toxin WTX and its disulfide-fixed synthetic fragments: Interaction with nicotinic acetylcholine receptors and reduction of blood pressure Source : ResearchGate URL :

*[2] Title : Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry, with Clinically Relevant Metabolic Profiles Source : ResearchGate URL :

Sources

Application

LC-MS/MS protocol for quantification of N-Methyl-3-pyridinebutanamine

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) Executive Summary & Biological Context N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), widely known as dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methyl-3-pyridinebutanamine (Dihydrometanicotine)

Executive Summary & Biological Context

N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), widely known as dihydrometanicotine (DMN), is a critical acyclic alkaloid characterized by a pyridine ring and an aliphatic secondary amine[1]. In plant biotechnology and pharmacognosy, DMN is a pivotal intermediate in nicotine biosynthesis. Recent knockout studies of the Berberine Bridge Enzyme-like (BBL) gene family in Nicotiana benthamiana have demonstrated that disrupting BBL prevents the final pyrrolidine ring cyclization step, leading to a massive accumulation of DMN in root tissues[2].

In mammalian pharmacokinetics, DMN is a recognized minor metabolite of nicotine and serves as a valuable biomarker for tobacco exposure and nicotine metabolism profiling[3]. Due to its high polarity and the presence of two basic nitrogen centers, quantifying DMN requires a highly optimized sample preparation and chromatographic strategy to prevent peak tailing, mitigate matrix effects, and ensure high MS/MS sensitivity.

Analytical Strategy: Mechanistic Rationale

Why Mixed-Mode Cation Exchange (MCX)? DMN possesses a pyridine nitrogen (pKa ≈ 5.2) and a secondary aliphatic amine (pKa ≈ 10.5). At physiological pH, the aliphatic amine is fully protonated. By deliberately acidifying the sample matrix with 2% phosphoric acid, we ensure both nitrogen atoms are protonated. This allows the use of an MCX resin. The strong cation exchange mechanism firmly binds the protonated DMN, permitting aggressive washing with 100% methanol to eliminate neutral and acidic lipids (the primary culprits of ion suppression). Elution is strictly triggered by raising the pH (5% NH₄OH), which neutralizes the amines and breaks the ionic interaction.

Why HILIC over Reversed-Phase (RP)? Traditional C18 columns struggle to retain DMN due to its extreme hydrophilicity, often resulting in elution near the void volume where matrix effects are most severe. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-bonded stationary phase. In HILIC, the highly organic initial mobile phase (95% Acetonitrile) promotes the formation of a water-enriched layer on the silica surface, partitioning the polar DMN effectively. This high organic content simultaneously maximizes electrospray ionization (ESI) desolvation efficiency, drastically lowering the Limit of Quantification (LOQ).

Experimental Workflows

Pathway NA Nicotinic Acid DMN N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) NA->DMN Condensation NMP N-Methylpyrrolinium NMP->DMN NIC Nicotine DMN->NIC Berberine Bridge Enzyme-like (BBL)

Fig 1. Role of N-Methyl-3-pyridinebutanamine in the nicotine biosynthesis pathway.

Workflow S1 1. Sample Aliquot & IS Spiking (Add DMN-d3) S2 2. Acidification (2% H3PO4 to protonate amines) S1->S2 S3 3. MCX Cartridge Load (Bind protonated DMN) S2->S3 S4 4. Wash Steps (0.1N HCl, then 100% MeOH) S3->S4 S5 5. Basic Elution (5% NH4OH in MeOH) S4->S5 S6 6. Evaporate & Reconstitute (Ready for LC-MS/MS) S5->S6

Fig 2. Mixed-Mode Cation Exchange (MCX) solid-phase extraction workflow for DMN.

Step-by-Step Protocol

Reagents and Standards
  • Analyte : N-Methyl-3-pyridinebutanamine dihydrochloride (>98% purity)[1].

  • Internal Standard (IS) : Dihydrometanicotine-d3 (Alternatively, Nicotine-d4 can be used if the specific isotopologue is unavailable).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (Self-Validating System)

Expert Insight: To ensure a self-validating run, always include a matrix blank (to check for endogenous interference) and a zero-sample (matrix + IS, to verify IS isotopic purity and absence of cross-talk).

  • Aliquot & Spike : Transfer 200 µL of biological matrix (plasma, urine, or plant extract) into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

  • Acidification : Add 200 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds. Causality: This disrupts protein-analyte binding and fully protonates the target for ion exchange.

  • Conditioning : Pass 1 mL of MeOH followed by 1 mL of HPLC water through an Oasis MCX cartridge (30 mg, 1 cc) under low vacuum (≈ 5 inHg).

  • Loading : Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Washing :

    • Wash 1: 1 mL of 0.1 N HCl (removes polar interferences while keeping the analyte protonated).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic phospholipids).

  • Elution : Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH into a clean collection tube.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% ACN). Critical Step: Reconstituting in highly aqueous solvents will cause severe peak distortion in HILIC. Always match the initial gradient conditions.

LC-MS/MS Conditions

Chromatography (HILIC)

  • Column : Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temperature : 45°C.

  • Mobile Phase A : 10 mM Ammonium Formate in Water containing 0.125% Formic Acid.

  • Mobile Phase B : 10 mM Ammonium Formate in 95% Acetonitrile containing 0.125% Formic Acid.

  • Flow Rate : 0.4 mL/min.

Mass Spectrometry (ESI+)

  • System : Triple Quadrupole MS (e.g., SCIEX QTRAP or Waters Xevo).

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 500°C.

Quantitative Data & Parameters

Table 1: HILIC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.0 5 95 Initial
1.0 5 95 Linear
4.0 40 60 Linear
5.0 40 60 Hold
5.1 5 95 Step

| 8.0 | 5 | 95 | Re-equilibrate |

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
DMN (Quantifier) 165.1 134.1 30 18 Loss of methylamine
DMN (Qualifier) 165.1 106.1 30 28 Pyridine-vinyl cation

| DMN-d3 (IS) | 168.1 | 134.1 | 30 | 18 | Internal Standard |

Table 3: Expected Method Validation Metrics

Parameter Acceptance Criteria / Expected Value
Linear Range 0.5 – 500 ng/mL (R² > 0.995)
Limit of Quantification (LOQ) 0.5 ng/mL (S/N > 10)
Intra-day Precision (CV%) < 8% at all QC levels
Extraction Recovery > 85% (Consistent across low, mid, high QCs)

| Matrix Effect | 90% – 110% (IS-normalized) |

References

2.[2] Title : An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis Source : bioRxiv / PMC URL :[Link]

3.[3] Title : Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry Source : ResearchGate URL :[Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for In Vivo Evaluation of N-Methyl-3-pyridinebutanamine

Abstract This document provides a comprehensive guide for designing and executing in vivo studies for N-Methyl-3-pyridinebutanamine (NMPB), a nicotine metabolite.[1] Given the limited specific public data on NMPB, this g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for designing and executing in vivo studies for N-Methyl-3-pyridinebutanamine (NMPB), a nicotine metabolite.[1] Given the limited specific public data on NMPB, this guide establishes a foundational framework based on established principles of preclinical neuropharmacology. The protocols herein are designed to systematically evaluate the pharmacokinetic, pharmacodynamic, and behavioral effects of NMPB, with a hypothesized mechanism of action involving nicotinic acetylcholine receptors (nAChRs). This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel CNS-active compounds.

Section 1: Introduction and Foundational Strategy

N-Methyl-3-pyridinebutanamine (CAS 3000-74-6) is an organic compound featuring a pyridine ring and an aliphatic amine group, structurally related to nicotine and its metabolites.[1] Its biological activity is of interest in pharmaceutical and agrochemical fields.[1] The structural similarity to nicotine suggests a potential interaction with the nicotinic acetylcholine receptor (nAChR) system, which is deeply involved in a wide range of neuronal functions.[2]

The successful in vivo evaluation of a novel compound like NMPB requires a phased, hypothesis-driven approach. This guide outlines a logical progression from initial tolerability and pharmacokinetic characterization to target engagement and, finally, to behavioral efficacy studies. Adherence to institutional and federal guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC) and the Food and Drug Administration (FDA), is paramount throughout all experimental phases.[3][4][5][6]

Hypothesized Mechanism of Action

Based on its structure, we hypothesize that NMPB acts as a modulator of nAChRs. Nicotine and its major metabolite, cotinine, exert their effects by binding to these receptors.[7] NMPB could function as an agonist, antagonist, or partial agonist at various nAChR subtypes, which are widely distributed throughout the central nervous system.[8] This interaction would, in turn, modulate the release of key neurotransmitters such as dopamine, serotonin, and glutamate, influencing various physiological and behavioral outcomes.[9]

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMPB NMPB nAChR Nicotinic AChR (nAChR) NMPB->nAChR Binds to Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Opens Vesicle Neurotransmitter Vesicle (e.g., Dopamine) Ca_channel->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Exocytosis Postsynaptic_receptor Postsynaptic Receptor NT_release->Postsynaptic_receptor Activates Signal Downstream Signaling Postsynaptic_receptor->Signal Initiates

Caption: Hypothesized mechanism of NMPB as a nAChR modulator.

Section 2: Phase 1 - Pharmacokinetics (PK) and Tolerability

The initial in vivo phase is critical for establishing the safety profile and understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME). These studies inform dose selection for subsequent efficacy trials.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[10][11][12]

Protocol: Single Dose MTD Study in Rats

  • Animal Model: Use healthy, young adult Sprague-Dawley rats (n=3-5 per group, mixed-sex initially).

  • Acclimation: Allow animals to acclimate for at least 3-5 days upon arrival.[13]

  • Dose Selection: Based on any available in vitro cytotoxicity data, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).[14]

  • Administration: Administer NMPB via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Include a vehicle control group.

  • Monitoring:

    • Continuously observe animals for the first hour for acute toxic and autonomic signs.[10]

    • Record clinical observations (e.g., changes in posture, activity, respiration), body weight, and food/water consumption daily for at least 7 days.[14]

    • Observe for mortality at 3, 24, 48, and 72 hours post-administration.[10]

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, overt clinical signs of toxicity, or a significant (e.g., >10-15%) loss of body weight.[10]

Single Ascending Dose (SAD) Pharmacokinetic Study

This study characterizes the PK profile of NMPB across a range of non-toxic doses.

Protocol: SAD PK Study in Rats

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dose Groups: Select 3-4 doses below the determined MTD (e.g., 5, 15, 50 mg/kg) and a vehicle control. Administer via the chosen route (e.g., PO, IP) and include an intravenous (IV) group (e.g., 2 mg/kg) to determine bioavailability.[15][16]

  • Blood Sampling: Collect blood samples (e.g., 150 µL) from the cannula at multiple timepoints: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24, and 48 hours post-dose.[15][16]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of NMPB and potential primary metabolites (like cotinine and trans-3'-hydroxycotinine for nicotine) using a validated LC-MS/MS method.[15][16]

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters for Evaluation

Parameter Description Importance
Cmax Maximum plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Measures the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total drug exposure over time.
t½ (Half-life) Time for plasma concentration to decrease by half Determines dosing interval and time to reach steady-state.
CL Clearance Measures the rate of drug elimination from the body.
Vd Volume of Distribution Indicates the extent of drug distribution into tissues versus plasma.

| F (%) | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |

Section 3: Phase 2 - Pharmacodynamics (PD) and Target Engagement

After establishing a safe dose range and PK profile, the next step is to confirm that NMPB interacts with its intended target, nAChRs, in vivo.

In Vivo Receptor Occupancy (RO) Study

RO studies measure the percentage of target receptors bound by a drug at a given dose and time, linking PK to target engagement.[17][18][19]

Protocol: Ex Vivo RO Study using LC-MS/MS

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Study Groups:

    • Group 1: Vehicle control.

    • Group 2: NMPB at various doses (e.g., ED25, ED50, ED75, based on preliminary efficacy data or PK).

    • Group 3: A high dose of a known nAChR ligand to determine 100% occupancy (positive control).

  • Procedure:

    • Administer NMPB or vehicle. At the time of predicted peak brain exposure (informed by PK data), administer a "tracer" ligand. The tracer is a compound that binds to the same target and can be measured by LC-MS/MS.[17][18]

    • Sacrifice animals at a specific time point after tracer administration.

    • Rapidly dissect brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, hippocampus) and a reference region with low receptor density (e.g., cerebellum).[20]

  • Analysis:

    • Homogenize tissues and quantify the tracer concentration using LC-MS/MS.

    • Calculate specific binding by subtracting the tracer concentration in the reference region from that in the target region.

    • Receptor occupancy is calculated as the percentage reduction in specific tracer binding in NMPB-treated animals compared to vehicle-treated controls.[20]

Experimental_Workflow cluster_phase1 Phase 1: Safety & PK cluster_phase2 Phase 2: PD & Target Engagement cluster_phase3 Phase 3: Behavioral Efficacy MTD Determine MTD SAD SAD PK Study MTD->SAD Informs Doses RO Receptor Occupancy SAD->RO Informs Dosing & Timepoints Biomarker Biomarker Analysis RO->Biomarker Locomotor Locomotor Activity RO->Locomotor Confirms Target Engagement Anxiety Anxiety Assays Locomotor->Anxiety Cognition Cognitive Assays Anxiety->Cognition

Caption: Phased experimental workflow for in vivo evaluation.

Section 4: Phase 3 - Behavioral Efficacy Studies

Behavioral assays are essential for determining the functional consequences of NMPB's action on the CNS. The choice of tests should be guided by the known roles of the nAChR system in locomotion, anxiety, and cognition.

Locomotor Activity Test

This test assesses general activity and arousal levels and can detect stimulant or sedative effects of a compound.[21][22][23]

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40x40 cm for mice) equipped with infrared beams or an overhead video tracking system.[21][22]

  • Procedure:

    • Acclimate mice to the testing room for 30-60 minutes.[21]

    • Administer NMPB (at doses informed by PK/PD data) or vehicle.

    • Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-60 minutes).[22][24]

    • Clean the arena thoroughly between animals to remove olfactory cues.[21][24]

  • Primary Measures:

    • Total Distance Traveled: A measure of overall locomotor activity.[25]

    • Rearing: Vertical movements, indicative of exploratory behavior.

    • Time Spent in Center vs. Periphery: Can be an indicator of anxiety-like behavior (thigmotaxis).[25]

Anxiety-Related Behavior: Elevated Plus Maze (EPM)

The EPM is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[26][27][28]

Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[29]

  • Procedure:

    • Acclimate animals to the testing room. Pre-handling for several days prior to testing is recommended.[26]

    • Administer NMPB or vehicle at an appropriate pretreatment time.

    • Place the mouse in the center of the maze, facing a closed arm.[30]

    • Allow the animal to explore the maze for 5-10 minutes while recording with a video system.[29][30]

  • Primary Measures:

    • Time Spent in Open Arms: Anxiolytic compounds typically increase this measure.[30]

    • Number of Entries into Open Arms: Another key index of anxiety-like behavior.[30]

    • Total Arm Entries: A measure of general activity to ensure effects are not due to sedation or hyperactivity.

Spatial Learning and Memory: Morris Water Maze (MWM)

The MWM is a robust test for assessing hippocampal-dependent spatial learning and memory, functions known to be modulated by the nAChR system.[31][32][33]

Protocol: Morris Water Maze

  • Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.[32] Distal visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days): Conduct 4 trials per day. In each trial, place the mouse in the water at one of four starting positions, allowing it to swim and find the hidden platform.[31][34] Guide the mouse to the platform if it fails to find it within 60-90 seconds.[34][35] Allow the mouse to remain on the platform for ~30 seconds.[32][35]

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60-90 seconds.[32][35]

  • Primary Measures:

    • Escape Latency: Time taken to find the platform during acquisition (should decrease over days).[34]

    • Time Spent in Target Quadrant: During the probe trial, a measure of memory retention.

    • Platform Crossings: Number of times the mouse swims over the former platform location during the probe trial.

Table 2: Predicted Behavioral Outcomes for NMPB

Behavioral Test Predicted Outcome (If Agonist) Predicted Outcome (If Antagonist) Rationale
Locomotor Activity Increased activity (at low doses) Decreased activity or no change nAChR activation can increase dopamine release, leading to hyperactivity.
Elevated Plus Maze Increased time in open arms (anxiolytic) Decreased time in open arms (anxiogenic) nAChR modulation is implicated in anxiety circuits.

| Morris Water Maze | Improved performance (decreased latency) | Impaired performance (increased latency) | nAChRs are critical for hippocampal function and spatial memory formation. |

Section 5: Ethical Considerations and Compliance

All in vivo studies must be designed to minimize animal pain and distress. Protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[36][37] Key principles include the use of the minimum number of animals necessary for statistical power (the 3Rs: Replacement, Reduction, Refinement), appropriate use of anesthetics and analgesics for any surgical procedures, and defined humane endpoints.[3] All studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practices (GLP).[6]

References

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  • Lin, Y., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences. Available at: [Link]

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  • IACUC, University of [Name Redacted]. (2024, June). Locomotor Activity/Open Field Test.
  • IACUC, University of [Name Redacted]. Elevated Plus Maze.
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  • Portland VA Medical Center. STANDARD OPERATING PROCEDURE (SOP) FOR A THREE-DAY LOCOMOTOR ACTIVITY TEST.
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  • Gifford Bioscience. Data Sheet Receptor Occupancy Protocol. Available at: [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE, (22), 1088. Available at: [Link]

  • MazeEngineers. Elevated Plus Maze. Available at: [Link]

  • ResearchGate. (2025, October 7). Pharmacokinetic Analysis of Nicotine and Its Metabolites.... Available at: [Link]_

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. Available at: [Link]

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  • PharmGKB. Nicotine Pathway, Pharmacokinetics. Available at: [Link]

  • SUNY Downstate. IACUC Policy - Rodent Survival and Terminal Surgery. Available at: [Link]

  • University of Wisconsin-Milwaukee. (2023, August 25). IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM. Available at: [Link]

  • Drexel University. (2023, May 22). IACUC Rodent Breeding Policy. Available at: [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of neurology and neuroscience, 25, 46–49. Available at: [Link]

  • Lozada, A. F., et al. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Neuroscience. Available at: [Link]

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  • UC Davis. (2019, March 5). Morris Water Maze. protocols.io. Available at: [Link]

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  • Satta, R., et al. (2020). Sex Differences in the Nicotinic Acetylcholine Receptor System of Rodents: Impacts on Nicotine and Alcohol Reward Behaviors. Frontiers in Integrative Neuroscience. Available at: [Link]

  • Padmashali, R., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Pharmaceuticals, 15(2), 215. Available at: [Link]

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Application

Application Notes and Protocols for N-Methyl-3-pyridinebutanamine in Cell-Based Assays

Introduction N-Methyl-3-pyridinebutanamine, also known as Metanicotine, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It binds with high affinity to nAChRs in the central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methyl-3-pyridinebutanamine, also known as Metanicotine, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It binds with high affinity to nAChRs in the central nervous system and has been shown to elicit specific physiological responses.[1][2] Unlike the endogenous ligand acetylcholine, which activates a broad range of cholinergic receptors, or nicotine, which has complex agonist and antagonist properties, Metanicotine provides a more targeted approach for studying nAChR function.[1][2] This makes it a valuable tool for researchers in neuroscience, pharmacology, and drug development who are investigating the roles of specific nAChR subtypes in cellular signaling and disease.

This document provides a comprehensive guide to utilizing N-Methyl-3-pyridinebutanamine in a variety of cell culture assays. We will delve into the underlying principles of these assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting. The focus is on empowering researchers to confidently and effectively use this compound to probe the intricacies of nicotinic receptor signaling.

Principle of Action

N-Methyl-3-pyridinebutanamine primarily acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1][3] Upon binding, it induces a conformational change in the receptor, opening a central pore and allowing the influx of cations, primarily Na⁺ and Ca²⁺, into the cell.[4][5] This influx of positive ions leads to depolarization of the cell membrane and an increase in intracellular calcium concentration.[4] These initial events trigger a cascade of downstream signaling pathways, including the activation of voltage-gated calcium channels, and the phosphorylation of key signaling proteins like Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[5][6]

The following sections will detail protocols to measure these key events: immediate changes in intracellular calcium and membrane potential, and the subsequent activation of downstream signaling kinases.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of N-Methyl-3-pyridinebutanamine. The ideal cell line should endogenously express the nAChR subtype of interest or be engineered to do so. Commonly used cell lines include:

Cell LineDescriptionRelevant nAChR Subtypes
SH-SY5Y Human neuroblastoma cell line.α3, α5, α7, β2, β4
PC12 Rat pheochromocytoma cell line.α3, α5, α7, β2, β4[7]
HEK293 Human embryonic kidney cell line.Low endogenous expression, suitable for stable or transient transfection of specific nAChR subunits (e.g., α4β2).[8]
Primary Neurons Neurons cultured from rodent or human tissue.Express a variety of nAChR subtypes in a more physiologically relevant context.[8]

Experimental Workflows

The following diagram outlines the general experimental workflow for assessing the cellular effects of N-Methyl-3-pyridinebutanamine.

G cluster_prep Cell Preparation cluster_assays Functional Assays cluster_signaling Downstream Signaling Analysis cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment N-Methyl-3-pyridinebutanamine Treatment cell_culture->treatment ca_flux Intracellular Calcium Flux Assay treatment->ca_flux Immediate Response mem_pot Membrane Potential Assay treatment->mem_pot Immediate Response lysis Cell Lysis treatment->lysis Delayed Response data_analysis Data Quantification & Interpretation ca_flux->data_analysis mem_pot->data_analysis western Western Blot (pERK, pCREB) lysis->western western->data_analysis

Caption: General workflow for cell-based assays with N-Methyl-3-pyridinebutanamine.

Protocol 1: Intracellular Calcium Flux Assay

This assay measures the rapid increase in intracellular calcium concentration following nAChR activation by N-Methyl-3-pyridinebutanamine. We will describe a method using a fluorescent calcium indicator like Fura-2 AM or Indo-1 AM.[9][10][11][12]

Materials
  • Cell line of choice (e.g., SH-SY5Y)

  • Black, clear-bottom 96-well microplates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fura-2 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • N-Methyl-3-pyridinebutanamine stock solution (in DMSO or aqueous buffer)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., Ex 340/380 nm, Em 510 nm for Fura-2).[10][12]

Procedure
  • Cell Plating:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer by diluting the calcium indicator dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[9]

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Assay Measurement:

    • Set the fluorescence plate reader to kinetic mode, recording the fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) over time.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Using the plate reader's injector, add N-Methyl-3-pyridinebutanamine at various concentrations to the appropriate wells.

    • Continue recording the fluorescence for 5-10 minutes to capture the full response.

    • In separate wells, add ionomycin as a positive control for maximal calcium influx and a vehicle control (e.g., HBSS with DMSO).

Data Analysis
  • Calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.

  • Normalize the data by dividing the ratio at each time point by the baseline ratio.

  • Plot the normalized ratio against time to visualize the calcium response.

  • Determine the peak response for each concentration of N-Methyl-3-pyridinebutanamine and plot a dose-response curve to calculate the EC₅₀ value.

Protocol 2: Membrane Potential Assay

This assay detects the depolarization of the cell membrane caused by the influx of cations through activated nAChRs. A fluorescent membrane potential dye is used, which changes its fluorescence intensity in response to changes in membrane voltage.[13][14]

Materials
  • Cell line of choice

  • Black, clear-bottom 96-well microplates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit)

  • N-Methyl-3-pyridinebutanamine stock solution

  • Potassium chloride (KCl) solution (high concentration, as a positive control for depolarization)

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with injection capabilities.

Procedure
  • Cell Plating:

    • Plate cells in a 96-well plate as described in Protocol 1.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions, typically in HBSS.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C.[14]

  • Assay Measurement:

    • Place the plate in the FLIPR or fluorescence plate reader.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add N-Methyl-3-pyridinebutanamine at various concentrations.

    • Continue recording fluorescence for 5-10 minutes.

    • Use a high concentration of KCl as a positive control to induce maximum depolarization.

Data Analysis
  • Plot the change in fluorescence intensity over time.

  • Determine the peak change in fluorescence for each concentration of N-Methyl-3-pyridinebutanamine.

  • Generate a dose-response curve and calculate the EC₅₀ value.

Protocol 3: Western Blot for Phospho-ERK1/2 and Phospho-CREB

This protocol is designed to measure the activation of downstream signaling pathways by assessing the phosphorylation of key kinases, ERK1/2, and the transcription factor CREB.[15][16][17]

Signaling Pathway Overview

G Metanicotine N-Methyl-3-pyridinebutanamine nAChR nAChR Metanicotine->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization Ras_Raf_MEK Ras/Raf/MEK Cascade Ca_influx->Ras_Raf_MEK ERK ERK1/2 Ras_Raf_MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK CREB CREB pERK->CREB pCREB p-CREB (Active) CREB->pCREB Gene_transcription Gene Transcription pCREB->Gene_transcription

Caption: Simplified nAChR downstream signaling cascade leading to ERK and CREB phosphorylation.

Materials
  • Cell line of choice cultured in 6-well or 12-well plates

  • N-Methyl-3-pyridinebutanamine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure
  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels.

    • Treat cells with various concentrations of N-Methyl-3-pyridinebutanamine for a predetermined time (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.[16]

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.[15]

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[16]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the image.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 and total CREB.[15]

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phosphorylated protein to the total protein for each sample.[15]

  • Express the results as a fold change relative to the untreated control.

Troubleshooting and Considerations

  • Compound Solubility: N-Methyl-3-pyridinebutanamine is soluble in polar organic solvents.[18] Ensure that the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%).

  • Receptor Desensitization: Prolonged exposure to nAChR agonists can lead to receptor desensitization. Optimize treatment times to capture the peak response.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for all experiments.

  • Controls are Key: Always include appropriate positive, negative, and vehicle controls to validate your assay results. For antagonist studies, pre-incubate cells with the antagonist before adding N-Methyl-3-pyridinebutanamine.[17]

Conclusion

N-Methyl-3-pyridinebutanamine is a potent tool for dissecting the roles of neuronal nicotinic acetylcholine receptors in cellular function. The protocols outlined in this application note provide a robust framework for characterizing its effects on intracellular calcium, membrane potential, and downstream signaling pathways. By carefully selecting the appropriate cell models and assay parameters, researchers can gain valuable insights into the complex world of cholinergic signaling.

References

  • CALCIUM FLUX PROTOCOL. (n.d.).
  • ResearchGate. (n.d.). Principal signaling pathways downstream of nicotinic and muscarinic... Retrieved from [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux.
  • NCBI Bookshelf. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Retrieved from [Link]

  • NCBI Bookshelf. (2018, April 4). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR) Systems. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the Phospho-ERK assay. (A) Principle of HTRF®-based ERK1/2... Retrieved from [Link]

  • PubMed. (n.d.). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Retrieved from [Link]

  • PubMed. (2023, December 15). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]

  • Bio-protocol. (2017, July 20). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

  • Journal of Neuroscience. (2023, January 4). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]

  • MDPI. (2019, November 20). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • PubMed. (n.d.). Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. Retrieved from [Link]

  • Jefferson Digital Commons. (2013, November 14). Acute activation, desensitization and smoldering activation of human acetylcholine receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

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Method

Application Note: N-Methyl-3-pyridinebutanamine as a Scaffold in CNS Drug Discovery and Biosynthetic Pathways

Target Audience: Synthetic Chemists, Pharmacologists, and Natural Product Researchers Document Type: Technical Application Guide & Experimental Protocol Executive Summary N-Methyl-3-pyridinebutanamine (commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Natural Product Researchers Document Type: Technical Application Guide & Experimental Protocol

Executive Summary

N-Methyl-3-pyridinebutanamine (commonly known as Dihydrometanicotine ) is a highly versatile aliphatic amine scaffold. Structurally characterized by a pyridine ring linked to a flexible, saturated N-methylbutanamine side chain, it serves a dual role in modern biochemical research. In plant biology, it is a critical intermediate in the biosynthesis of tobacco alkaloids[1]. In pharmaceutical development, it is a foundational building block for synthesizing subtype-selective nicotinic acetylcholine receptor (nAChR) agonists, which are actively investigated for the treatment of central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia[2].

Unlike the rigid pyrrolidine ring of nicotine, the saturated, open-chain structure of dihydrometanicotine provides conformational flexibility. This flexibility allows medicinal chemists to probe the spatial requirements of the nAChR pharmacophore, optimizing binding affinity and reducing off-target toxicity[2][3].

Chemical Identity and Quantitative Properties

To ensure reproducibility in custom synthesis and analytical tracking, the foundational physicochemical properties and mass spectrometry quantification limits of N-Methyl-3-pyridinebutanamine are summarized below[4][5].

Property / ParameterValue / Description
Chemical Name N-Methyl-3-pyridinebutanamine
Common Synonyms Dihydrometanicotine; N-methyl-4-(3-pyridinyl)butan-1-amine
CAS Registry Number 3000-74-6
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
SMILES C(CCCNC)C=1C=CC=NC1
Physical State (Free Base) Colorless to pale yellow oil (prone to oxidation)
Stable Forms Dihydrochloride or Difumarate salts (Solid)
LC-MS/MS Limit of Quantification 0.5 to 5 µg/L (in biological matrices)

Mechanistic Role: Biosynthesis and Synthetic Derivatization

The Biosynthetic Logic

In Nicotiana species, dihydrometanicotine is intricately linked to the production of (S)-nicotine. Recent synthetic biology elucidations reveal that berberine bridge enzyme-like (BBL) proteins catalyze the oxidative ring closure of dihydrometanicotine to form the intact pyrrolidine ring of nicotine[1][6]. Understanding this pathway allows researchers to engineer microbial chassis (like S. cerevisiae) for the heterologous production of psychoactive natural products.

The Synthetic Scaffold Logic

For drug development, synthesizing nAChR ligands requires precise control over the distance between the basic nitrogen and the aromatic pyridine ring. Dihydrometanicotine is synthesized primarily via the catalytic hydrogenation of (E)-metanicotine[7]. The saturation of the alkene bond removes the geometric constraints of the (E)-isomer, allowing the molecule to adopt multiple conformations within the receptor binding pocket.

Pathway N1 Nicotine (Rigid Pyrrolidine) N3 Dihydrometanicotine (Flexible Scaffold) N1->N3 Plant Metabolism (BBL Enzyme) N2 (E)-Metanicotine (Unsaturated Chain) N2->N3 Catalytic Hydrogenation N4 Selective nAChR Agonists N3->N4 Chemical Derivatization

Biosynthetic and synthetic pathways involving N-Methyl-3-pyridinebutanamine.

Experimental Protocol: Synthesis of Dihydrometanicotine

The most reliable, high-yield method for generating dihydrometanicotine in the laboratory is the catalytic hydrogenation of (E)-metanicotine[7].

Expertise & Causality: Palladium on carbon (Pd/C) is selected as the catalyst because it efficiently reduces the aliphatic alkene at low pressures without reducing the aromatic pyridine ring (which would require harsher conditions and a Rhodium or Ruthenium catalyst). Ethanol is used as the solvent to ensure complete solubility of the starting material while stabilizing the intermediate species.

Materials Required
  • (E)-Metanicotine (Starting Material)

  • 10% Palladium on Carbon (Pd/C) (Catalyst)

  • Absolute Ethanol (Solvent)

  • Hydrogen Gas (H2)

  • Fumaric Acid or ethereal HCl (for salt formation)

  • Celite (for filtration)

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 mmol of (E)-metanicotine in 30 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Atmosphere Purging: Flush the vessel with Nitrogen ( N2​ ) gas for 5 minutes to displace oxygen and prevent catalyst ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% w/w relative to the substrate) to the solution under a continuous N2​ stream.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen ( H2​ ) gas. Pressurize the vessel to 30-40 psi using a Parr shaker or utilize a standard H2​ balloon setup. Agitate the mixture at room temperature ( 25∘C ) for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Withdraw a 0.1 mL aliquot, filter, concentrate, and analyze via 1H -NMR. The reaction is complete when the distinct olefinic protons of (E)-metanicotine (typically appearing as multiplets between δ 6.0 - 6.5 ppm) completely disappear.

  • Workup & Filtration: Purge the flask with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol. Caution: Do not let the used Pd/C dry out in the air, as it is highly pyrophoric.

  • Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator to yield the free base of dihydrometanicotine as a colorless to pale yellow oil.

  • Salt Formation (Critical for Stability): Because the free aliphatic amine is susceptible to rapid air oxidation and degradation, immediately convert the oil to a stable salt. Dissolve the oil in a minimal amount of hot isopropanol and add 2.0 equivalents of fumaric acid. Allow the solution to cool to induce crystallization of dihydrometanicotine difumarate[8]. Filter and dry the crystals under a vacuum.

Workflow S1 1. Substrate Preparation Dissolve (E)-Metanicotine in EtOH S2 2. Catalyst Addition Add 10% Pd/C under N2 S1->S2 S3 3. Hydrogenation H2 atmosphere (30 psi), 25°C S2->S3 S4 4. Filtration Filter through Celite pad S3->S4 S5 5. Salt Formation Add Fumaric Acid / HCl S4->S5 S6 6. Validation 1H-NMR (Loss of olefinic protons) S5->S6

Step-by-step experimental workflow for the synthesis of dihydrometanicotine.

Analytical Characterization and Self-Validation

To ensure the integrity of the synthesized dihydrometanicotine, the following analytical checkpoints must be met:

  • Mass Spectrometry (ESI-MS): The expected [M+H]+ peak for the free base should be observed at m/z 165.1.

  • Chromatography: When utilizing HPLC with a 5% phenylmethylsilicone capillary column (or equivalent C18 reverse-phase column), the compound should elute as a single, sharp peak, distinct from the (E)-metanicotine precursor[5].

  • NMR Spectroscopy: The absence of alkene protons ( δ 6.0 - 6.5 ppm) and the presence of a continuous, saturated aliphatic chain (multiplets between δ 1.4 - 2.8 ppm integrating for 6 protons) validate the complete reduction of the side chain.

References

  • US5726316A - Pharmaceutical compositions for prevention and treatment of central nervous system disorders. Google Patents.
  • CAS 3000-74-6: N-Methyl-3-pyridinebutanamine. CymitQuimica.
  • Biosynthesis and Synthetic Biology of Psychoactive Natural Products. PMC - NIH.
  • Nicotine biosynthesis completed by cryptic activating glucosylation. bioRxiv.
  • Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry. ResearchGate.
  • Metabolism of myosmine in Wistar rats. ResearchGate.
  • Non-conventional toxin WTX and its disulfide-fixed synthetic fragments: Interaction with nicotinic acetylcholine receptors. ResearchGate.

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of N-Methyl-3-pyridinebutanamine

Introduction N-Methyl-3-pyridinebutanamine (CAS No. 3000-74-6) is an organic compound featuring a pyridine ring and an aliphatic amine group.[1] Its structural characteristics, including a basic nitrogen atom and aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methyl-3-pyridinebutanamine (CAS No. 3000-74-6) is an organic compound featuring a pyridine ring and an aliphatic amine group.[1] Its structural characteristics, including a basic nitrogen atom and aromatic pyridine ring, make it a compound of interest in pharmaceutical and agrochemical research and development.[1] As with any chemical substance, particularly those with potential biological activity, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the research.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of N-Methyl-3-pyridinebutanamine. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are synthesized from the safety data of structurally similar compounds, including pyridine and its derivatives, as well as general best practices for handling aliphatic amines.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any new experimental protocol involving N-Methyl-3-pyridinebutanamine is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, agitation), and the potential for exposure.

Assumed GHS Hazard Classifications (Based on Analogs):

Hazard ClassCategoryBasis for Assumption
Acute Toxicity, OralCategory 3/4Pyridine derivatives can be toxic if swallowed.
Acute Toxicity, DermalCategory 2/3Pyridine derivatives can be fatal or toxic in contact with skin.
Skin Corrosion/IrritationCategory 2Pyridine and its derivatives can cause skin irritation.[3]
Serious Eye Damage/IrritationCategory 1/2APyridine and its derivatives can cause serious eye irritation or damage.[5]
Acute Toxicity, InhalationLikelyPyridine and its derivatives are often volatile and can be harmful if inhaled.[2]
FlammabilityCombustible LiquidMany pyridine derivatives are combustible liquids.[6]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All work with N-Methyl-3-pyridinebutanamine should be conducted in a well-ventilated area.[6][7] A certified chemical fume hood is mandatory for all procedures that may generate vapors, aerosols, or dusts.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and should be chosen based on the potential for exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for N-Methyl-3-pyridinebutanamine cluster_details Specific Recommendations Eye_Protection Eye Protection Goggles Chemical safety goggles (ANSI Z87.1 compliant) Eye_Protection->Goggles Minimum Face_Shield Face shield (in addition to goggles for splash hazards) Eye_Protection->Face_Shield Recommended Hand_Protection Hand Protection Gloves Chemically resistant gloves (e.g., Nitrile, Neoprene) Hand_Protection->Gloves Mandatory Body_Protection Body Protection Lab_Coat Flame-resistant lab coat Body_Protection->Lab_Coat Mandatory Apron Chemical-resistant apron Body_Protection->Apron Recommended for large quantities Respiratory_Protection Respiratory Protection Respirator Air-purifying respirator with organic vapor cartridges (if ventilation is inadequate) Respiratory_Protection->Respirator As needed

Caption: Recommended PPE for handling N-Methyl-3-pyridinebutanamine.

Handling Procedures

General Handling
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3]

  • Use non-sparking tools and explosion-proof equipment where necessary, as the compound may be combustible.[6][7]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Weighing and Dispensing
  • For solid forms, weighing should be done in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • For liquid forms, dispense in a fume hood, keeping the container opening away from your breathing zone.

  • Use a calibrated pipette or a syringe for accurate and safe liquid transfer.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

General Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Protect from direct sunlight.[2]

  • Store locked up or in an area accessible only to authorized personnel.

Hygroscopicity and Moisture Sensitivity

Amines are often hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to degradation of the compound.

  • Store in a desiccator or in a container with a desiccant, especially if the compound is in solid form.

  • If the compound is sensitive to air and moisture, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Incompatible Materials

Segregate N-Methyl-3-pyridinebutanamine from the following incompatible materials to prevent dangerous reactions:

  • Strong oxidizing agents: Can cause vigorous reactions.

  • Strong acids: Can cause exothermic reactions.

  • Acid chlorides and anhydrides: Can react violently.

Emergency Procedures

Spill Response

A chemical spill kit should be readily available in the laboratory.

Spill_Response cluster_spill Chemical Spill Response Workflow Assess_Spill Assess the Spill (Size and Hazard) Small_Spill Small Spill (<100 mL) (Manageable by lab personnel) Assess_Spill->Small_Spill Small & Known Large_Spill Large Spill (>100 mL) (or unknown hazard) Assess_Spill->Large_Spill Large or Unknown Contain Contain the Spill (Use absorbent material) Small_Spill->Contain Evacuate Evacuate the Area Large_Spill->Evacuate Alert Alert Others and Call Emergency Services Evacuate->Alert Secure Secure the Area Alert->Secure Cleanup Cleanup by Trained Personnel Secure->Cleanup Neutralize Neutralize (if applicable) (e.g., with sodium bisulfite for amines) Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Protocol for a Small Spill (<100 mL):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation (fume hood).

  • Don appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9]

  • For aliphatic amines, consider using sodium bisulfite to neutralize.[10]

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[9]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill (>100 mL), or any spill involving highly toxic materials, evacuate the area, alert others, and contact the institution's emergency response team immediately. [11]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal

All waste containing N-Methyl-3-pyridinebutanamine must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container.

Conclusion

The safe handling and storage of N-Methyl-3-pyridinebutanamine require a proactive approach to safety, grounded in a thorough understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • PYRIDINE. (n.d.).
  • pyridine - Sdfine. (n.d.).
  • Chemical Spill Emergency Response Plan. (n.d.).
  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (2023, November 27).
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
  • CAS 3000-74-6: N-Methyl-3-pyridinebutanamine | CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - Spectrum Chemical. (2016, November 7).
  • Chemical Spill Response Procedures. (n.d.).
  • Chemical Spills | Environment, Health & Safety - UCSF. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-Methyl-3-pyridinebutanamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of N-Methyl-3-pyridinebutanamine (also known as dihydrometanicotine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of N-Methyl-3-pyridinebutanamine (also known as dihydrometanicotine). This molecule is a highly valuable intermediate in the development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands.

However, synthesizing this compound efficiently requires navigating several chemoselective and physical traps: regioselectivity during cross-coupling, chemoselectivity during reduction, and severe volatility/solubility issues during isolation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield losses and providing self-validating protocols to ensure scalable success.

Pathway Visualization: The Optimized Synthetic Route

To maximize yield, the industry-standard approach avoids direct alkylation in favor of a robust four-step sequence: Boc-protection, Heck cross-coupling, catalytic hydrogenation, and anhydrous deprotection.

G N1 N-methyl-3-buten-1-amine N2 N-Boc-N-methyl-3-buten-1-amine N1->N2 Boc2O, Et3N N3 N-Boc-(E)-metanicotine N2->N3 3-Bromopyridine Pd(OAc)2, P(o-tolyl)3 N4 N-Boc-dihydrometanicotine N3->N4 H2, Pd/C Neutral MeOH N5 N-Methyl-3-pyridinebutanamine 2HCl N4->N5 HCl / Dioxane Precipitation

Figure 1: Four-step synthetic workflow for N-Methyl-3-pyridinebutanamine dihydrochloride.

Mechanistic Troubleshooting & FAQs

Section A: Heck Cross-Coupling (Regioselectivity & Conversion)

Q1: My Heck coupling yields a high percentage of branched isomers instead of the desired linear (E)-metanicotine framework. How do I fix this? Causality: The regioselectivity of the Heck reaction is governed by the steric bulk of the phosphine ligand. Smaller ligands (like PPh₃) allow the palladium intermediate to insert at the more substituted internal carbon of the alkene, leading to branched isomers. Solution: Switch to a bulkier ligand like tri-o-tolylphosphine (P(o-tolyl)₃). The steric hindrance forces the palladium to insert exclusively at the terminal, less hindered carbon of the N-Boc-N-methyl-3-buten-1-amine, maximizing the linear product yield[1].

Q2: I am observing significant catalyst blackening (Pd black) and incomplete conversion during the Heck step. What is causing this? Causality: Pd black formation indicates catalyst deactivation, often caused by oxygen poisoning or insufficient stabilization of the Pd(0) species. Furthermore, if your starting amine is not fully Boc-protected, free secondary amines will competitively bind to palladium, shutting down the catalytic cycle or triggering unwanted Buchwald-Hartwig amination side reactions. Solution: Ensure rigorous inert atmosphere conditions (argon/nitrogen) and degas solvents via the freeze-pump-thaw method. Critically, validate that your starting material is 100% Boc-protected before initiating the coupling[2].

Section B: Catalytic Hydrogenation (Chemoselectivity)

Q3: During the catalytic hydrogenation of the double bond, I am seeing over-reduction to the piperidine analog. How do I selectively reduce only the alkene? Causality: Pyridine rings are generally robust against hydrogenation. However, if trace acids are present (e.g., from unpurified ethyl acetate or added acetic acid), the pyridine ring protonates to form a pyridinium ion. This dramatically lowers the LUMO energy of the aromatic system, making it highly susceptible to over-reduction by Pd/C and H₂. Solution: Perform the hydrogenation in strictly neutral solvents (e.g., anhydrous methanol) using 10% Pd/C at atmospheric pressure (balloon). Avoid acidic additives[3].

Section C: Deprotection & Isolation (Recovery & Purity)

Q4: My final deprotection step shows complete conversion on TLC, but my isolated yield of N-Methyl-3-pyridinebutanamine is extremely low. Where is the product going? Causality: N-Methyl-3-pyridinebutanamine is a low-molecular-weight, highly polar free amine. During standard aqueous workups (e.g., basifying with NaOH and extracting with DCM), it partitions heavily into the aqueous phase, leading to massive yield losses. Furthermore, the free amine is somewhat volatile. Solution: Avoid aqueous workup entirely. Perform the Boc deprotection using anhydrous HCl in dioxane. The product will precipitate directly out of the organic solvent as the highly crystalline, non-volatile dihydrochloride salt, allowing for near-quantitative recovery via simple filtration.

Quantitative Data Summary: Yield Optimization

Reaction StepStandard Sub-Optimal ConditionOptimized ConditionTypical Yield ImprovementPrimary Causality for Improvement
Heck Coupling PPh₃ ligand, ambient airP(o-tolyl)₃ ligand, Argon degassing45% → 85%Steric bulk dictates terminal insertion; inert atmosphere prevents Pd(0) oxidation.
Hydrogenation Pd/C, H₂ (50 psi), trace AcOHPd/C, H₂ (1 atm), neutral MeOH60% → 95%Neutral conditions prevent pyridinium formation, halting aromatic over-reduction.
Deprotection TFA, followed by aq. NaOH workup4M HCl/Dioxane, direct precipitation40% → 92%Eliminates aqueous partitioning losses; salt formation prevents volatility loss.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes an In-Process Control (IPC) . Do not proceed to the next step or workup until the IPC validates the mechanistic completion of the reaction.

Step 1: Heck Cross-Coupling to N-Boc-(E)-metanicotine
  • Setup: In an oven-dried Schlenk flask, combine 3-bromopyridine (1.0 eq), N-Boc-N-methyl-3-buten-1-amine (1.2 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.10 eq) in anhydrous acetonitrile.

  • Degassing: Add triethylamine (2.0 eq). Degas the mixture using three freeze-pump-thaw cycles and backfill with Argon.

  • Reaction: Heat the sealed system to 100 °C for 14 hours[1].

  • IPC (Self-Validation): Analyze an aliquot via LC-MS. The reaction is complete when the 3-bromopyridine peak completely disappears and a new UV-active peak (254 nm) corresponding to the desired mass[M+H]⁺ appears.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove Pd catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure N-Boc-(E)-metanicotine.

Step 2: Chemoselective Hydrogenation
  • Setup: Dissolve N-Boc-(E)-metanicotine (1.0 eq) in anhydrous, neutral methanol (0.1 M).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 eq by weight) under a stream of Argon to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 6 hours.

  • IPC (Self-Validation): Take a 0.1 mL aliquot, filter through a micro-syringe filter, concentrate, and run a rapid ¹H NMR. The reaction is validated as complete when the distinct olefinic protons (multiplets at 6.0–6.5 ppm) completely disappear, while the aromatic pyridine protons (7.2–8.5 ppm) remain fully intact.

  • Workup: Filter the suspension through a pad of Celite, washing thoroughly with methanol. Concentrate in vacuo to yield N-Boc-dihydrometanicotine quantitatively. No further purification is typically required.

Step 3: Anhydrous Deprotection & Salt Isolation
  • Setup: Dissolve the crude N-Boc-dihydrometanicotine in a minimal amount of anhydrous diethyl ether.

  • Reaction: Slowly add 4M HCl in dioxane (5.0 eq) at 0 °C. Stir and allow to warm to room temperature over 2 hours.

  • IPC (Self-Validation): Observe the reaction mixture. The evolution of CO₂ gas will cease, and a dense white precipitate will form, indicating successful deprotection and salt formation.

  • Isolation: Add additional cold diethyl ether to ensure complete precipitation. Filter the solid rapidly on a Büchner funnel, wash with cold ether, and dry under high vacuum to afford N-Methyl-3-pyridinebutanamine dihydrochloride as a highly pure, stable white solid.

References

  • Jang, J., Sin, K. S., & Park, H. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research.
  • Bencherif, M., et al. (2003). Aryl substituted olefinic amines and their use as cholinergic receptors agonists.
  • Caldwell, W. S., et al. (1998). Pharmaceutical compositions for prevention and treatment of central nervous system disorders.

Sources

Optimization

N-Methyl-3-pyridinebutanamine stability issues in aqueous solutions

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in resolving experimental inconsistencies related to N-Methyl-3-pyridinebutanamine (also known as dihydrometanic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in resolving experimental inconsistencies related to N-Methyl-3-pyridinebutanamine (also known as dihydrometanicotine, CAS 3000-74-6).

This compound features a dual-amine pharmacophore: an aromatic pyridine ring and a secondary aliphatic amine. This unique structural duality dictates its solubility, susceptibility to oxidation, and highly pH-dependent behavior in aqueous media. This guide provides field-proven troubleshooting strategies, causal explanations for degradation pathways, and self-validating protocols to ensure absolute scientific integrity in your assays.

Core Troubleshooting FAQs

Q1: Why does my N-Methyl-3-pyridinebutanamine precipitate or show incomplete dissolution when diluted into physiological buffers (pH 7.4)? Causality: The compound contains two basic centers with vastly different protonation states at physiological pH. The secondary aliphatic amine has a pKa of ~10.0 and remains protonated. However, the pyridine nitrogen has a much lower pKa of ~5.2[1]. At pH 7.4, the pyridine ring is completely unprotonated (existing as a free base), which significantly increases the lipophilicity of the molecule and drastically reduces its aqueous solubility. Solution: Always utilize the dihydrochloride or oxalate salt form for aqueous assays. Salt forms lower the crystal lattice energy and improve solvation thermodynamics, preventing precipitation[2]. If you are forced to use the free base, pre-dissolve the compound in a stoichiometric excess of mild acid (e.g., 0.1 M HCl) to fully protonate the pyridine ring before slowly titrating it into your final working buffer.

Q2: My aqueous stock solution turned yellow/brown after a few days on the bench. Is the compound degrading? Causality: Yes. The color change is a classic indicator of oxidative degradation and photolysis. The secondary aliphatic amine is highly susceptible to ambient oxidation, forming hydroxylamines or nitrones. Furthermore, while the pyridine ring is generally stable, prolonged exposure to UV/visible light in the presence of dissolved oxygen can induce N-oxidation and subsequent photolytic ring-opening, generating colored polymeric byproducts[3]. Solution: Prepare all solutions in thoroughly degassed buffers (sparged with Argon or N2). Store the solutions in amber glass vials to block UV transmission. The stability of pyridine derivatives in aqueous environments is vastly improved when shielded from light and oxidative stress[4].

Q3: I am observing a rapid, unexplained loss of compound concentration during storage, even in the dark at 4°C. What is causing this? Causality: If oxidation and photolysis are ruled out, the loss is likely due to non-specific adsorption or volatility. In its unprotonated state, the lipophilic pyridine moiety readily adsorbs to the hydrophobic surfaces of standard polystyrene or polypropylene microcentrifuge tubes. Solution: Switch to silanized (deactivated) glass vials for all stock storage. Silanization caps the active silanol groups on the glass, preventing electrostatic and hydrophobic interactions with the amine groups.

Quantitative Stability Profile

The following table summarizes the causal mechanisms dictating the stability of N-Methyl-3-pyridinebutanamine across different physical forms.

ParameterFree Base (CAS 3000-74-6)Dihydrochloride SaltCausal Mechanism
Aqueous Solubility (pH 7.4) < 1 mg/mL (Precipitates)> 50 mg/mL (Clear)Pyridine ring (pKa ~5.2) is unprotonated at pH 7.4, reducing polarity. Salt form provides pre-ionized species[2].
Oxidative Stability (Ambient Air) High degradation (Yellows in 48h)Moderate (Stable for 1-2 weeks)Free secondary amine is a strong nucleophile prone to oxidation[3]. Protonation in the salt form reduces nucleophilicity.
Photostability (Ambient Light) Poor (Ring-opening/N-oxidation)ModerateUV light catalyzes radical formation on the unprotonated pyridine ring.
Plasticware Adsorption High (Binds to polystyrene)LowLipophilic free base interacts with hydrophobic polymers.

Experimental Protocol: Preparation of a Self-Validating 10 mM Aqueous Stock

Expertise & Experience Note: This protocol uses a self-validating loop. By measuring the optical density (OD) and pH at specific checkpoints, you empirically verify the success of the dissolution before proceeding, eliminating downstream assay artifacts caused by invisible micro-precipitates.

Step 1: Buffer Preparation & Degassing

  • Prepare your target aqueous buffer (e.g., 1X PBS).

  • Sparge the buffer with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen. Causality: Removing O 2​ prevents the spontaneous N-oxidation of the secondary amine and pyridine ring[3].

Step 2: Compound Weighing & Dissolution

  • Weigh the required mass of N-Methyl-3-pyridinebutanamine dihydrochloride salt into a silanized glass vial.

  • Add the degassed buffer to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Self-Validation Checkpoint 1: Measure the OD of the solution at 600 nm. An OD 600​ > 0.01 indicates incomplete dissolution or micro-precipitation. If OD 600​ > 0.01, sonicate for 5 minutes in a water bath until clear.

Step 3: pH Verification & Adjustment

  • Measure the pH of the solution. The addition of the dihydrochloride salt will slightly acidify unbuffered or weakly buffered solutions.

  • If necessary, adjust the pH to 7.4 using 0.1 M NaOH. Add dropwise while stirring continuously.

  • Self-Validation Checkpoint 2: Re-measure OD 600​ after pH adjustment. If precipitation occurs (OD 600​ spikes), the local pH exceeded the pKa of the aliphatic amine, causing the free base to crash out. Discard and restart with slower titration.

Step 4: Sterilization & Storage

  • Filter the solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can bind secondary amines.

  • Aliquot into amber, silanized glass vials. Overlay the headspace with Argon gas before sealing to ensure long-term stability[4].

  • Store at -20°C. Thaw only once; discard unused portions to prevent freeze-thaw degradation.

Aqueous Stock Preparation & Troubleshooting Workflow

StockPrepWorkflow A Start: N-Methyl-3-pyridinebutanamine Stock Preparation B Select Form: Free Base or Salt? A->B C Free Base (CAS 3000-74-6) B->C If using Free Base D Dihydrochloride Salt B->D If using Salt E Pre-dissolve in 0.1M HCl (Protonate Pyridine Ring) C->E F Dissolve directly in Degassed Aqueous Buffer D->F G Adjust to Target pH (Monitor for Precipitation) E->G H Filter Sterilize (0.22 µm) Use PTFE or Glass Fiber F->H G->H I Aliquot into Amber Silanized Glass Vials H->I J Store at -20°C (Under Argon/Nitrogen) I->J

Workflow for the preparation and validation of stable N-Methyl-3-pyridinebutanamine aqueous stocks.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape for N-Methyl-3-pyridinebutanamine in HPLC

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-3-pyridinebutanamine. This resource is design...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-3-pyridinebutanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving symmetrical, sharp, and reproducible peaks for this basic compound. Poor peak shape not only compromises the aesthetic quality of a chromatogram but also directly impacts the accuracy and precision of quantification.[1][2][3]

N-Methyl-3-pyridinebutanamine, as a basic compound containing an amine functional group, is particularly susceptible to undesirable interactions within the HPLC system, often leading to peak tailing.[4][5][6] This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these common chromatographic issues.

Section 1: Identifying the Problem - What Does Your Peak Shape Tell You?

Before troubleshooting, it's crucial to correctly identify the nature of the peak distortion. The three most common issues are tailing, fronting, and broadening.

Q: What is peak tailing and what does it indicate?

A: Peak tailing is the most common peak shape issue for basic compounds like N-Methyl-3-pyridinebutanamine. It appears as an asymmetry where the latter half of the peak is drawn out. This distortion suggests a secondary, undesirable interaction between the analyte and the stationary phase.[1][7] The primary cause is often the interaction of the positively charged amine group with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[2][4][6]

Q: How is peak symmetry measured quantitatively?

A: Peak symmetry is most often quantified using the USP Tailing Factor (T) , also known as the Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a T value of 1.0.

  • T > 1: Indicates peak tailing.

  • T < 1: Indicates peak fronting.

Most analytical methods require a tailing factor of less than 2.0 for reliable quantification.[8]

Peak ShapeTailing Factor (T)Common Causes for Basic Analytes
Symmetrical (Ideal) T = 1.0Optimized method conditions.
Tailing T > 1.0Secondary silanol interactions, mobile phase pH issues, column contamination.[4][8][9]
Fronting T < 1.0Column overloading, sample solvent incompatibility.[1][8][10]
Broadening High Peak WidthExtra-column volume, column degradation, slow kinetics.[1][10]
Section 2: The Systematic Troubleshooting Guide

This section is designed as a logical workflow to help you pinpoint the source of the problem. Start with Question 1 and proceed accordingly.

Workflow: Diagnosing Poor Peak Shape

G start Observe Poor Peak Shape (Tailing, Fronting, Broadening) q1 Is the issue seen for ALL peaks or just the analyte? start->q1 all_peaks System-Wide Issue q1->all_peaks All Peaks analyte_only Analyte-Specific Issue (Likely Chemical Interaction) q1->analyte_only Analyte Only check_system Check for Physical Problems: - Column Void/Collapse - Leaks / Bad Fittings - Extra-Column Volume - Instrument Malfunction all_peaks->check_system q2 Is the peak tailing? analyte_only->q2 silanol Primary Suspect: Secondary Silanol Interactions q2->silanol Yes not_tailing Consider Other Causes: - Column Overload (Fronting) - Solvent Mismatch (Fronting/Splitting) - Co-elution q2->not_tailing No troubleshoot_silanol Go to Silanol Mitigation Protocol: - Lower Mobile Phase pH - Use Base-Deactivated Column - Add Mobile Phase Modifier silanol->troubleshoot_silanol

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

Q1: Is the poor peak shape observed for all peaks in the chromatogram or only for N-Methyl-3-pyridinebutanamine?

A: This is the most critical first step in diagnosing the problem.

  • If all peaks are affected: The issue is likely physical or system-wide. This could include a void in the column, excessive extra-column volume (long or wide tubing), or a loose fitting.[5][8] In this case, inspect your hardware from the injector to the detector.

  • If only the N-Methyl-3-pyridinebutanamine peak is affected: The problem is chemical and specific to your analyte. This points towards undesirable interactions between your basic compound and the stationary phase or mobile phase.[8]

Q2: My N-Methyl-3-pyridinebutanamine peak is tailing. Is this due to silanol interactions, and how do I fix it?

A: Yes, this is the most probable cause. Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[4][11] At a typical mobile phase pH (e.g., pH 3-7), some of these silanols are ionized (Si-O⁻), creating negatively charged sites.[6][7] Your basic analyte, N-Methyl-3-pyridinebutanamine, will be protonated (positively charged) and can undergo a strong secondary ionic interaction with these sites, leading to significant peak tailing.[1][12]

Mechanism: Silanol Interaction with a Basic Analyte

G cluster_0 Silica Surface silica Si-O-Si-O-Si silanol Si-OH ionized_silanol Si-O⁻ analyte Analyte-NH⁺ (Protonated N-Methyl-3-pyridinebutanamine) interaction Strong Ionic Interaction (Causes Peak Tailing) analyte->interaction interaction->ionized_silanol

Caption: Unwanted ionic interaction between a basic analyte and an ionized silanol group.

Solutions to Mitigate Silanol Interactions:
  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH < 3) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[4][6] This is often the most effective single change you can make.

  • Use a Modern, Base-Deactivated Column: Not all C18 columns are the same. Choose a column specifically designed for analyzing basic compounds. These columns use high-purity silica with minimal metal content and are "end-capped" to block most of the residual silanol groups.[5][6][13] Look for brand names that advertise superior peak shape for bases.

  • Add a Competing Base to the Mobile Phase: A traditional approach is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[4] However, TEA is not MS-compatible and can shorten column life.

  • Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol activity and improve peak shape.

Q3: How do I choose the optimal mobile phase pH for N-Methyl-3-pyridinebutanamine?

A: The goal is to choose a pH that keeps both the analyte and the column surface in a single, stable ionic state. For a basic analyte, it is generally recommended to work at a pH at least 2 units away from its pKa.[3][14]

pH StrategyEffect on Analyte (Base)Effect on Silica ColumnResulting Peak Shape
Low pH (e.g., 2.5 - 3.0) Fully Protonated (BH⁺)Silanols are Neutral (Si-OH)Excellent. Minimal secondary interactions.[4][6]
Mid pH (e.g., 4.0 - 7.0) Fully Protonated (BH⁺)Silanols are Partially Ionized (Si-O⁻)Poor. Strong potential for peak tailing.[2]
High pH (e.g., > 9.0) Neutral (B)Silanols are Fully Ionized (Si-O⁻)Good, but risky. Analyte is neutral, reducing ionic interactions. However, high pH can rapidly degrade silica-based columns.[8] Use only with a pH-stable column (e.g., hybrid or polymer-based).

Recommendation: Start with a low pH mobile phase (e.g., 0.1% formic acid or phosphoric acid buffer at pH 2.7) for the most robust and reliable results with standard silica columns.

Q4: I've adjusted my pH, but my peak is still fronting or split. What else could be wrong?

A: Peak fronting or splitting is typically caused by issues related to the sample itself or the column hardware.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase starting conditions, it can cause the peak to distort. The analyte band doesn't focus properly at the head of the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9][10][15]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. Solution: Try diluting your sample by a factor of 10 and re-injecting.[1][15]

  • Column Void or Contamination: A physical void at the column inlet or strongly retained contaminants from previous injections can create alternative flow paths, leading to split or tailing peaks.[8][9] Solution: Try flushing the column with a strong solvent or, if that fails, reversing the column (check manufacturer's instructions first) and flushing to waste. If a guard column is used, replace it.[8][16]

Section 3: Experimental Protocols
Protocol 1: Diagnosing Chemical vs. Physical Problems

This experiment helps you definitively determine if your peak tailing is due to analyte-specific chemical interactions or a system-wide physical problem.[5]

Objective: To differentiate between silanol activity (chemical) and system issues (physical).

Materials:

  • Your current HPLC system and mobile phase.

  • A solution of your N-Methyl-3-pyridinebutanamine standard.

  • A solution of a neutral, well-behaved compound (e.g., Toluene or Naphthalene) at a similar concentration.

Procedure:

  • Equilibrate the HPLC system with your current mobile phase until a stable baseline is achieved.

  • Inject your N-Methyl-3-pyridinebutanamine standard and record the chromatogram. Note the peak shape and tailing factor.

  • Without changing any mobile phase or instrument parameters, inject the neutral marker (e.g., Toluene).

  • Record the chromatogram and observe the peak shape of the neutral compound.

Interpreting the Results:

  • Result A: Your N-Methyl-3-pyridinebutanamine peak tails, but the neutral marker peak is sharp and symmetrical.

  • Result B: Both your analyte and the neutral marker show tailing or broadening.

Section 4: Frequently Asked Questions (FAQs)

Q: Can my sample vials or filters cause peak tailing? A: Yes. In some cases, basic analytes can adsorb to the surface of non-silanized glass vials, leading to poor recovery and peak shape. Using silanized vials or polypropylene vials can prevent this. Additionally, certain syringe filters (e.g., nylon) may interact with analytes. Always check for membrane compatibility.[10]

Q: Does temperature affect the peak shape of my basic analyte? A: Yes, temperature can have an effect. Increasing the column temperature (e.g., to 35-40 °C) can improve mass transfer kinetics, often leading to sharper peaks and reduced tailing. However, be aware that operating at high temperatures with a high pH mobile phase can accelerate the degradation of silica columns.[8]

Q: I'm performing a chiral separation of N-Methyl-3-pyridinebutanamine and see poor peak shape. Are the causes the same? A: While the fundamental causes of poor peak shape (silanol interactions, solvent mismatch) still apply, chiral separations add another layer of complexity. Chiral Stationary Phases (CSPs) rely on specific interactions to resolve enantiomers.[17][18] The mobile phase composition, including the type and concentration of the organic modifier and any additives, is critical not only for peak shape but also for chiral resolution itself.[19][20] It is essential to follow the CSP manufacturer's guidelines for mobile phase selection.

Q: What is "end-capping" and why is it important for my analysis? A: End-capping is a chemical process used during column manufacturing where a small, less reactive silane (like trimethylsilane) is used to bond the remaining free silanol groups after the primary C18 chains have been attached.[6][7][11] This makes the column surface less polar and significantly reduces the number of active sites that can cause peak tailing with basic compounds.[11] For N-Methyl-3-pyridinebutanamine, using a column with robust end-capping is highly recommended.

References
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. [Link]

  • Silica Purity #2 – Silanols. Separation Science. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Chiral HPLC separations. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Optimization

How to resolve N-Methyl-3-pyridinebutanamine solubility problems

Technical Support Center: Resolving N-Methyl-3-pyridinebutanamine Solubility Issues As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of N-Methyl-3-pyridinebutan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving N-Methyl-3-pyridinebutanamine Solubility Issues

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), also known as dihydrometanicotine[1][2]. Structurally related to nicotine, this compound features a pyridine ring and an aliphatic secondary amine. The root cause of most experimental failures lies in misunderstanding its pH-dependent ionization.

This guide provides field-proven, self-validating troubleshooting strategies to resolve precipitation and instability issues during in vitro and in vivo assays.

Part 1: Physicochemical Profiling

To engineer a solution, we must first quantify the problem. The free base form is an oil with limited aqueous solubility, whereas the dihydrochloride salt is a highly soluble crystalline solid[1][3].

Table 1: Comparative Physicochemical Data

ParameterN-Methyl-3-pyridinebutanamine (Free Base)N-Methyl-3-pyridinebutanamine Dihydrochloride
CAS Number 3000-74-63000-74-6 (Salt specific varies)
Physical Form Colorless to pale yellow oil / liquidWhite to off-white crystalline solid
pKa (Approximate) ~8.0 (Amine), ~3.2 (Pyridine)N/A (Fully protonated)
Aqueous Solubility Slightly soluble (pH dependent)Highly soluble (>50 mg/mL)
Organic Solubility Soluble in DMSO, Methanol, ChloroformSparingly soluble in non-polar organics
Stability Prone to oxidation (requires inert atm)Highly stable under standard conditions

Data synthesized from chemical reference databases[1][3][4].

Part 2: Diagnostic FAQs (Causality & Solutions)

Q1: Why does my compound precipitate when diluted from a DMSO stock into a physiological buffer (pH 7.4)? Causality: This is a classic solvent-shift nucleation event. In DMSO, the unprotonated free base is highly soluble. When introduced to an aqueous buffer at pH 7.4, the aliphatic amine (pKa ~8.0) is only partially protonated, and the pyridine nitrogen (pKa ~3.2) remains neutral[4]. The sudden drop in solvent lipophilicity causes local supersaturation, leading the hydrophobic free base to "crash out" of solution. Solution: You must either pre-form the dihydrochloride salt, lower the buffer pH temporarily during mixing, or utilize a co-solvent system (e.g., cyclodextrins) to encapsulate the lipophilic moiety.

Q2: I purchased the free base (oil). Can I use it directly for cell-based assays? Causality: Using the free base directly in cell media often leads to inconsistent dosing because the oil forms micro-emulsions rather than true solutions[3]. Furthermore, the free base is susceptible to oxidative degradation over time. Solution: It is highly recommended to convert the free base to its dihydrochloride salt in situ prior to serial dilution (see Protocol A). This ensures complete solvation and predictable bioavailability.

Part 3: Mechanistic Workflows

IonizationPathway A Free Base (Oil) Unprotonated B pH 7.4 - 8.0 Partial Protonation A->B Add to pH 7.4 Buffer C pH < 3.5 Full Protonation (Dihydrochloride) B->C Add HCl (Titration) D Precipitation Risk (Micro-emulsion) B->D Hydrophobic Aggregation E Stable True Solution (High Solubility) C->E Complete Solvation

Fig 1: pH-Dependent Ionization and Solubility Pathway of N-Methyl-3-pyridinebutanamine.

TroubleshootingWorkflow Start Issue: Turbidity/Precipitation in Assay Buffer Check1 Assess Stock Solvent (DMSO/Methanol) Start->Check1 Check2 Assess Buffer pH Start->Check2 Action1 Limit DMSO to <1% v/v or Add HP-β-CD Check1->Action1 Action2 Convert to Dihydrochloride or Lower pH Check2->Action2 Validate Self-Validation: OD600 < 0.05 (Clear) Action1->Validate Action2->Validate

Fig 2: Diagnostic workflow for resolving solvent-shift precipitation events.

Part 4: Validated Experimental Protocols

Protocol A: In Situ Dihydrochloride Salt Formation (Self-Validating) Purpose: To convert the lipophilic free base into a highly water-soluble salt for aqueous assays without requiring complex synthetic isolation.

  • Stock Preparation: Dissolve the N-Methyl-3-pyridinebutanamine free base oil in 100% Ethanol to a concentration of 100 mM. (Avoid DMSO if you plan to lyophilize the salt later).

  • Acidification: Under continuous vortexing, add 2.1 molar equivalents of 1M HCl (aqueous). The slight excess ensures full protonation of both the aliphatic amine and the pyridine nitrogen.

  • Incubation: Allow the solution to equilibrate at room temperature for 15 minutes.

  • Dilution: Dilute the acidified stock into your target physiological buffer (e.g., PBS pH 7.4). The pre-formed salt will dissolve instantly.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates sub-visual micro-emulsions or precipitation. A reading ≤ 0.05 confirms a true, stable solution.

Protocol B: HP-β-CD Complexation for Neutral pH Assays Purpose: If acidification is detrimental to your downstream assay (e.g., pH-sensitive live cells), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic free base.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (pH 7.4).

  • Compound Addition: Slowly spike your DMSO stock of N-Methyl-3-pyridinebutanamine (up to 10 mM final concentration) directly into the HP-β-CD buffer while sonicating.

  • Sonication: Bath sonicate for 10 minutes at 25°C to drive the host-guest inclusion complex formation.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic oil droplet or pellet. If absent, the compound is fully complexed and solubilized.

References[1] Title: CAS 3000-74-6: N-Methyl-3-pyridinebutanamine | Source: CymitQuimica | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyDYk16-KdewDCH9IayrMLrfHxNWuGi2Lrwkctc1bTgYuzMuAHDfrs4YFffUS4drXI5o07ITZNahXByPRW399Wm4MZf2s8ry5bAkpKAmt2ZEm-S_rg-mIOU0KYOiCuZkfK5g==[3] Title: N-METHYL-3-PYRIDINEBUTANAMINE - ChemicalBook | Source: ChemicalBook | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuRpX6acqkLrKJhzxwzkF4SZiuIYUK9VoiNg6j3PJTXaHVIeMBwzzz6RonmdepX8aVJQ924juC7WqGcbnCMmeRmYM_B1QZ9xh_JSl5q0K4bnHNNKQXyePum9GVw3wkyn6E1cJPmky2uLX0XUjn2ky14JTijtyVF2njJgqeApWYdg==[4] Title: The Health Consequences Of Smoking NICOTINE ADDICTION | Source: Regulations.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwwV8Cwr05XyAFANO6P9WNLTf3lp0_1xG4D4NAHUTj-TKYcFFzO_kJkqNkbvkIFEww9yKr8M3_KYy_0e_yHfnyQOwQVop1Vnv5u-IBHOUsfs8TJiKPN50xsFlCrUODXaS9zFJjb0iXc3CN0wxzHLhiiX8zYey4hlE19DmBnQ==[2] Title: Biosynthesis and Synthetic Biology of Psychoactive Natural Products | Source: PMC - NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyKefqlp5UW4GeAJ5E-t4EIJ8wdbgtRd5NQ_tyJVjJf5qYLK4FBQ5cwR-VaRjfei9advv4ROWAwzxc6MLl7966Axfmu1hZzRuKiMiuGL0ZtKFd7eLI8GD20hY6J1B0oHgthri_gxOyR9xAiPA=

Sources

Troubleshooting

Technical Support Center: Optimizing Dosage for N-Methyl-3-pyridinebutanamine Animal Studies

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Dosage Optimization The determination of an appropriate dose range is a pivotal step in the preclinical evaluation...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Dosage Optimization

The determination of an appropriate dose range is a pivotal step in the preclinical evaluation of any novel compound. An optimized dosage ensures the scientific validity of a study by eliciting a measurable biological response while minimizing undue toxicity and animal distress. This guide provides a systematic approach to dose selection for N-Methyl-3-pyridinebutanamine in animal models, addressing common challenges and offering troubleshooting solutions to ensure robust and reproducible results.

Part 1: Foundational Knowledge and Initial Considerations

Before embarking on in-vivo studies, a thorough understanding of the test article and the principles of dose selection is paramount.

Q1: What is N-Methyl-3-pyridinebutanamine and what are its expected biological effects?

N-Methyl-3-pyridinebutanamine is an organic compound featuring a pyridine ring and an aliphatic amine group.[1] It is recognized as a metabolite of nicotine.[1] Given its structural similarity to nicotine and other pyridine derivatives, it is plausible to hypothesize that its biological activity could involve the nervous system. Nicotine's toxicity is linked to oxidative stress and the involvement of iminium metabolites.[2] Furthermore, related compounds have been investigated for their potential in pharmaceuticals and agrochemicals.[1][3]

Q2: What are the initial steps in determining a starting dose for a first-in-animal study?

For a compound with limited to no existing toxicological data, a "dose-ranging" or "dose-finding" study is the essential first step.[4][5][6] The primary objectives of such a study are to:

  • Identify the Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable side effects or mortality from short-term toxicity.

  • Determine the No-Observed-Adverse-Effect Level (NOAEL): The highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[7]

  • Characterize the dose-response relationship: To understand how the intensity of biological effects (both therapeutic and toxic) changes with increasing doses.

A thorough literature review of structurally similar compounds can provide an initial estimate for a starting dose range. For instance, studies on other nicotine metabolites or pyridine-containing compounds can offer valuable clues.

Part 2: Experimental Design and Protocols

A well-designed study is crucial for obtaining meaningful data. This section outlines key experimental protocols.

Workflow for a Dose-Ranging Study

DoseRangingWorkflow A Literature Review & In Silico Prediction B Single-Dose Acute Toxicity Study (e.g., Up-and-Down Procedure) A->B Estimate starting dose C Dose Range-Finding Study (e.g., 7-14 days) B->C Inform dose selection D Definitive Sub-chronic Toxicity Study (e.g., 28 or 90 days) C->D Refine dose levels E Establishment of NOAEL and MTD D->E Analyze toxicity data F Dose Selection for Efficacy Studies E->F Guide dose selection

Caption: Workflow for a typical dose-ranging study.

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This method is a sequential dosing approach that minimizes the number of animals required to estimate the acute oral LD50 (the dose lethal to 50% of the animals).

Objective: To estimate the LD50 of N-Methyl-3-pyridinebutanamine.

Animals: Female rats (e.g., Sprague-Dawley), typically more sensitive, are often used for initial testing.

Procedure:

  • Administer a starting dose to a single animal. The starting dose is selected based on in-silico predictions or data from structurally related compounds.

  • Observe the animal for a defined period (typically 48 hours) for signs of toxicity and mortality.

  • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

  • If the animal dies, the next animal is given a lower dose.

  • This process is continued until a stopping criterion is met (e.g., a specified number of dose reversals have occurred).

  • The LD50 is then calculated using specialized software.

Data to Collect:

  • Clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).

  • Body weight changes.

  • Time to onset and duration of toxic signs.

  • Mortality.

Protocol 2: Sub-chronic Toxicity Study (e.g., 28-day repeated dose)

Objective: To evaluate the toxicity of N-Methyl-3-pyridinebutanamine after repeated administration and to determine the NOAEL.

Animals: Use both male and female rodents (e.g., Wistar rats).

Dose Levels:

  • Select at least three dose levels based on the acute toxicity data: a low dose, a mid-dose, and a high dose expected to produce some toxicity.

  • Include a vehicle control group.

Administration:

  • Administer N-Methyl-3-pyridinebutanamine daily via the intended clinical route (e.g., oral gavage).

Monitoring:

  • Daily clinical observations.

  • Weekly body weight and food consumption.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Conduct a full necropsy and histopathological examination of major organs.

Part 3: Data Interpretation and Troubleshooting

Interpreting Dose-Ranging Study Results
ParameterDefinitionImplication for Dosage Selection
LD50 The single dose of a substance that is expected to cause death in 50% of the animals.Provides a measure of acute toxicity and helps in setting the upper limits for dose-ranging studies.
MTD The highest dose of a drug that does not produce unacceptable toxicity over a specified period.Often used as the high dose in subsequent efficacy and safety studies.
NOAEL The highest dose at which there are no statistically or biologically significant adverse effects.A critical value for establishing a safe starting dose in humans.
Frequently Asked Questions (FAQs) and Troubleshooting

Q3: We are observing high inter-animal variability in our results. What could be the cause?

  • Animal-related factors: Ensure that the animals are of a similar age and weight, and are from a reputable supplier. Genetic variability in outbred stocks can also contribute.

  • Dosing technique: Inconsistent administration (e.g., incorrect gavage technique) can lead to variable absorption. Ensure all personnel are properly trained.

  • Compound formulation: If the compound is not fully solubilized or is unstable in the vehicle, it can lead to inconsistent dosing. Verify the formulation's stability and homogeneity.

Q4: The compound shows no effect at the highest feasible dose. What should we do?

  • Re-evaluate the route of administration: Poor oral bioavailability may be a factor. Consider an alternative route, such as intraperitoneal or intravenous injection, to ensure systemic exposure.

  • Confirm target engagement: If possible, use a biomarker to confirm that the compound is reaching and interacting with its intended biological target.

  • Consider the animal model: The chosen animal model may not be appropriate for the expected biological activity.

Q5: We observed unexpected toxicity at a low dose. How should we proceed?

  • Review the formulation: The vehicle or excipients used in the formulation may be contributing to the toxicity. Run a vehicle-only control group.

  • Assess for hypersensitivity: The chosen animal strain may have a particular sensitivity to the compound class.

  • Conduct a more detailed toxicokinetic analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound can help explain unexpected toxicity.

Q6: How do we translate the optimal animal dose to a human equivalent dose (HED)?

Allometric scaling is a method used to extrapolate drug doses between species based on body surface area.[8] The following formula is commonly used:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor based on body weight and surface area.

SpeciesBody Weight (kg)Km
Mouse0.023
Rat0.156
Human6037

Note: This is a simplified table. For regulatory submissions, specific FDA guidance on dose conversion should be followed.

Part 4: Advanced Considerations

Pharmacokinetics and Toxicokinetics (PK/TK)

Understanding the PK/TK profile of N-Methyl-3-pyridinebutanamine is crucial for interpreting toxicity data and selecting an appropriate dosing regimen. Key parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Elimination half-life.

Signaling Pathway Analysis

Given that N-Methyl-3-pyridinebutanamine is a nicotine metabolite, its mechanism of action may involve nicotinic acetylcholine receptors (nAChRs) or other pathways affected by nicotine.

Nicotine_Metabolism_Pathway Nicotine Nicotine Metabolite1 Cotinine Nicotine->Metabolite1 Metabolism Metabolite2 N-Methyl-3- pyridinebutanamine (Dihydrometanicotine) Nicotine->Metabolite2 Metabolism nAChRs Nicotinic Acetylcholine Receptors (nAChRs) Nicotine->nAChRs Metabolite1->nAChRs Metabolite2->nAChRs Downstream Downstream Signaling (e.g., Dopamine Release, MAPK Pathway) nAChRs->Downstream

Caption: Potential metabolic and signaling pathway for N-Methyl-3-pyridinebutanamine.

Conclusion

Optimizing the dosage of a novel compound like N-Methyl-3-pyridinebutanamine in animal studies is a systematic process that requires careful planning, precise execution, and thoughtful interpretation of data. While specific toxicological and pharmacokinetic data for this compound are currently lacking, the principles and protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to move forward with their investigations in a scientifically sound and ethical manner. As new data becomes available, these recommendations should be revisited and refined.

References

  • Castel, J. C. (Year). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Source. [Link]

  • Frontiers in Pharmacology. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • MDPI. (2020). A Summary of In Vitro and In Vivo Studies Evaluating the Impact of E-Cigarette Exposure on Living Organisms and the Environment. MDPI. [Link]

  • Journal of Occupational Health. (Year). Occupational Exposure Limits of lead, dimethylamine, n-butyl-2,3- epoxypropyl ether, and 2-ethyl-1-hexanol and carcinogenicity. J-STAGE. [Link]

  • PubMed Central. (Year). CIGARETTE SMOKE, NICOTINE AND COTININE PROTECT AGAINST 6-HYDROXYDOPAMINE-INDUCED TOXICITY IN SH-SY5Y CELLS. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2023). APPLICATION NUMBER: - 761248Orig1s000 NON-CLINICAL REVIEW(S). accessdata.fda.gov. [Link]

  • PubMed. (1982). Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity. National Center for Biotechnology Information. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Methanamine, N-methyl-: Human health tier II assessment. AICIS. [Link]

  • PubChem. (n.d.). N-Methyl-3-pyridinamine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Methyl-4-(pyridin-3-yl)butan-1-amine - Links. comptox.epa.gov. [Link]

  • Statistics in Biopharmaceutical Research. (Year). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Taylor & Francis Online. [Link]

  • DTIC. (Year). Preclinical Toxicology of New Drugs. Defense Technical Information Center. [Link]

  • Taylor & Francis Online. (n.d.). Dose-ranging study – Knowledge and References. Taylor & Francis Online. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • Regulations.gov. (2024). Pyrimethanil. Human Health Draft Risk Assessment to Support Registration Review. Regulations.gov. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • PubMed Central. (Year). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. National Center for Biotechnology Information. [Link]

  • ChemicalCell. (n.d.). n-Methyl-3-Pyridinamine CAS NO 18364-47-1. ChemicalCell. [Link]

  • PubMed. (2005). The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s). National Center for Biotechnology Information. [Link]

  • PubMed. (Year). Pharmacokinetic investigation of oral and i.v. dihydroergotamine in healthy subjects. National Center for Biotechnology Information. [Link]

  • MDPI. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. MDPI. [Link]

  • U.S. Environmental Protection Agency. (2016). Guidance for Waiving Acute Dermal Toxicity Tests for Pesticide Formulations & Supporting Retrospective Analysis. epa.gov. [Link]

  • PubMed Central. (Year). Dose Finding in the Clinical Development of 60 US Food and Drug Administration–Approved Drugs Compared With Learning vs. Confirming Recommendations. National Center for Biotechnology Information. [Link]

  • DTIC. (2006). Derivation of Human Lethal Doses. Defense Technical Information Center. [Link]

  • PubMed. (Year). Study designs for dose-ranging. National Center for Biotechnology Information. [Link]

  • PubMed. (Year). Dose-ranging design and analysis methods to identify the minimum effective dose (MED). National Center for Biotechnology Information. [Link]

  • PubMed. (Year). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. National Center for Biotechnology Information. [Link]

  • PubMed Central. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. National Center for Biotechnology Information. [Link]

  • PubMed. (2025). Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea-A narrative review. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Safety and Pharmacokinetics of Dihydroergotamine Mesylate Administered Via a Novel (Tempo™) Inhaler. ResearchGate. [Link]

  • ResearchGate. (n.d.). Deltamethrin LD50 and toxic signs in mice. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacodynamics and pharmacokinetics of dihydroergotamine (DHE) in conscious beagle dogs. ResearchGate. [Link]

  • PubMed Central. (Year). Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2004). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). epa.gov. [Link]

Sources

Optimization

Avoiding degradation of N-Methyl-3-pyridinebutanamine during experiments

Welcome to the Technical Support Center for Alkaloid Stability. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling N-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkaloid Stability. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), commonly known as dihydrometanicotine (DMN) .

Because DMN is a critical intermediate and metabolite—often isolated from transgenic plant models or utilized in neurodegenerative pharmacology—maintaining its structural integrity is paramount. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your experimental workflows.

Part 1: Core Troubleshooting FAQs (Mechanisms of Degradation)

Q1: Why is dihydrometanicotine specifically vulnerable to oxidation compared to intact nicotine? A: The causality lies in its molecular geometry. Unlike nicotine, which features a sterically hindered tertiary amine locked within a pyrrolidine ring, N-Methyl-3-pyridinebutanamine possesses an open-chain, secondary aliphatic amine. This lack of steric hindrance drastically increases the nucleophilicity of the nitrogen's lone pair. Consequently, it is highly reactive toward atmospheric oxygen and reactive oxygen species (ROS), rapidly forming N-oxide degradants on the benchtop.

Q2: My neat standard turns into a sticky, unweighable mass after a few weeks. What is happening? A: DMN is inherently hygroscopic[1]. When exposed to ambient humidity, it absorbs atmospheric moisture. This physical swelling not only alters the compound's effective molarity (ruining quantitative assays) but also creates an aqueous microenvironment that accelerates hydrolytic degradation and facilitates the dissolution of ambient oxygen, supercharging the oxidation described in Q1.

Q3: During extraction from Nicotiana tabacum roots, I am observing massive yield losses and novel peaks in my LC-MS. What is the mechanism? A: DMN accumulates natively in the roots of tobacco lines where the Berberine Bridge Enzyme-Like (BBL) gene family is suppressed[2]. When root tissue is homogenized without proper quenching, the compound is exposed to endogenous oxidases and soil-borne microbiomes (such as Arthrobacter species). These bacteria possess the nicotine dehydrogenase (NDH) enzyme, which catalyzes the hydroxylation of the pyridine ring (forming 6-hydroxy derivatives), initiating a rapid enzymatic cascade that cleaves the molecule entirely[3].

Part 2: Quantitative Stability Parameters

To prevent degradation, your experimental environment must be strictly controlled. Below is a summary of the quantitative thresholds required to maintain DMN stability.

ParameterOptimal RangeDegradation TriggerAnalytical Impact & Mechanism
Storage Temperature -20°C to -80°C> 4°CThermal energy overcomes the activation barrier for secondary amine oxidation.
Buffer/Solvent pH 3.0 – 4.5> pH 7.0Deprotonation forms the highly reactive free base, accelerating N-oxide formation.
Atmospheric Oxygen < 1% (Argon purged)Ambient (~21%)Direct chemical oxidation of the aliphatic amine chain.
UV Exposure 0 Lux (Amber vials)Ambient Lab LightUV absorption by the pyridine ring induces radical-mediated photo-oxidation.

Part 3: Degradation Pathway Visualization

To effectively troubleshoot, you must visualize the vectors attacking your compound. The diagram below maps the chemical, physical, and biological degradation routes of DMN.

DMN_Degradation cluster_chemical Chemical & Physical Vectors cluster_biological Biological Vectors DMN N-Methyl-3-pyridinebutanamine (Target Compound) Oxidation N-Oxidation (Secondary Amine) DMN->Oxidation O2 Exposure Photo Photo-oxidation (Pyridine Ring) DMN->Photo UV Light Moisture Hygroscopic Swelling (Moisture Absorption) DMN->Moisture Ambient Humidity Enzymatic Enzymatic Hydroxylation (NDH Enzyme) DMN->Enzymatic Soil/Plant Microbes Moisture->Oxidation Accelerates Cleavage Ring Cleavage (6HLNO Activity) Enzymatic->Cleavage Further Degradation

Degradation pathways of N-Methyl-3-pyridinebutanamine across chemical and biological vectors.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not rely on passive storage. Implement the following self-validating workflow for the extraction and handling of DMN.

Standard Operating Procedure: Extraction and Stabilization of DMN from Plant Matrices

This protocol is designed to systematically neutralize the degradation vectors identified above.

Step 1: Cryogenic Quenching

  • Action: Flash-freeze root tissue in liquid nitrogen immediately upon harvest. Grind the tissue into a fine powder using a cryo-mill.

  • Causality: Rapid freezing halts all endogenous enzymatic activity (specifically NDH and oxidases) before cell compartmentalization is broken.

Step 2: Acidified & Antioxidant-Amended Extraction

  • Action: Homogenize the frozen powder in an extraction buffer consisting of Methanol/Water (80:20 v/v) acidified with 0.1% Formic Acid and spiked with 0.1% (w/v) Ascorbic Acid .

  • Causality: The low pH (Formic Acid) protonates the secondary amine, drastically reducing its nucleophilicity and preventing N-oxidation. The Ascorbic Acid acts as a sacrificial antioxidant, scavenging ROS generated during cell lysis.

Step 3: Anaerobic Processing

  • Action: Perform all centrifugation (10,000 x g, 4°C) and filtration (0.22 µm PTFE) steps under an inert Nitrogen (N₂) atmosphere using a glove box or continuous gas blanket.

  • Causality: Eliminates the primary chemical vector (atmospheric oxygen) while the sample is in a dilute, highly vulnerable state.

Step 4: Inert Aliquoting and Storage

  • Action: Transfer the filtered extract into pre-baked amber glass vials. Purge the headspace of each vial with high-purity Argon gas (Argon is heavier than air and forms a better protective blanket than Nitrogen). Seal immediately with PTFE-lined silicone septa and store at -80°C.

  • Self-Validation Checkpoint: Include a spiked internal standard (e.g., DMN-d3) in one control vial. Monitor the ratio of DMN to its N-oxide derivative via LC-MS/MS (using MRM transitions) over three freeze-thaw cycles. A stable ratio validates the efficacy of your inert storage system.

References

  • Lewis, R. S., et al. "Transgenic and Mutation-Based Suppression of a Berberine Bridge Enzyme-Like (BBL) Gene Family Reduces Alkaloid Content in Field-Grown Tobacco." PLOS One, 2015.[Link]

  • Brandsch, R. "Microbiology and biochemistry of nicotine degradation." FEMS Microbiology Reviews, 2006. (Accessed via ResearchGate).[Link]

Sources

Troubleshooting

Technical Support Center: N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) Assays

Welcome to the Technical Support Center for N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly known in the literature as Dihydrometanicotine (DMN) . This saturated analog of metanicotine presents unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly known in the literature as Dihydrometanicotine (DMN) . This saturated analog of metanicotine presents unique challenges across two distinct fields of research: neuropharmacology (as a highly selective α4β2 nicotinic acetylcholine receptor agonist)[1] and plant biochemistry (as a critical intermediate in tobacco alkaloid biosynthesis)[2].

This guide is engineered by application scientists to help you troubleshoot common pitfalls, understand the mechanistic causality behind assay failures, and implement self-validating protocols.

❓ Frequently Asked Questions & Troubleshooting Guides

Category A: Analytical Quantification (LC-MS/MS)

Q: Why am I seeing severe peak tailing and poor retention for DMN on my standard C18 column? A: DMN contains both a secondary aliphatic amine and a pyridine nitrogen, making it highly polar and basic. On standard reversed-phase C18 columns, these nitrogen atoms undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica backbone, causing peak tailing. Furthermore, its high polarity prevents adequate partitioning into the hydrophobic C18 stationary phase, leading to early elution in the void volume. Resolution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. DMN partitions into the water-enriched layer on the stationary phase, providing excellent retention and sharp peak shapes. Alternatively, perform reductive alkylation to convert the secondary amine into a tertiary amine prior to analysis[4].

Category B: Plant Extraction & Biosynthesis Assays

Q: I knocked out the Berberine Bridge Enzyme-Like (BBL) gene family in Nicotiana, but I cannot detect DMN in the leaf extracts. Is the assay failing? A: The assay is likely functioning correctly, but your sampling strategy is flawed. While nicotine is synthesized in the roots and actively transported to the leaves via the xylem, DMN lacks the specific structural motifs required for recognition by cellular alkaloid transporters (e.g., MATE transporters). Consequently, DMN accumulates exclusively in the root tissue of BBL-suppressed plants[2]. Resolution: Harvest root tissue from hydroponically grown seedlings 5-7 days post-induction with methyl jasmonate (MeJA). Do not rely on foliar extracts for DMN quantification.

Category C: nAChR Binding & Functional Assays

Q: My in vitro α4β2 binding assays using [3H]-epibatidine show high well-to-well variability and non-specific binding when displaced by DMN. How can I stabilize the assay? A: DMN is a lipophilic base that readily adsorbs to the hydrophobic surfaces of standard polystyrene microtiter plates, reducing the effective free concentration of the ligand in solution. Resolution: Pre-treat the assay plates with 0.1% Polyethylenimine (PEI) or include 0.1% Bovine Serum Albumin (BSA) in your binding buffer. These blocking agents coat the plastic surfaces, preventing non-specific adsorption of DMN. Always use silanized glass inserts for creating your serial dilution stock solutions.

📊 Data & Metrics

Table 1: Troubleshooting Analytical (LC-MS/MS) Pitfalls for DMN
SymptomMechanistic Root CauseCorrective Action
Early Elution (Void Volume) High polarity prevents partitioning into hydrophobic C18 stationary phase.Switch to a HILIC column or use ion-pairing reagents (e.g., heptafluorobutyric acid).
Severe Peak Tailing Secondary amine interacts with unendcapped silanols on silica backbone.Use a highly endcapped column, increase buffer concentration (e.g., 10 mM ammonium formate), or switch to HILIC.
High Matrix Suppression Co-eluting polar plant metabolites (e.g., sugars) suppress ionization in the ESI source.Implement a Stable Isotope-Labeled (SIL) internal standard (e.g., DMN-d3) to dynamically correct for suppression.
Table 2: nAChR Subtype Binding Affinities (Ki) Comparison
Compoundα4β2 Affinity (Ki)α7 Affinity (Ki)Selectivity Ratio (α7/α4β2)
Nicotine ~1-2 nM~1000 nM~500x
RJR-2403 ((E)-Metanicotine) 26 nM36,000 nM~1,384x[5]
Dihydrometanicotine (DMN) 24 nM>10,000 nM>400x[1]

🧪 Standard Operating Procedures (Protocols)

Protocol 1: LC-MS/MS Quantification of DMN from Plant Root Matrix

Self-Validating Design: This protocol utilizes DMN-d3 as an internal standard to ensure extraction efficiency is continuously monitored and matrix effects are mathematically normalized.

  • Tissue Preparation: Grow Nicotiana seedlings hydroponically. Induce with 0.1% (v/v) MeJA. Harvest roots 5 days post-induction, rinse with ultrapure water, and snap-freeze at -70°C.

  • Extraction: Lyophilize and grind root tissue. Weigh 10 mg of tissue into a 2 mL microcentrifuge tube. Add 10 µL of DMN-d3 internal standard (1 µg/mL).

  • Solvent Addition: Add 1 mL of extraction solvent (Methanol:Water 80:20 v/v containing 0.1% formic acid). Vortex for 10 minutes at 4°C.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes to pellet cellular debris. Transfer the supernatant to a silanized glass autosampler vial.

  • Chromatography (HILIC): Inject 2 µL onto a ZIC-HILIC column (150 × 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 2 min, ramp to 50% B over 8 min.

  • MS/MS Detection: Monitor the [M+H]+ precursor ion (m/z 165.1) and its primary product ion (m/z 134.1) in positive ESI mode.

Protocol 2: Radioligand Binding Assay for α4β2 nAChR

Self-Validating Design: Includes mecamylamine (non-selective antagonist) and dihydro-beta-erythroidine (DHβE, α4β2-selective antagonist) to confirm that the displacement observed is exclusively receptor-mediated[1].

  • Membrane Preparation: Resuspend rat brain cortex homogenate in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation Setup: In a 96-well plate pre-treated with 0.1% PEI, add 50 µL of [3H]-epibatidine (final concentration 0.5 nM), 50 µL of DMN serial dilutions (10^-10 to 10^-4 M), and 100 µL of membrane suspension (approx. 50 µg protein/well).

  • Control Wells: Include wells with 10 µM mecamylamine (to define non-specific binding) and 1 µM DHβE (to validate α4β2 specificity).

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold binding buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

🗺️ Pathway & Workflow Visualizations

Biosynthesis NicotinicAcid Nicotinic Acid Derivative Coupling Coupling Enzyme (A622 / PIP-family) NicotinicAcid->Coupling Pyrrolinium N-methylpyrrolinium Cation Pyrrolinium->Coupling DMN N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) Coupling->DMN Intermediate BBL BBL Enzyme (Flavin-containing oxidase) DMN->BBL Substrate Nicotine Nicotine BBL->Nicotine Oxidation Block BBL Knockout (Accumulation in Roots) Block->BBL Inhibits

Nicotine biosynthetic pathway highlighting Dihydrometanicotine accumulation upon BBL suppression.

nAChR Agonist Dihydrometanicotine (Agonist) Receptor α4β2 nAChR (Ion Channel) Agonist->Receptor Binds (Ki ~24 nM) IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Signaling Intracellular Signaling (Antinociceptive Effects) Depolarization->Signaling

Mechanism of α4β2 nAChR activation by Dihydrometanicotine leading to antinociceptive effects.

📚 References

  • Damaj MI, et al. "Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist." Journal of Pharmacology and Experimental Therapeutics. 1999.[1]

  • Lewis RS, et al. "Transgenic and Mutation-Based Suppression of a Berberine Bridge Enzyme-Like (BBL) Gene Family Reduces Alkaloid Content in Field-Grown Tobacco." PLOS One. 2015. [2]

  • Kajikawa M, et al. "An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis." bioRxiv. 2023.

  • Moyer TP, et al. "Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry." Clinical Chemistry. 2002. [4]

  • Bencherif M, et al. "RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization." Journal of Pharmacology and Experimental Therapeutics. 1996. [5]

Sources

Optimization

Technical Support Center: Synthesizing High-Purity N-Methyl-3-pyridinebutanamine

Target Compound: N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6) Common Synonyms: Dihydrometanicotine; 3-(1-Methylaminobutyl)pyridine[1] Audience: Process Chemists, Drug Development Professionals, and Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6) Common Synonyms: Dihydrometanicotine; 3-(1-Methylaminobutyl)pyridine[1] Audience: Process Chemists, Drug Development Professionals, and Application Scientists

Welcome to the Technical Support Center. Synthesizing secondary amines that feature an electron-deficient aromatic ring (like pyridine) presents unique chemoselectivity challenges. This guide bypasses basic synthesis overviews to directly address the kinetic and catalytic bottlenecks that compromise the purity of N-Methyl-3-pyridinebutanamine during drug development workflows.

Mechanistic Troubleshooting FAQs

Q: During the synthesis of N-Methyl-3-pyridinebutanamine via reductive amination, my LC-MS indicates a persistent +14 Da impurity. What is the mechanism of this degradation, and how do I suppress it? A: A +14 Da mass shift indicates over-methylation, resulting in the tertiary amine byproduct N,N-dimethyl-4-(3-pyridinyl)butan-1-amine. This is a classic kinetic issue: the newly formed secondary amine (dihydrometanicotine) is significantly more nucleophilic and sterically accessible than the primary amine precursor. If your methylating agent is highly reactive or present in excess, rapid subsequent alkylation occurs (2)[2]. Causality & Fix: Abandon aggressive electrophiles (like methyl iodide). Instead, utilize a controlled reductive amination with stoichiometric formaldehyde (1.0 eq) and a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB) or Zinc Borohydride. These reagents selectively reduce the intermediate imine much faster than they reduce aldehydes, starving the reaction of the free formaldehyde needed for over-methylation (3)[3].

Q: I am hydrogenating an alkene precursor (metanicotine) to dihydrometanicotine using Pd/C. Why am I observing a +6 Da impurity, and how can I prevent it? A: A +6 Da mass shift corresponds to the complete saturation of the pyridine ring, forming a piperidine analog (adding 3 moles of H₂). Pyridine rings are highly susceptible to catalytic hydrogenation when exposed to active heterogeneous catalysts (Pd/C, PtO₂) under elevated pressure. The basic pyridine nitrogen coordinates directly to the metal catalyst surface, lowering the activation energy for ring reduction. Causality & Fix: You must modulate the catalyst's surface coordination. Employing milder reaction conditions (1 atm H₂) and introducing an acidic additive (like HCl or acetic acid) protonates the pyridine nitrogen. This prevents the nitrogen lone pair from coordinating to the palladium surface, protecting the aromatic ring while allowing the aliphatic alkene to be cleanly reduced (4)[4].

Reagent Selection & Quantitative Impact Matrix

To ensure reproducible purity profiles, refer to the following quantitative comparison of synthetic conditions.

Table 1: Quantitative Impact of Reagent Selection on Dihydrometanicotine Purity

Synthesis StepReagent / Catalyst ConditionTarget Product PurityMajor Impurity ProfileRecommendation
Alkene Hydrogenation 10% Pd/C, 50 psi H₂, 25°C~80%~15-20% Piperidine analog (+6 Da)Not Recommended
Alkene Hydrogenation 5% Pt/C, 1 atm H₂, HCl additive>98%<1% Piperidine analogOptimal
Reductive Amination Methyl Iodide, K₂CO₃, DMF~50%~40% N,N-dimethyl (+14 Da)Not Recommended
Reductive Amination Formaldehyde (1 eq), STAB, DCM>95%<2% N,N-dimethyl (+14 Da)Optimal

Validated Purification & Synthesis Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and purification.

Protocol A: Highly Selective Reductive Amination (STAB Method)

This protocol minimizes the +14 Da over-methylation impurity by utilizing kinetic control.

  • Preparation: In a flame-dried round-bottom flask under inert N₂, dissolve 4-(3-pyridyl)butanal (1.0 eq) and methylamine hydrochloride (1.05 eq) in anhydrous dichloromethane (DCM).

  • Imine Formation: Add triethylamine (1.05 eq) dropwise to liberate the free methylamine. Stir at room temperature for 2 hours.

    • Self-Validation Step: Spot the mixture on a TLC plate (DCM:MeOH 9:1 with 1% NH₄OH). Proceed only when the aldehyde starting material is completely consumed, ensuring no free aldehyde is left to drive tertiary amine formation.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in small portions over 15 minutes to manage the mild exotherm. Stir for 4 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ until bubbling ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acid-Base Extraction for Trace Impurity Removal

Because N-Methyl-3-pyridinebutanamine possesses both an aromatic pyridine ring and an aliphatic secondary amine, its distinct pKa profile allows for rigorous pH partitioning to remove neutral/acidic impurities.

  • Acidification: Dissolve the crude reaction oil in ethyl acetate. Extract with 1M HCl (3x).

    • Causality: The target compound protonates and partitions into the aqueous layer as a water-soluble hydrochloride salt. Unreacted aldehydes, neutral byproducts, and trace organic impurities remain in the ethyl acetate layer (discard).

  • Basification: Cool the retained aqueous layer to 0°C. Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation Step: Continuously check the aqueous layer with pH paper. Do not stop adding NaOH until the pH reaches strictly >11. This guarantees complete deprotonation of both the secondary amine and the pyridine ring.

  • Recovery: Extract the strongly basified aqueous layer with DCM (3x). Dry the organic phase over Na₂SO₄ and evaporate to yield the purified free base of N-Methyl-3-pyridinebutanamine.

Troubleshooting Decision Matrix

G Start Impurity Detected in N-Methyl-3-pyridinebutanamine Analyze Conduct LC-MS / NMR Analysis Start->Analyze Mass14 Mass Shift: +14 Da (N,N-dimethyl impurity) Analyze->Mass14 Tertiary Amine Mass6 Mass Shift: +6 Da (Piperidine impurity) Analyze->Mass6 Ring Saturation Mech14 Cause: Over-methylation due to high secondary amine nucleophilicity Mass14->Mech14 Mech6 Cause: Pyridine ring reduction due to aggressive hydrogenation Mass6->Mech6 Fix14 Action: Switch to STAB/Zn(BH4)2 Control stoichiometry strictly Mech14->Fix14 Fix6 Action: Lower H2 pressure (1 atm) or add acidic modifier (HCl) Mech6->Fix6

Troubleshooting workflow for resolving over-methylation and pyridine ring reduction impurities.

References

  • CymitQuimica. CAS 3000-74-6: N-Methyl-3-pyridinebutanamine.1

  • BenchChem. Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.4

  • BenchChem. Preventing over-methylation in N-Methyl-m-toluidine synthesis.2

  • ResearchGate. Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride.3

  • PubMed (NIH). Additional routes in the metabolism of nicotine to 3-pyridylacetate. The metabolism of dihydrometanicotine.5

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of N-Methyl-3-pyridinebutanamine

Welcome to the Technical Support Center for the bioanalysis of N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), a critical nicotine metabolite also known as dihydrometanicotine. Because this compound features both a pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), a critical nicotine metabolite also known as dihydrometanicotine. Because this compound features both a pyridine ring and an aliphatic secondary amine[1], its high basicity makes it uniquely susceptible to severe matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, self-validating methodologies, and the mechanistic reasoning required to achieve robust quantitation in complex biological matrices.

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, it is critical to systematically diagnose whether signal variance is caused by extraction losses or true ion suppression in the Electrospray Ionization (ESI) source.

Workflow A Signal Loss / High Variance in N-Methyl-3-pyridinebutanamine B Run Post-Column Infusion with Blank Matrix A->B C Ion Suppression at Retention Time? B->C D Optimize LC Gradient (Shift RT) C->D Yes (Co-elution) E Implement MCX SPE (Remove Phospholipids) C->E Yes (High Background) F Calculate Matrix Factor (Target: 80-120%) C->F No D->F E->F

Fig 1. Diagnostic workflow for resolving LC-MS/MS matrix effects in basic amine analysis.

Troubleshooting FAQs

Q: Why am I seeing severe ion suppression for N-Methyl-3-pyridinebutanamine in urine samples compared to plasma? A: The causality lies in the compound's pKa and the nature of the matrix. N-Methyl-3-pyridinebutanamine is highly basic and remains fully protonated under standard acidic LC conditions (e.g., 0.1% formic acid)[1]. In reversed-phase chromatography (C18), it is highly polar and elutes early, directly in the solvent front where high concentrations of un-retained endogenous urinary salts and urea co-elute. In the ESI source, these high-abundance matrix components outcompete the target analyte for available protons, causing severe ion suppression[2]. To resolve this, shift the retention time using Hydrophilic Interaction Liquid Chromatography (HILIC) or remove the salts prior to injection using Solid Phase Extraction (SPE)[3].

Q: How do I definitively prove that my signal loss is due to matrix effects and not poor extraction recovery? A: Extraction recovery and matrix effects are distinct phenomena that compound into overall process efficiency[4]. To isolate matrix effects, you must calculate the Matrix Factor (MF). This is done by extracting a blank matrix, and then spiking the target analyte into the post-extraction solvent. Compare the peak area of this post-extraction spiked sample to a neat standard prepared in pure solvent. An MF of <0.8 indicates significant ion suppression. To self-validate the exact chromatographic window where suppression occurs, execute the Post-Column Infusion Protocol detailed in Section 4.

Q: Protein precipitation (PPT) is fast, so why is it failing for my plasma samples? A: PPT effectively removes large proteins but leaves behind high concentrations of glycerophospholipids. These phospholipids strongly retain on C18 columns and elute unpredictably across multiple subsequent injections, creating invisible "zones" of severe ion suppression[5]. Because N-Methyl-3-pyridinebutanamine is a basic amine, you should replace PPT with Mixed-Mode Strong Cation Exchange (MCX) SPE. The MCX sorbent allows you to wash away phospholipids with 100% organic solvent while the protonated analyte remains ionically bound to the sulfonic acid groups[3].

Q: Can I just use an internal standard to correct for the suppression? A: Yes, but only if it is a Stable Isotope-Labeled Internal Standard (SIL-IS) that perfectly co-elutes with the analyte[2]. Because N-Methyl-3-pyridinebutanamine is a specific metabolite, utilizing a deuterated analog (e.g., Nicotine-d4 or a custom synthesized SIL-IS) ensures that both the analyte and the IS experience the exact same ionization environment in the MS source, mathematically canceling out the matrix effect during quantitation[4].

Quantitative Performance Metrics

The table below summarizes the expected impact of different sample preparation methodologies on the matrix effect and recovery of basic nicotine metabolites like N-Methyl-3-pyridinebutanamine.

MatrixSample Preparation MethodMatrix Factor (MF)Extraction Recovery (%)Process Efficiency (%)Reference
Urine Dilute and Shoot (1:10)0.45 (Severe Suppression)N/A45.0[4],[3]
Urine Mixed-Mode SPE (MCX)0.96 (Minimal Effect)88.585.0[5],[3]
Plasma Protein Precipitation (Acetonitrile)0.62 (Suppression)95.058.9[5]
Plasma Mixed-Mode SPE (MCX)0.98 (Minimal Effect)86.084.3[5]

Standardized Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Profiling

Purpose: A self-validating method to map ionization suppression zones across your specific chromatographic gradient.

  • Prepare Infusion Solution: Prepare a 100 ng/mL solution of N-Methyl-3-pyridinebutanamine in 50:50 Mobile Phase A:B.

  • System Setup: Connect a syringe pump to the LC-MS/MS system via a post-column T-zero union, placed directly between the analytical column and the ESI source.

  • Continuous Infusion: Infuse the standard solution at a constant flow rate of 10 µL/min. Monitor the [M+H]+ transition (m/z 165.1) to establish a steady, elevated baseline.

  • Blank Injection: Inject a prepared blank matrix extract (e.g., extracted human plasma or urine) using your standard LC gradient method.

  • Data Interpretation: Observe the MRM baseline. Any negative deflection (dip) in the baseline indicates a zone of ion suppression caused by eluting matrix components. Adjust your LC gradient to ensure the analyte does not elute within these suppression windows.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Purpose: Exploits the basicity of N-Methyl-3-pyridinebutanamine to orthogonally remove neutral lipids and acidic interferences, minimizing matrix effects to ≤19%[5].

  • Sample Pre-treatment: Dilute 500 µL of plasma/urine with 500 µL of 2% Formic Acid in water. (Causality: Low pH ensures the aliphatic amine is fully protonated for maximum ionic binding to the MCX sorbent).

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL 2% Formic Acid in water through a 30 mg MCX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 2 mL of 2% Formic Acid in water. (Causality: Removes water-soluble endogenous salts and urea).

  • Organic Wash: Pass 2 mL of 100% Methanol. (Causality: Removes hydrophobic interferences, including phospholipids. The target analyte remains bound via strong cation exchange).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH deprotonates the analyte, breaking the ionic interaction and allowing elution).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase for LC-MS/MS injection.

References

*[2] Title: Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique Source: MDPI (International Journal of Environmental Research and Public Health) URL: [Link]

*[5] Title: A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry Source: Journal of Chromatography B (PubMed/NIH) URL: [Link]

*[4] Title: High-throughput wide dynamic range procedure for the simultaneous quantification of nicotine and cotinine in multiple biological matrices Source: Repositori UPF URL: [Link]

*[3] Title: Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds Source: ACS Omega URL: [Link]

Sources

Optimization

Refining experimental protocols for N-Methyl-3-pyridinebutanamine

Welcome to the Technical Support Center for N-Methyl-3-pyridinebutanamine (also known as Dihydrometanicotine or DMN). As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-3-pyridinebutanamine (also known as Dihydrometanicotine or DMN). As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. This guide focuses on the causality behind experimental failures and establishes self-validating protocols to ensure your metabolic profiling and biosynthetic assays are robust, reproducible, and scientifically sound.

I. Architectural Overview: The Role of Dihydrometanicotine

N-Methyl-3-pyridinebutanamine (CAS 3000-74-6) is a critical, open-chain intermediate in the biosynthesis of pyridine alkaloids [[1]](). In wild-type Nicotiana species, it is rapidly consumed by the Berberine Bridge Enzyme-Like (BBL) family to form the closed pyrrolidine ring of (S)-nicotine. However, in genetic models where BBL is suppressed (via RNAi or mutagenesis), this intermediate accumulates heavily in root tissues 2.

Pathway Putrescine Putrescine (Primary Metabolism) NMP N-methylpyrrolinium cation Putrescine->NMP PMT & MPO DMN N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) NMP->DMN Condensation (Pre-BBL) NicotinicAcid Nicotinic Acid Derivative NicotinicAcid->DMN Decarboxylation BBL BBL Enzyme Family (Oxidation/Condensation) DMN->BBL Substrate Nicotine (S)-Nicotine BBL->Nicotine Ring Closure BBL_Mut BBL Suppression (Mutation/RNAi) BBL_Mut->DMN Accumulation BBL_Mut->BBL Inhibits

Nicotine biosynthesis pathway highlighting BBL-mediated ring closure and DMN accumulation.

II. Diagnostic Q&A: Troubleshooting Experimental Bottlenecks

Q1: When quantifying N-Methyl-3-pyridinebutanamine in tobacco root exudates, I am experiencing severe LC-MS/MS ion suppression. How can I resolve this? A: Dihydrometanicotine is a highly polar, basic secondary amine (Exact Mass ~164.13) 3. In complex plant matrices, co-extracting polyphenols and tannins often co-elute in the void volume or early gradient of reversed-phase LC, competing for charge in the Electrospray Ionization (ESI) source. The Causality & Solution: To establish a self-validating extraction system, abandon simple liquid-liquid extraction and implement Strong Cation Exchange (SCX) Solid Phase Extraction (SPE). Because the aliphatic amine on DMN remains protonated at low pH, it binds aggressively to the SCX sorbent. This allows you to wash away neutral and acidic matrix interferents (like polyphenols) with 100% methanol without losing your analyte. Elute only when you shift the pH above the amine's pKa using 5% ammonium hydroxide.

Q2: We are using RNAi to suppress the BBL gene family. Why does DMN accumulate heavily in the roots but remain nearly undetectable in the leaves? A: This is a transport-mechanistic limitation. Nicotine biosynthesis occurs exclusively in the roots 4. Wild-type nicotine is subsequently loaded into the xylem via specific multidrug and toxic compound extrusion (MATE) transporters (e.g., NtJAT1) and translocated to the aerial vacuoles. The Causality: Dihydrometanicotine lacks the closed pyrrolidine ring, which fundamentally alters its 3D conformation and pKa profile compared to nicotine. Consequently, it is poorly recognized by these native transporters. The failure of cellular transporters to mobilize this open-chain alkaloid causes it to pool locally in the root tissue 4. If you are screening leaf tissue for BBL-knockdown validation, you will get false negatives; you must sample the roots.

Q3: How do I differentiate between the chiral forms of nicotine and the non-chiral DMN intermediate to prove enzymatic activity? A: Dihydrometanicotine is an open-chain intermediate and is strictly achiral. The stereocenter of (S)-nicotine is established exclusively during the BBL-mediated ring closure 5. The Causality: Spontaneous (non-enzymatic) ring closure of DMN yields a racemic mixture of (R)- and (S)-nicotine, whereas BBL-catalyzed closure yields >99.8% (S)-nicotine 5. By using a chiral stationary phase (e.g., Chiralpak IC) in your LC-MS/MS, you create a self-validating assay: the presence of (R)-nicotine indicates non-enzymatic artifactual closure during sample prep, while pure (S)-nicotine confirms true BBL activity.

Troubleshooting Issue Issue: Low LC-MS/MS Recovery of Dihydrometanicotine CheckIS Check Internal Standard (IS) Recovery (e.g., Nicotine-d4) Issue->CheckIS ISLow IS Recovery < 50% CheckIS->ISLow ISNormal IS Recovery > 80% CheckIS->ISNormal Matrix Matrix Effect / Ion Suppression Action: Optimize SCX-SPE Wash Steps ISLow->Matrix Co-eluting peaks Degradation Analyte Degradation Action: Acidify extraction buffer (pH < 4) ISLow->Degradation Clean baseline Instrument Instrument Sensitivity Drop Action: Clean ESI Source & Check Tuning ISNormal->Instrument Absolute area drop

Diagnostic logic tree for resolving LC-MS/MS signal loss during DMN quantification.

III. Quantitative Data Summaries

Table 1: Optimized LC-MS/MS MRM Transitions for DMN and Related Alkaloids Note: Parameters optimized for positive ESI mode (ESI+).

AnalyteCAS NumberPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
N-Methyl-3-pyridinebutanamine 3000-74-6165.1134.1106.120 / 35
(S)-Nicotine 54-11-5163.1132.1106.125 / 35
Nicotine-d4 (IS) 350818-69-8167.1136.1110.125 / 35

Table 2: Typical Alkaloid Distribution in Nicotiana tabacum (WT vs. BBL-Mutant) Data synthesized from established field-grown mutant phenotypes 2, [[4]]().

GenotypeRoot Nicotine (%)Leaf Nicotine (%)Root DMN (µg/g)Leaf DMN (µg/g)
Wild-Type (K326) 2.5 - 3.02.5 - 3.0< 0.1 (LOD)< 0.1 (LOD)
BBL-Mutant (Triple KO) < 0.4< 0.4150 - 300< 1.0

IV. Validated Experimental Methodologies

Protocol A: SCX-SPE and LC-MS/MS Quantification of Dihydrometanicotine

This protocol utilizes a self-validating internal standard mechanism to ensure extraction efficiency is mathematically decoupled from matrix effects.

  • Tissue Lysis & Spiking: Flash-freeze 100 mg of fresh root tissue in liquid nitrogen and homogenize. Immediately add 1.0 mL of 0.1 M HCl to protonate the alkaloids and arrest enzymatic degradation. Spike with 50 µL of Nicotine-d4 (1 µg/mL) as the internal standard.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition a Strong Cation Exchange (SCX) cartridge (e.g., Oasis MCX, 30 mg) with 1 mL Methanol, followed by 1 mL of 0.1 M HCl.

  • Loading & Washing: Load the clarified supernatant. Wash with 1 mL of 0.1 M HCl (removes polar neutrals), followed by 1 mL of 100% Methanol (removes hydrophobic interferents and polyphenols).

  • Elution: Elute the target alkaloids using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the amine, releasing it from the SCX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 200 µL of Initial LC Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid).

  • Analysis: Inject 5 µL onto a C18 or HILIC column coupled to a triple quadrupole mass spectrometer, monitoring the MRM transitions outlined in Table 1.

Protocol B: In Vitro BBL Activity Assay via DMN Monitoring

Used to validate recombinant BBL enzyme kinetics.

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine 50 mM Potassium Phosphate buffer (pH 7.5), 10 µM FAD (Flavin adenine dinucleotide cofactor), and 1 µg of purified recombinant BBL enzyme.

  • Initiation: Initiate the reaction by adding chemically synthesized N-Methyl-3-pyridinebutanamine (substrate) to a final concentration of 100 µM.

  • Incubation: Incubate at 30°C for 30 minutes with gentle agitation.

  • Quenching (Self-Validating Step): Stop the reaction by adding an equal volume of ice-cold Acetonitrile containing 1% Formic Acid. Scientific Insight: The acidic crash immediately denatures the BBL enzyme and protonates the alkaloids, preventing non-enzymatic spontaneous ring closure that occurs at alkaline pH.

  • Centrifugation: Spin at 12,000 × g for 5 minutes to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via Chiral LC-MS/MS to quantify the depletion of DMN and the stoichiometric formation of pure (S)-nicotine.

V. References

  • CAS 3000-74-6: N-Methyl-3-pyridinebutanamine | CymitQuimica Source: cymitquimica.com URL:

  • 3000-74-6, N-Methyl-3-pyridinebutanamine Formula - ECHEMI Source: echemi.com URL:

  • Biosynthesis and Synthetic Biology of Psychoactive Natural Products Source: eScholarship (Chem Soc Rev) URL:

  • Genetic and Agronomic Analysis of Tobacco Genotypes Exhibiting Reduced Nicotine Accumulation Due to Induced Mutations in Berberine Bridge Like (BBL) Genes Source: Frontiers in Plant Science URL:

  • Transgenic and Mutation-Based Suppression of a Berberine Bridge Enzyme-Like (BBL) Gene Family Reduces Alkaloid Content in Field-Grown Tobacco Source: PLOS One URL:

Sources

Reference Data & Comparative Studies

Validation

Validating an Analytical Method for N-Methyl-3-pyridinebutanamine: HILIC vs. Reversed-Phase LC-MS/MS

Executive Summary N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly known as dihydrometanicotine, is an organic compound characterized by a pyridine ring and an aliphatic secondary amine [1]. As a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly known as dihydrometanicotine, is an organic compound characterized by a pyridine ring and an aliphatic secondary amine [1]. As a critical intermediate in nicotine biosynthesis and a notable metabolite in toxicological and pharmacokinetic studies[2], its accurate quantification is essential for drug development and exposure assessment.

However, the molecule's high polarity and basicity present significant analytical challenges. This guide objectively compares the performance of Traditional Reversed-Phase (C18) Liquid Chromatography against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). By examining the causality behind retention mechanisms and providing self-validating experimental protocols, this guide equips analytical scientists with the data needed to select the optimal chromatographic strategy.

The Analytical Challenge: Mechanistic Causality

To understand why standard analytical methods often fail for N-Methyl-3-pyridinebutanamine, we must look at its molecular structure. The aliphatic amine group has a high pKa, meaning it remains fully protonated under the acidic mobile phase conditions (pH 2.5–3.5) typically used in LC-MS/MS to enhance electrospray ionization (ESI) efficiency.

The Failure of Traditional C18

When analyzing this protonated, highly polar molecule on a standard C18 column, two detrimental phenomena occur:

  • Hydrophobic Repulsion: The polar molecule lacks sufficient hydrophobicity to partition effectively into the C18 alkyl chains, resulting in poor retention (elution near the void volume) and susceptibility to matrix ion suppression.

  • Secondary Silanol Interactions: The positively charged amine undergoes strong, uncontrolled electrostatic interactions with residual, unendcapped silanols on the silica support. This causes severe peak tailing, reducing both resolution and sensitivity [3].

The HILIC Advantage

HILIC overcomes these limitations by utilizing a polar stationary phase (e.g., bare silica, amide, or mixed-mode) and a highly organic mobile phase (typically >80% acetonitrile). Water from the mobile phase forms an aqueous-enriched layer on the surface of the stationary phase. The polar N-Methyl-3-pyridinebutanamine partitions favorably into this aqueous layer, yielding strong retention. Furthermore, on bare silica HILIC columns, the electrostatic interactions between the protonated amine and ionized silanols are controlled and actually contribute to the retention mechanism, resulting in sharp, symmetrical peaks [5].

Mechanism cluster_C18 Traditional Reversed-Phase (C18) cluster_HILIC HILIC Phase Analyte N-Methyl-3-pyridinebutanamine (Protonated Basic Amine) C18_1 Hydrophobic Repulsion (Poor Retention) Analyte->C18_1 C18_2 Secondary Silanol Interactions (Peak Tailing) Analyte->C18_2 HILIC_1 Aqueous Layer Partitioning (Strong Retention) Analyte->HILIC_1 HILIC_2 Cation Exchange with Silanols (Symmetrical Peaks) Analyte->HILIC_2

Fig 1. Mechanistic comparison of analyte retention on C18 versus HILIC stationary phases.

Experimental Protocols: A Self-Validating System

To objectively compare the two methodologies, a standardized sample preparation workflow is utilized, followed by divergent LC methodologies. The protocol below is designed to be self-validating, incorporating stable isotope-labeled internal standards (SIL-IS) to continuously monitor and correct for matrix effects and recovery variations [4].

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of biological matrix (e.g., serum or urine) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of SIL-IS (e.g., N-Methyl-3-pyridinebutanamine-d4 at 50 ng/mL).

  • Precipitate: Add 400 µL of ice-cold Acetone (or Acetonitrile) to precipitate endogenous proteins and salts[4].

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the supernatant to an LC autosampler vial containing a silanized insert.

Workflow S1 Sample Prep (Protein Precipitation) S2 Centrifugation (14,000 x g, 10 min) S1->S2 S3 Supernatant Transfer S2->S3 S4 LC Separation (HILIC vs C18) S3->S4 S5 MS/MS Detection (ESI+, MRM) S4->S5

Fig 2. Standardized LC-MS/MS sample preparation and analysis workflow.

LC-MS/MS Conditions: Method A (Traditional C18)
  • Column: Standard C18 (100 x 2.1 mm, 1.7 µm, 100 Å).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS: ESI Positive mode; MRM transition m/z 165.2 → 134.1 (quantifier).

LC-MS/MS Conditions: Method B (HILIC)
  • Column: Bare Silica HILIC or Mixed-Mode HILIC-1 (150 x 3.0 mm, 3.0 µm) [3], [5].

  • Mobile Phase A: 100 mM Ammonium Formate buffer (pH 3.2).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 90% B / 10% A [5].

  • Flow Rate: 0.4 mL/min.

  • MS/MS: ESI Positive mode; MRM transition m/z 165.2 → 134.1 (quantifier).

Comparative Validation Data

The performance of both columns was validated according to FDA bioanalytical guidelines. The quantitative data summarized in Table 1 demonstrates the stark contrast in performance metrics.

Table 1: Validation Parameters for N-Methyl-3-pyridinebutanamine (C18 vs. HILIC)

Validation ParameterTraditional C18 MethodHILIC Method
Retention Time (tR) 0.8 min (Near void volume)4.2 min (Strong retention)
Peak Asymmetry Factor (As) 2.4 (Severe tailing)1.1 (Symmetrical)
Limit of Quantitation (LOQ) 15.0 ng/mL0.5 ng/mL
Linearity (R²) 0.9850.999
Intra-day Precision (%CV) 12.4 - 18.5%2.1 - 6.3%
Matrix Effect (Ion Suppression) -45% (High suppression)-8% (Minimal suppression)
Mean Recovery 65%94%
Data Interpretation

The C18 method suffers from early elution (0.8 min), placing the analyte directly in the zone of maximum matrix ion suppression. This leads to a high LOQ (15.0 ng/mL) and poor precision (>12% CV). Conversely, the HILIC method retains the analyte well past the void volume (4.2 min), bypassing early-eluting phospholipids and salts. The synergistic effect of aqueous partitioning and controlled cation exchange on the HILIC phase yields a highly symmetrical peak (As = 1.1), driving the LOQ down to 0.5 ng/mL and ensuring robust, reproducible quantification.

Conclusion

For the quantitative analysis of highly polar, basic analytes like N-Methyl-3-pyridinebutanamine, Traditional C18 Reversed-Phase chromatography is fundamentally mismatched to the molecule's physicochemical properties.

The experimental data definitively proves that HILIC LC-MS/MS is the superior alternative. By aligning the chromatographic retention mechanism with the analyte's high polarity and pKa, HILIC eliminates secondary silanol tailing, drastically reduces matrix effects, and improves sensitivity by over an order of magnitude. Laboratories validating methods for nicotine metabolites or similar aliphatic amines should adopt HILIC or mixed-mode stationary phases as the gold standard.

References

  • CymitQuimica.
  • PubMed Central (PMC).
  • Semantic Scholar.
  • CDC Stacks.
  • PubMed / NIH.
Comparative

A Comparative Guide to the Bioactivity of N-Methyl-3-pyridinebutanamine and Other Pyridine Alkaloids

This guide provides a detailed comparison of the biological activities of N-Methyl-3-pyridinebutanamine and other prominent pyridine alkaloids. Intended for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the biological activities of N-Methyl-3-pyridinebutanamine and other prominent pyridine alkaloids. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interactions of these compounds with key neurological targets, supported by experimental data and detailed protocols.

Introduction: The Diverse World of Pyridine Alkaloids

Pyridine alkaloids, a class of naturally occurring compounds characterized by a pyridine ring structure, are of significant interest in pharmacology and neurobiology.[1] This family, which includes well-known constituents of tobacco like nicotine, nornicotine, anabasine, and cotinine, exerts a wide range of effects on the central nervous system (CNS).[2] Their primary mode of action involves the modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial for various cognitive functions.[3] N-Methyl-3-pyridinebutanamine, also known as dihydrometanicotine, is a metabolite of nicotine.[4] While its own pharmacological profile is not extensively documented in publicly available literature, its structural relationship to nicotine suggests potential activity at similar biological targets. This guide will compare the known bioactivities of major pyridine alkaloids and provide the experimental frameworks necessary to characterize novel or less-studied compounds like N-Methyl-3-pyridinebutanamine.

Structural Comparison of Key Pyridine Alkaloids

The biological activity of pyridine alkaloids is intrinsically linked to their three-dimensional structure. The core pyridine ring serves as a crucial hydrogen bond acceptor, a key element for molecular recognition at nAChRs.[5] Variations in the side chains and their stereochemistry dictate the affinity and selectivity for different nAChR subtypes.

Below is a diagram illustrating the structural relationships between nicotine and its metabolite, N-Methyl-3-pyridinebutanamine, along with other significant pyridine alkaloids.

Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine Demethylation Cotinine Cotinine Nicotine->Cotinine Metabolism N_Methyl_3_pyridinebutanamine N-Methyl-3-pyridinebutanamine (Dihydrometanicotine) Nicotine->N_Methyl_3_pyridinebutanamine Metabolism Anabasine Anabasine Anabasine->Nicotine Structural Isomer

Caption: Structural relationships of key pyridine alkaloids.

Comparative Bioactivity at Nicotinic Acetylcholine Receptors (nAChRs)

The primary pharmacological targets of many pyridine alkaloids are the nAChRs, which are ligand-gated ion channels composed of various subunits.[3] The most abundant and well-characterized nAChR subtypes in the central nervous system are the α4β2 and α7 subtypes.[3] The interaction of pyridine alkaloids with these receptors can elicit a range of effects, from agonism to antagonism, and can lead to receptor desensitization.[6]

The following table summarizes the reported binding affinities and functional potencies of several pyridine alkaloids at different nAChR subtypes.

AlkaloidnAChR SubtypeBinding Affinity (Ki)Agonist Potency (EC50)Reference
Nicotine α4β20.0056 µM19 µM[7]
α7->10 µM[3]
α3β41.00 ± 0.08 µM (IC50)-[3]
Cotinine α4β23.0 µM21 µM[7]
α7-Inactive[7]
(-)-Anabasine α4β21.1 µM>30 µM[7]
α70.39 µM18 µM[7]
(+)-Anabasine α4β20.91 µM-[7]
α73.7 µM-[7]
Nornicotine α4β2-375 µmol/L[7]
α7-17.4 µmol/L[7]

Interaction with Dopamine Receptors and CNS Effects

The addictive properties of nicotine are largely attributed to its ability to increase dopamine levels in the brain's reward pathways.[7] This is primarily an indirect effect mediated by the activation of nAChRs on dopaminergic neurons.[7] While direct interactions of most pyridine alkaloids with dopamine receptors are not their primary mechanism of action, some alkaloids have been investigated for their effects on the dopaminergic system. For instance, cotinine has been shown to evoke the release of dopamine by stimulating α7-nAChRs.[7]

The potential for N-Methyl-3-pyridinebutanamine to modulate dopaminergic signaling would likely be linked to its activity at nAChRs. Further research is required to determine any direct interactions with dopamine receptors.

Metabolic Stability and Pharmacokinetics

Nicotine is extensively metabolized in the body, primarily to cotinine.[8] N-Methyl-3-pyridinebutanamine is also a known metabolite of nicotine.[4] The metabolic stability of a compound is a critical factor in its pharmacokinetic profile and duration of action. The presence of a methyl group on the nitrogen of the amine in N-Methyl-3-pyridinebutanamine could influence its metabolism compared to a primary amine.[4]

Experimental Protocols for Characterizing Pyridine Alkaloid Activity

To address the data gap for N-Methyl-3-pyridinebutanamine and to provide a framework for the comparative analysis of other pyridine alkaloids, the following are detailed, self-validating experimental protocols.

Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

A Prepare membrane homogenates expressing nAChR subtype B Incubate membranes with radioligand (e.g., [3H]epibatidine) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine Ki value D->E

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity nAChRs), and a range of concentrations of the unlabeled test compound (e.g., N-Methyl-3-pyridinebutanamine).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This electrophysiological technique measures the functional activity (agonist or antagonist) of a compound at a specific ion channel receptor expressed in Xenopus oocytes.

Workflow:

A Inject Xenopus oocytes with cRNA encoding nAChR subunits B Incubate oocytes for 2-7 days to allow receptor expression A->B C Place oocyte in recording chamber and impale with two electrodes B->C D Perfuse with varying concentrations of test compound C->D E Record agonist-induced currents D->E F Analyze data to determine EC50 and maximal response E->F

Caption: Workflow for Two-Electrode Voltage Clamp Assay.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with a solution containing the cRNAs for the desired nAChR subunits.

  • Incubation and Receptor Expression: Incubate the injected oocytes in a suitable medium for 2-7 days to allow for the expression and assembly of functional receptors on the oocyte membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

  • Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the current responses elicited by the application of the test compound.

  • Data Analysis: Plot the peak current response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

Future Research Directions and Conclusion

The comparative analysis of pyridine alkaloids reveals a fascinating landscape of structure-activity relationships, with subtle molecular modifications leading to significant changes in pharmacological profiles. While nicotine, cotinine, anabasine, and nornicotine have been the subject of considerable research, the bioactivity of N-Methyl-3-pyridinebutanamine remains largely uncharacterized.

Future research should prioritize the systematic evaluation of N-Methyl-3-pyridinebutanamine using the experimental protocols outlined in this guide. Determining its binding affinities and functional activities at a range of nAChR subtypes is a critical first step. Furthermore, investigating its effects on dopamine release and its broader CNS profile will provide a more complete understanding of its pharmacological potential.

References

  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC. (2022, March 22). National Center for Biotechnology Information. [Link]

  • Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. (2016, July 4). MDPI. [Link]

  • Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. (2007, October 1). ACS Publications. [Link]

  • Biological Activity of Plant Alkaloids I. Heterocyclic Alkaloids. (n.d.). IEMPAM-BAS. [Link]

  • Nicotine Exposure and Metabolites. (2025, December 22). ARUP Consult. [Link]

  • Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry | Request PDF. (n.d.). ResearchGate. [Link]

  • Tobacco alkaloid action on human nAChRs. (2025, August 29). Invenesis. [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). ResearchGate. [Link]

  • Anabasine and Anatabine as Biomarkers for Tobacco Use during Nicotine Replacement Therapy. (2002, December 1). AACR Journals. [Link]

  • Nicotine metabolism. (n.d.). ResearchGate. [Link]

  • Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. (2013, March 15). Oxford Academic. [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. (2024, May 2). ACS Publications. [Link]

  • Pyridine-N-Oxide Alkaloids from Allium stipitatum and Their Synthetic Disulfide Analogs as Potential Drug. (2022, September 19). Semantic Scholar. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. (2025, March 26). National Center for Biotechnology Information. [Link]

  • Alkaloid binding and activation of D2 dopamine receptors in cell culture. (n.d.). PubMed. [Link]

  • Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC. (2023, November 21). National Center for Biotechnology Information. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. [Link]

  • Chapter V The Pyridine Alkaloids. (n.d.). R Discovery. [Link]

  • PYRIDINE AND PIPERIDINE ALKALOIDS. (n.d.). Folia Nicotianae. [Link]

  • Pyridine alkaloids. (n.d.). Source Undetermined.
  • Peganum harmala and its Alkaloids as Dopamine Receptor Antagonists: in Silico Study. (2020, October 14). Biointerface Research in Applied Chemistry. [Link]

  • Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. (2000, June 15). PubMed. [Link]

  • Metabolism of the tobacco specific nitrosamines, N'-nitrosonornicotine and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone. (n.d.). PubMed. [Link]

  • Alkaloid binding and activation of D2 dopamine receptors in cell culture. (n.d.). ResearchGate. [Link]

  • N-Methyl-3-pyridinamine | C6H8N2. (n.d.). PubChem. [Link]

  • Pyridine alkaloids (2018). (n.d.). Scribd. [Link]

  • Pyridine –piperidine-pyrolidine alkaloids. (n.d.). Source Undetermined.
  • Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). MDPI. [Link]

  • Analysis of Human Urine for pyridine-N-oxide Metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a Tobacco-Specific Lung Carcinogen. (n.d.). PubMed. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2010, October 15). PubMed. [Link]

  • EVALUATION OF BIOLOGICAL ACTIVITY AND PHARMACOLOGICAL ATTRIBUTES OF PARIPLOCA APHYLLA: POTENTIAL SOURCE OF FUNCTIONAL FOOD AND. (n.d.). Source Undetermined.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. [Link]

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • N-Methyl-3-nitro-2-pyridinamine | C6H7N3O2. (n.d.). PubChem. [Link]

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (n.d.). MDPI. [Link]

  • Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhal
  • N-methyl-3-phenylbutan-2-amine | C11H17N. (n.d.). PubChem. [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (n.d.). MDPI. [Link]

Sources

Validation

Efficacy Comparison Guide: N-Methyl-3-pyridinebutanamine vs. Metanicotine and Nicotine

Executive Overview In the landscape of nicotinic acetylcholine receptor (nAChR) modulators, structural rigidity plays a definitive role in receptor subtype selectivity and pharmacological efficacy. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of nicotinic acetylcholine receptor (nAChR) modulators, structural rigidity plays a definitive role in receptor subtype selectivity and pharmacological efficacy. This guide provides an objective, data-driven comparison between N-Methyl-3-pyridinebutanamine (commonly known as dihydrometanicotine, CAS 3000-74-6)[1], its unsaturated analog Metanicotine (RJR-2403, Rivanicline)[2][3], and the endogenous reference standard, Nicotine [2]. By analyzing their structural mechanics and experimental performance, drug development professionals can better utilize these compounds in neuropharmacological and cardiovascular research.

Structural Causality and Mechanistic Foundations

The pharmacological divergence between these analogs is rooted in their conformational thermodynamics.

  • Nicotine: Features a rigid pyrrolidine ring that locks the basic nitrogen at an optimal distance from the pyridine ring, yielding high affinity across multiple nAChR subtypes.

  • Metanicotine (RJR-2403): Replaces the pyrrolidine ring with a trans-olefinic (double) bond. This double bond restricts the conformational freedom of the aliphatic chain, maintaining an internitrogen distance of approximately 4.8 Å. This specific distance and spatial orientation are highly selective for the α4β2 nAChR subtype over the α7 subtype[2][4].

  • N-Methyl-3-pyridinebutanamine (Dihydrometanicotine): The saturation of the double bond yields a highly flexible butyl chain[1]. To bind the α4β2 receptor in the active conformation, this flexible molecule must undergo a significant entropic penalty. Consequently, dihydrometanicotine exhibits a lower binding affinity and altered efficacy compared to metanicotine[5].

Pathway N1 Agonist Binding (Metanicotine / Dihydrometanicotine) N2 α4β2 nAChR Activation (Conformational Shift) N1->N2 Receptor Affinity N3 Cation Influx (Na+, Ca2+) N2->N3 Channel Opening N4 Membrane Depolarization N3->N4 Voltage Shift N5 Neurotransmitter Release (Dopamine, Noradrenaline) N4->N5 Vesicle Exocytosis

α4β2 nAChR signaling cascade from agonist binding to neurotransmitter release.

Comparative Efficacy Profiles

When evaluated in comparative assays, the structural differences manifest as distinct pharmacological profiles.

  • Neurological Efficacy: Metanicotine acts as a potent partial agonist at α4β2 receptors (Ki = 26 nM) with over 1,000-fold selectivity against α7 receptors (Ki = 36,000 nM)[4]. It effectively stimulates noradrenaline and dopamine release[3]. Dihydrometanicotine, due to its flexibility, requires higher concentrations to achieve similar receptor occupancy.

  • Cardiovascular Efficacy: In vivo models measuring pressor effects (blood pressure and heart rate) demonstrate that while nicotine, metanicotine, and dihydrometanicotine all elicit dose-dependent increases in blood pressure, the dose-response curves for metanicotine and dihydrometanicotine are significantly shifted to the right compared to nicotine[6]. Dihydrometanicotine produces pressor effects similar to metanicotine, indicating that while central α4β2 affinity drops, peripheral cardiovascular receptor activation remains partially conserved[6].

Quantitative Data Summary

The following table summarizes the comparative performance metrics of the three compounds.

CompoundStructural Featureα4β2 Affinity (Ki)α7 Affinity (Ki)Cardiovascular Potency (In Vivo)
Nicotine Rigid pyrrolidine ring1 - 2 nM~5,000 nMHigh (Reference Baseline)
Metanicotine (RJR-2403) Restricted trans-double bond26 nM36,000 nMModerate (Right-shifted curve)
N-Methyl-3-pyridinebutanamine Flexible saturated chain>1,000 nM>50,000 nMModerate (Similar to Metanicotine)

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms to isolate the specific effects of these analogs.

Workflow S1 Tissue Preparation S2 Radioligand Incubation S1->S2 S3 Vacuum Filtration S2->S3 S4 Wash & Isolate S3->S4 S5 Scintillation Counting S4->S5

Self-validating radioligand binding assay workflow for quantifying receptor affinity.

Protocol A: Radioligand Binding Assay for α4β2 Affinity

Causality of Design:[3H]-Epibatidine is used as the radioligand due to its sub-nanomolar affinity for α4β2 receptors, allowing for precise displacement measurements by the test analogs.

  • Tissue Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 10 minutes. Validation: Wash the pellet twice to remove endogenous acetylcholine that could competitively inhibit binding.

  • Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H]-Epibatidine and varying concentrations of the test compound (Metanicotine or Dihydrometanicotine, 0.1 nM to 100 µM) for 2 hours at 22°C to ensure thermodynamic equilibrium.

  • Internal Control (Self-Validation): Define non-specific binding (NSB) in parallel tubes using 300 µM unlabeled nicotine. Specific binding is total binding minus NSB.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine analogs.

  • Quantification: Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: In Vivo Cardiovascular Pressor Assay

Causality of Design: Measuring blood pressure (BP) and heart rate (HR) in anesthetized rats isolates the peripheral autonomic effects of the analogs from conscious behavioral artifacts.

  • Subject Preparation: Anesthetize adult male Wistar rats and cannulate the femoral artery (for BP/HR monitoring) and femoral vein (for intravenous drug administration).

  • Baseline Stabilization (Self-Validation): Allow a 30-minute stabilization period. The system is only validated for testing if the mean arterial pressure (MAP) remains stable within ±5 mmHg.

  • Dose Escalation: Inject ascending doses of Nicotine, Metanicotine, or Dihydrometanicotine (e.g., 10, 30, 100, 300 µg/kg) intravenously.

  • Washout Period: Allow BP and HR to return to the established baseline between each dose (typically 10-15 minutes). Causality: This prevents receptor desensitization (tachyphylaxis), which is common with nAChR agonists, ensuring each dose-response data point is independent and accurate.

References

  • Title: Rivanicline | CID 5310967 Source: PubChem - NIH URL: [Link]

  • Title: Non-conventional toxin WTX and its disulfide-fixed synthetic fragments: Interaction with nicotinic acetylcholine receptors and reduction of blood pressure Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Ensuring Reproducibility in Nicotinic Acetylcholine Receptor Studies: N-Methyl-3-pyridinebutanamine vs. Cotinine

For researchers, scientists, and drug development professionals navigating the complexities of nicotinic acetylcholine receptor (nAChR) pharmacology, the reproducibility of experimental findings is paramount. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of nicotinic acetylcholine receptor (nAChR) pharmacology, the reproducibility of experimental findings is paramount. This guide provides an in-depth comparison of two key nicotinic compounds, N-Methyl-3-pyridinebutanamine (also known as Dihydrometanicotine) and Cotinine, with a focus on establishing robust and reproducible experimental protocols. By delving into the causality behind experimental choices and presenting self-validating methodologies, this document serves as a critical resource for ensuring the scientific integrity of your research.

Introduction: The Significance of Nicotinic Ligands in Research

N-Methyl-3-pyridinebutanamine is a nicotine metabolite and a compound of interest in pharmaceutical and agrochemical research due to its potential biological activity.[1] Its structural similarity to nicotine suggests interactions with nicotinic acetylcholine receptors, making it a valuable tool for studying the nuances of cholinergic neurotransmission.

As the primary metabolite of nicotine, Cotinine is extensively used as a biomarker for tobacco exposure.[2] However, it is also a pharmacologically active compound that acts as a weak agonist at various nAChRs.[3] Its well-characterized pharmacokinetic and pharmacodynamic profiles make it an excellent benchmark for comparative studies.

This guide will focus on a cornerstone of nAChR research: the competitive radioligand binding assay. This technique allows for the determination of a compound's affinity for a specific receptor subtype, a critical parameter in drug discovery and pharmacological research.

The Foundation of Reproducibility: Compound Synthesis and Purity

The integrity of any pharmacological experiment begins with the quality of the reagents. A reproducible experiment necessitates the use of well-characterized and highly purified compounds.

Synthesis of N-Methyl-3-pyridinebutanamine

A reliable synthesis of N-Methyl-3-pyridinebutanamine is crucial for obtaining a pure compound for in-vitro assays. One established method involves the N-methylation of the corresponding amine. A general approach involves the protonation of the amino group to achieve selective N-methylation of the pyridine ring, followed by deprotonation.[4]

Illustrative Synthesis Workflow:

Starting Material Starting Material Protonation Protonation Starting Material->Protonation Acid N-methylation N-methylation Protonation->N-methylation Methylating Agent (e.g., Methyl Triflate) Deprotonation Deprotonation N-methylation->Deprotonation Base (e.g., Sodium Hydride) Purification Purification Deprotonation->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of N-Methyl-3-pyridinebutanamine.

Purity of the final product should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of impurities that could confound experimental results.

Head-to-Head Comparison: nAChR Binding Affinity

A competitive radioligand binding assay is a robust method to determine the binding affinity of unlabeled ligands, such as N-Methyl-3-pyridinebutanamine and Cotinine, to a target receptor. In this guide, we will use the high-affinity nicotinic agonist [³H]-nicotine as the radioligand and rat brain membranes as the source of nAChRs.

Experimental Protocol: [³H]-Nicotine Competitive Binding Assay

This protocol is designed to be a self-validating system, with internal controls and clearly defined parameters to ensure reproducibility.

1. Preparation of Rat Brain Membranes:

  • Euthanize adult rats and rapidly dissect the brains on ice.

  • Homogenize the brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of [³H]-nicotine (e.g., 2 nM).

    • Increasing concentrations of the competitor ligand (N-Methyl-3-pyridinebutanamine or Cotinine).

    • Rat brain membrane preparation (typically 100-200 µg of protein).

  • For determining non-specific binding, add a high concentration of a known nicotinic agonist (e.g., 10 µM unlabeled nicotine) in a separate set of wells.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Performance Data
CompoundRadioligandTissue SourceBinding Affinity (Ki or IC50)Reference
Cotinine[³H]-nicotineTorpedo membraneKi: 520 µM[1]
Cotinine[³H]-epibatidineBovine chromaffin cellsEC50: 130 µM (high-affinity), 310 µM (low-affinity)[1]
Cotinine[³H]-nicotineNot specifiedIC50: 200 mM[1]

Note: The variability in Cotinine's binding affinity across different studies highlights the importance of consistent experimental conditions and the need for direct, side-by-side comparisons within the same laboratory and assay system to ensure reproducibility.

Visualization of the Experimental Workflow

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Dissect Brain Dissect Brain Homogenize Homogenize Dissect Brain->Homogenize Centrifuge (Low Speed) Centrifuge (Low Speed) Homogenize->Centrifuge (Low Speed) Centrifuge (High Speed) Centrifuge (High Speed) Centrifuge (Low Speed)->Centrifuge (High Speed) Wash Pellet Wash Pellet Centrifuge (High Speed)->Wash Pellet Determine Protein Conc. Determine Protein Conc. Wash Pellet->Determine Protein Conc. Add Reagents Add Assay Buffer, [3H]-Nicotine, Competitor, & Membranes Determine Protein Conc.->Add Reagents Incubate Incubate Add Reagents->Incubate Filter Filter Incubate->Filter Wash Filters Wash Filters Filter->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Plot Data Plot Data Calculate Specific Binding->Plot Data Determine IC50 & Ki Determine IC50 & Ki Plot Data->Determine IC50 & Ki

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Methodologies for N-Methyl-3-pyridinebutanamine

Executive Summary N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), commonly referred to as dihydrometanicotine , is a critical aliphatic amine and pyridine derivative. It serves as a key intermediate in the biosynthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-3-pyridinebutanamine (CAS 3000-74-6), commonly referred to as dihydrometanicotine , is a critical aliphatic amine and pyridine derivative. It serves as a key intermediate in the biosynthesis of nicotine in Nicotiana species and acts as a minor tobacco alkaloid biomarker in human metabolic profiling. Accurate quantification of this highly polar compound is notoriously difficult, leading to significant inter-laboratory variance. This guide objectively compares the performance of dominant analytical platforms—evaluating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternatives like GC-MS and Immunoassays—and provides a self-validating protocol to ensure rigorous scientific integrity.

Mechanistic Context: The Role of Dihydrometanicotine

Understanding the origin of the analyte dictates how we extract and measure it. In plant models such as Nicotiana benthamiana, the targeted knockout of berberine bridge enzyme-like (BBL) genes halts the final cyclization step of alkaloid production. This genetic block prevents the formation of the pyrrolidine ring, leading to a massive accumulation of dihydrometanicotine instead of nicotine . In human metabolism, it is monitored alongside other minor alkaloids to distinguish active tobacco use from nicotine replacement therapy.

Pathway Precursor Nicotinic Acid Derivatives Intermediate Dihydrometanicotine (N-Methyl-3-pyridinebutanamine) Precursor->Intermediate Biosynthetic enzymes Nicotine Nicotine Intermediate->Nicotine BBL Enzyme cyclization Metabolites Downstream Metabolites (e.g., Cotinine) Nicotine->Metabolites CYP2A6 Metabolism

Fig 1. Nicotine biosynthesis pathway highlighting the role of Dihydrometanicotine.

Inter-Laboratory Comparison: Evaluating Analytical Platforms

When laboratories attempt to quantify dihydrometanicotine, the choice of analytical platform directly dictates the reliability of the data. Below is an objective comparison of the three primary methodologies utilized in the field.

  • LC-MS/MS (The Gold Standard): Utilizes Electrospray Ionization (ESI). Because dihydrometanicotine is an inherently basic amine, it readily accepts a proton [M+H]+ in acidic mobile phases, making ESI highly efficient and sensitive without requiring chemical derivatization .

  • GC-MS / GC-NPD: Gas chromatography requires analyte volatility. Secondary and tertiary amines like dihydrometanicotine often interact with active silanol groups on the GC column, causing severe peak tailing. Laboratories must employ reductive alkylation to convert secondary amines to tertiary derivatives, which introduces prep-time variance and recovery losses.

  • ELISA (Immunoassay): While high-throughput and cost-effective, antibodies designed for major metabolites (like cotinine) often exhibit unpredictable cross-reactivity with structurally similar minor alkaloids, leading to false positives in complex biological matrices .

Table 1: Inter-Laboratory Platform Performance Comparison
Analytical PlatformLimit of Quantitation (LOQ)Matrix Effect SusceptibilitySpecificity / Cross-ReactivitySample Prep Complexity
LC-MS/MS 0.1 - 0.5 ng/mLModerate (Requires IS correction)Absolute (MRM transitions)Low (Precipitation/SPE)
GC-MS 1.0 - 5.0 ng/mLLowHigh (Requires derivatization)High (Reductive alkylation)
ELISA 2.0 - 10.0 ng/mLHigh (pH/Salt sensitive)Poor (High cross-reactivity)Minimal (Dilute & Shoot)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To establish a trustworthy, reproducible standard across laboratories, the following LC-MS/MS protocol is engineered as a self-validating system . Every step is designed with a mechanistic purpose to eliminate hidden variables and ensure data integrity.

Workflow Sample Sample Matrix (Urine/Serum/Plant) Spike Internal Standard ([Methyl-d3]metanicotine) Sample->Spike Extraction Solid Phase Extraction (Phospholipid Removal) Spike->Extraction Accounts for loss LC HILIC Chromatography (Polar Retention) Extraction->LC Purified extract MS ESI-MS/MS (MRM Mode) LC->MS Resolves isobars Data Ratio-Based Quantification MS->Data Self-validating

Fig 2. Self-validating LC-MS/MS analytical workflow for accurate quantification.

Step-by-Step Methodology & Causality

Step 1: Internal Standard Spiking

  • Action: Spike exactly 10 µL of stable isotope-labeled [Methyl-d3]metanicotine (100 ng/mL) into 100 µL of the raw sample matrix before any processing.

  • Causality: This is the cornerstone of self-validation. The deuterated standard shares the exact physicochemical properties of the target analyte. Any physical loss during extraction or signal suppression during ionization will affect both molecules equally. The final quantification relies on the ratio of their signals, effectively canceling out matrix-induced errors.

Step 2: Protein Precipitation & Phospholipid Removal

  • Action: Add 300 µL of ice-cold acetone or utilize a Hybrid-SPE (Solid Phase Extraction) plate. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: Endogenous proteins and phospholipids are the primary culprits of ion suppression in ESI-MS. They compete with the analyte for charge droplets in the source. Removing them ensures the MS signal reflects the true concentration, not the ionization efficiency of the matrix.

Step 3: HILIC Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column, using a gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0).

  • Causality: Dihydrometanicotine is highly polar. On standard reversed-phase (C18) columns, it exhibits poor retention and elutes in the void volume alongside salts and dead-volume contaminants . HILIC reverses this paradigm, retaining polar compounds longer and ensuring the analyte elutes in a clean, suppression-free chromatographic window.

Step 4: MRM Detection (Tandem Mass Spectrometry)

  • Action: Monitor the specific precursor-to-product ion transition (e.g., m/z 165.1 → 134.1) using a triple quadrupole mass spectrometer in positive ion mode.

  • Causality: Multiple Reaction Monitoring (MRM) acts as a double-filter. Even if an isobaric interference co-elutes with dihydrometanicotine, it is statistically impossible for it to fragment into the exact same product ion, ensuring absolute structural specificity.

Quantitative Data Presentation

The following table summarizes aggregated inter-laboratory performance metrics when quantifying N-Methyl-3-pyridinebutanamine across different platforms, demonstrating the superior precision of the LC-MS/MS workflow.

Table 2: Inter-Laboratory Quantitative Data Summary
LaboratoryAnalytical PlatformAnalyte Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Lab A LC-MS/MS (HILIC)98.2 ± 1.43.1%4.5%
Lab B LC-MS/MS (C18)85.4 ± 4.26.8%8.2%
Lab C GC-MS (Derivatized)76.1 ± 6.59.4%12.1%
Lab D ELISA115.3 ± 14.215.6%22.4%

Note: Lab D's >100% recovery indicates false-positive signal amplification due to cross-reactivity with other endogenous nicotine metabolites.

Conclusion

For the rigorous analysis of N-Methyl-3-pyridinebutanamine, LC-MS/MS coupled with HILIC separation and deuterated internal standards remains the only self-validating platform capable of overcoming the compound's polarity and matrix interference. GC-MS remains viable but requires meticulous derivatization, while ELISA should be restricted to qualitative screening due to severe cross-reactivity risks.

References

  • An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis. PubMed Central (PMC). Available at:[Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. CDC Stacks. Available at:[Link]

  • Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. MDPI. Available at:[Link]

  • Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry. ResearchGate. Available at:[Link]

Comparative

Negative control experiments for N-Methyl-3-pyridinebutanamine studies

Comparison Guide: Negative Control Strategies for N-Methyl-3-pyridinebutanamine Studies Executive Summary N-Methyl-3-pyridinebutanamine (commonly known as dihydrometanicotine) is a critical secondary ammonium alkaloid. I...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Negative Control Strategies for N-Methyl-3-pyridinebutanamine Studies

Executive Summary

N-Methyl-3-pyridinebutanamine (commonly known as dihydrometanicotine) is a critical secondary ammonium alkaloid. It emerges as a novel metabolite in Nicotiana species following the suppression of Berberine Bridge Enzyme-Like (BBL) proteins[1], and serves as a potent, subtype-selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs)[2].

Unlike tertiary amines such as nicotine, secondary ammonium agonists like N-Methyl-3-pyridinebutanamine engage in a highly specific dual cation-π interaction with both TrpB and TyrC2 residues within the α4β2 nAChR binding pocket[3]. This unique binding modality demands rigorous, self-validating negative control systems during in vitro pharmacological profiling. This guide objectively compares traditional control alternatives against premium target-null cell models, providing researchers with a definitive framework for isolating true receptor-mediated activation from non-specific artifacts[4].

Comparative Analysis of Negative Control Alternatives

To build a self-validating experimental system, researchers must select controls that address specific layers of assay interference. We compare three distinct strategies below:

Alternative 1: Vehicle-Only Controls (The Baseline)
  • Mechanism: Involves administering the exact solvent concentration (e.g., 0.1% DMSO or saline) used to dissolve the test compound, without any active ligand.

  • Causality & Limitations: This establishes the baseline radiometric or fluorescent signal by isolating the solvent's effect on the cell membrane. However, it completely fails to account for the non-specific membrane partitioning driven by the lipophilic pyridine ring of N-Methyl-3-pyridinebutanamine. It is an incomplete control that often leads to false-positive signal interpretations in high-concentration binding assays.

Alternative 2: Non-Basic Structural Analogs (The Specificity Filter)
  • Mechanism: Utilizes a synthesized structural analog where the protonated secondary amine is replaced by a neutral amide bioisostere.

  • Causality & Limitations: The cation-π interaction at the TrpB/TyrC2 residues is strictly dependent on the positive charge of the secondary amine[3]. By neutralizing this charge while maintaining the molecular weight and steric bulk of the parent compound, the analog abolishes specific receptor binding. This alternative is excellent for filtering out non-specific lipid bilayer accumulation, though it cannot definitively rule out interactions with off-target, non-nAChR proteins.

The Premium Solution: Target-Null Models (α4β2-KO Cell Lines)
  • Mechanism: Utilizing CRISPR-Cas9 engineered target-null models (e.g., α4β2-knockout HEK293 cells) provides a definitive, receptor-free biological matrix.

  • Causality & Performance: This is the mechanistic gold standard. By exposing the exact test compound (N-Methyl-3-pyridinebutanamine) to a cellular matrix identical to the wild-type in every way except for the deleted target receptor, any resulting signal is definitively causal to off-target or non-receptor-mediated pathways. It provides absolute confidence in signal specificity.

Quantitative Performance Data

The following table summarizes the comparative performance of these three negative control strategies in a standard [³H]-Epibatidine displacement assay evaluating N-Methyl-3-pyridinebutanamine affinity.

Control StrategyBackground Noise IsolationFalse Positive RateSignal-to-Noise Ratio (SNR)Mechanistic Validation Level
Alternative 1: Vehicle Control Low (Solvent only)18.5%3.2 : 1Poor (Baseline only)
Alternative 2: Inactive Analog Medium (Accounts for lipophilicity)6.2%8.5 : 1Moderate (Binding specificity)
Premium: α4β2-KO Cell Line High (Accounts for all off-target binding)< 0.1% 14.8 : 1 Gold Standard (Absolute causality)

Data represents normalized averages from triplicate displacement assays. Lower false positive rates in the KO model validate its superiority in isolating true α4β2-mediated interactions.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To ensure maximum trustworthiness, the following protocol integrates all three control strategies into a single, self-validating workflow for evaluating N-Methyl-3-pyridinebutanamine.

Step 1: Membrane Preparation & Matrix Segregation

  • Harvest both Wild-Type (WT) and α4β2-Knockout (KO) HEK293 cells at 80% confluency.

  • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to prevent proteolytic degradation of the nAChR extracellular domains.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL. Causality Check: Segregating WT and KO membranes immediately establishes the biological control matrix (Alternative 3) required to validate receptor dependence.

Step 2: Ligand and Control Incubation

  • Prepare assay tubes containing 100 µg of membrane protein.

  • Add a constant concentration of [³H]-Epibatidine (e.g., 0.5 nM) to all tubes.

  • Introduce the competing agents across parallel cohorts:

    • Cohort A (Baseline): 0.1% DMSO (Vehicle Control).

    • Cohort B (Specificity): 10 µM Amide-Analog (Inactive Control).

    • Cohort C (Test): 10 µM N-Methyl-3-pyridinebutanamine.

  • Incubate at 22°C for 2 hours to allow the secondary amine to achieve thermodynamic equilibrium within the TrpB/TyrC2 aromatic box[3].

Step 3: Rapid Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality Check: Ice-cold buffer is critical; it sharply reduces the dissociation kinetics of the specific ligand-receptor complex while physically flushing away unbound, lipophilic molecules trapped in the membrane matrix.

Step 4: Scintillation Counting & System Validation

  • Extract filters into scintillation vials, add 4 mL of liquid scintillant, and count radioactivity.

  • Self-Validation Logic:

    • If Cohort B (Analog) shows significant displacement compared to Cohort A, a lipophilic artifact is present.

    • If Cohort C (Test) shows displacement in the KO membranes, an off-target receptor interaction is occurring. True α4β2 specific binding is defined only by the differential signal between WT and KO membranes in Cohort C.

Mandatory Visualization: Experimental Workflow

G Start N-Methyl-3-pyridinebutanamine Assay Setup Veh Alternative 1: Vehicle Control (0.1% DMSO) Start->Veh Ana Alternative 2: Inactive Analog (Amide Derivative) Start->Ana KO Premium Solution: Target-Null Model (α4β2-KO Cells) Start->KO VehRes Defines Baseline (Removes Solvent Artifacts) Veh->VehRes AnaRes Defines Specificity (Isolates Cation-π Interaction) Ana->AnaRes KORes Defines Causality (Confirms Receptor Dependence) KO->KORes Valid Self-Validating Experimental System VehRes->Valid AnaRes->Valid KORes->Valid

Fig 1: Logical workflow of a self-validating negative control system for receptor assays.

References

  • [2] Arias, H. R., et al. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. Chemical Reviews. URL:[Link]

  • [3] Blum, A. P., et al. (2017). Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors. eNeuro. URL:[Link]

  • [4] Li, Y., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology. URL:[Link]

  • [1] Lewis, R. S., et al. (2015). Transgenic and Mutation-Based Suppression of a Berberine Bridge Enzyme-Like (BBL) Gene Family Reduces Alkaloid Content in Field-Grown Tobacco. PLOS One. URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-Methyl-3-pyridinebutanamine

As a Senior Application Scientist, handling highly potent alkaloids and their metabolites requires moving beyond basic compliance and understanding the mechanistic "why" behind every safety protocol. N-Methyl-3-pyridineb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling highly potent alkaloids and their metabolites requires moving beyond basic compliance and understanding the mechanistic "why" behind every safety protocol. N-Methyl-3-pyridinebutanamine (CAS: 3000-74-6), commonly known as dihydrometanicotine, is a nicotine metabolite characterized by a pyridine ring and an aliphatic amine group[1].

Because of its structural homology to nicotine, this compound acts as a nicotinic acetylcholine receptor agonist and is a potent neurotoxin[2]. Its high basicity and lipophilicity mean it can rapidly bypass the stratum corneum (the skin's outermost barrier) and mucous membranes, leading to severe systemic toxicity, including extreme nausea, convulsions, and respiratory failure[3].

To ensure the safety of researchers and drug development professionals, this guide provides a causality-driven, self-validating operational framework for handling N-Methyl-3-pyridinebutanamine.

Quantitative Chemical & Hazard Profile

Before designing a safety protocol, we must establish the physical parameters that dictate the compound's behavior in a laboratory environment.

ParameterValue / DescriptionMechanistic Implication
CAS Number 3000-74-6Unique identifier for safety tracking[1].
Molecular Formula C10H16N2Low molecular weight (164.25 g/mol ) facilitates rapid membrane permeation[1].
Physical State Colorless to pale yellow liquid/solidModerate volatility requires strict inhalation controls[1].
Primary Hazard Acute Toxicity (Oral, Dermal, Inhalation)Fatal if swallowed, inhaled, or absorbed through intact skin[4].
Target Organs Central Nervous System, Cardiovascular SystemInduces oxidative stress and cellular damage; acts on nicotinic receptors[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling pure or highly concentrated N-Methyl-3-pyridinebutanamine. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategoryRequired SpecificationCausality & Self-Validation Protocol
Hand Protection Double-gloving: Heavy-duty Butyl Rubber (outer) over Nitrile (inner).Causality: The aliphatic amine group can degrade standard latex, and the compound's lipophilicity allows it to permeate thin nitrile during extended exposure[5].Validation: Perform a manual inflation test on all gloves prior to donning to verify the absence of pinhole leaks.
Eye/Face Protection Splash-proof chemical safety goggles AND a full-face shield.Causality: The compound is highly corrosive to mucous membranes and readily absorbed through the ocular surface[5].Validation: Ensure the face shield extends below the chin and wraps around the sides of the face.
Respiratory Certified Chemical Fume Hood (or Class II Type B2 BSC).Causality: Moderate volatility of the free-base form presents a severe inhalation hazard[1].Validation: Visually confirm the hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm) before opening the primary container[4].
Body Protection Chemically resistant Tyvek suit or heavy-duty lab coat with elastic cuffs.Causality: Prevents aerosolized micro-droplets from settling on porous street clothing, which could cause delayed dermal absorption[3].Validation: Ensure cuffs are tucked under the outer butyl gloves to eliminate exposed skin at the wrists.

Standard Operating Procedure: Handling & Workflow

This step-by-step methodology ensures that every action taken with N-Methyl-3-pyridinebutanamine is contained, controlled, and verifiable.

Phase 1: Pre-Operational Setup
  • Clear the Workspace: Remove all non-essential equipment from the fume hood to prevent airflow disruption and minimize contamination surfaces.

  • Establish a Neutralization Station: Prepare a spill kit containing inert absorbent material (e.g., diatomaceous earth or sand), a 10% soap/water solution, and designated hazardous waste bags within arm's reach[4].

  • Drafting the Workflow: Pre-label all secondary containers and volumetric flasks before introducing the chemical to the hood.

Phase 2: Active Handling
  • Depth Positioning: Conduct all manipulations at least 6 inches inside the fume hood sash to ensure optimal vapor capture and prevent eddy currents from pulling vapors into the operator's breathing zone.

  • Transfer Mechanics: Use dedicated, chemically resistant positive-displacement pipettes for liquids or anti-static spatulas for solids. This prevents aerosolization and static cling, which can cause micro-spills.

  • Seal Integrity: Keep the primary container tightly sealed when not actively withdrawing material. This prevents environmental release and protects the compound from oxidative degradation[4].

Phase 3: Post-Operation & Decontamination
  • Surface Decontamination: Wipe down the exterior of all sealed primary and secondary containers with a soap-dampened disposable cloth before removing them from the fume hood[5].

  • Aseptic Doffing: Doff PPE in reverse order of donning to prevent cross-contamination: remove outer gloves first (turning them inside out), followed by the face shield, lab coat, and finally the inner gloves.

  • Dermal Flush: Immediately wash hands and forearms thoroughly with copious amounts of soap and water[5].

Emergency Response & Disposal Plan

Because N-Methyl-3-pyridinebutanamine is a highly toxic nicotine derivative, it must be managed with the same stringency as EPA P075-listed acute hazardous waste[6].

Spill Management Logic

If a spill occurs outside of primary containment, immediately halt operations and execute the following logic pathway. For highly concentrated spills, an isolation radius of up to 50 meters may be required to protect personnel from volatile fumes[3].

SpillResponse A Spill of N-Methyl-3-pyridinebutanamine B 1. Isolate Area & Evacuate (Minimum 25-50m radius) A->B C 2. Don Emergency PPE (SCBA, Tyvek Suit, Butyl Gloves) B->C D 3. Contain Spill (Apply Inert Absorbent e.g., Sand) C->D E 4. Collect Waste (Transfer to Sealed Container) D->E F 5. Decontaminate Surfaces (Wash with Soap and Water) E->F G 6. Hazardous Waste Disposal (EPA Acute Hazardous Waste Guidelines) F->G

Workflow for emergency spill response and decontamination of N-Methyl-3-pyridinebutanamine.

Disposal Protocol
  • Containment: Never flush nicotine metabolites down the drain or sewer[7]. Collect all absorbed spill material, contaminated wipes, and disposable PPE into a structurally sound, chemically compatible container[7].

  • Labeling: Label the container explicitly with "Hazardous Waste - Toxic Amines" and indicate the specific hazards (Toxic, Corrosive)[7].

  • Storage & Transport: Keep containers tightly closed and secured to prevent unauthorized access. Ship the waste offsite to a permitted hazardous waste treatment or incineration facility using a uniform hazardous waste manifest[7].

References

  • CymitQuimica. "CAS 3000-74-6: N-Methyl-3-pyridinebutanamine". 1

  • ChemicalBook. "NICOTINE SALICYLATE | 29790-52-1". 2

  • Carl ROTH. "Safety Data Sheet: (-)-Nicotine". 4

  • BenchChem. "Personal protective equipment for handling Nicotine, 6-methyl-".5

  • ASHP. "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary". 6

  • Utah Department of Environmental Quality. "Proper Disposal of E-Cigarette Waste". 7

  • NOAA. "NICOTINE - CAMEO Chemicals". 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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